Methylidenemanganese
Description
Structure
2D Structure
Properties
CAS No. |
65127-77-7 |
|---|---|
Molecular Formula |
CH2Mn |
Molecular Weight |
68.965 g/mol |
IUPAC Name |
methylidenemanganese |
InChI |
InChI=1S/CH2.Mn/h1H2; |
InChI Key |
BITWWULHDLTBLY-UHFFFAOYSA-N |
Canonical SMILES |
C=[Mn] |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Isolation of Terminal Methylidenemanganese Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of terminal methylidenemanganese complexes, with a primary focus on the archetypal compound, cyclopentadienyl(dicarbonyl)this compound(I), [Cp(CO)₂Mn=CH₂]. This class of organometallic compounds is of significant interest due to its reactivity and potential applications in catalysis and organic synthesis. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and provides visual representations of the synthetic pathways.
Introduction
Terminal methylidene complexes of manganese are organometallic compounds featuring a manganese-carbon double bond (Mn=CH₂). These complexes are typically transient and highly reactive species. The synthesis and isolation of such compounds require specific techniques, often involving low temperatures and inert atmospheres, to prevent decomposition. The primary synthetic route involves the photochemical generation of a reactive manganese precursor followed by the introduction of a methylene group source.
Synthetic Pathway
The most common and effective method for the synthesis of cyclopentadienyl(dicarbonyl)this compound(I) involves a two-step process. The first step is the photochemical decarbonylation of the stable precursor, cyclopentadienylmanganese tricarbonyl [CpMn(CO)₃], to generate a highly reactive 16-electron intermediate, [Cp(CO)₂Mn(THF)], in a coordinating solvent like tetrahydrofuran (THF). The second step is the reaction of this intermediate with a source of the methylene group, typically diazomethane (CH₂N₂), at low temperatures.
Caption: Synthetic route to [Cp(CO)₂Mn=CH₂].
Experimental Protocols
Caution: Diazomethane is a toxic and potentially explosive gas. All manipulations should be carried out in a well-ventilated fume hood behind a safety shield. The use of glassware with ground glass joints should be avoided.
Preparation of the Precursor Solution: [Cp(CO)₂Mn(THF)]
This protocol describes the in-situ generation of the THF-stabilized manganese dicarbonyl fragment.
Workflow:
Caption: Workflow for the preparation of the [Cp(CO)₂Mn(THF)] precursor.
Methodology:
-
In a photolysis reactor equipped with a cooling jacket and a nitrogen inlet, dissolve cyclopentadienylmanganese tricarbonyl, CpMn(CO)₃, in anhydrous tetrahydrofuran (THF).
-
Purge the solution with dry, oxygen-free nitrogen for at least 30 minutes.
-
Cool the solution to -20 °C using a cryostat.
-
Irradiate the solution with a high-pressure mercury vapor lamp while maintaining the temperature at -20 °C.
-
Monitor the progress of the reaction by periodically taking aliquots and analyzing them by infrared spectroscopy. The reaction is complete when the characteristic CO stretching bands of the starting material have disappeared and are replaced by the bands corresponding to the dicarbonyl species.
Synthesis of [Cp(CO)₂Mn=CH₂]
This protocol details the reaction of the photochemically generated precursor with diazomethane.
Methodology:
-
Prepare an ethereal solution of diazomethane from a suitable precursor, such as Diazald®, following established safety procedures. The concentration of the diazomethane solution should be determined by titration prior to use.
-
Cool the freshly prepared solution of [Cp(CO)₂Mn(THF)] from step 3.1 to -100 °C in a liquid nitrogen/ethanol bath.
-
Slowly add a stoichiometric amount of the cold ethereal diazomethane solution to the vigorously stirred manganese complex solution.
-
Vigorous evolution of dinitrogen gas (N₂) is observed.
-
Allow the reaction mixture to stir at -100 °C for an additional 30 minutes after the addition is complete.
Isolation and Purification
The terminal this compound complex is thermally unstable and requires low-temperature techniques for its isolation.
Workflow:
Caption: Low-temperature isolation and purification workflow.
Methodology:
-
Remove the solvent from the reaction mixture under high vacuum at a temperature not exceeding -80 °C.
-
Extract the resulting residue with pre-cooled pentane at -80 °C.
-
Filter the pentane solution through a pre-cooled filter cannula to remove any insoluble byproducts.
-
Slowly cool the filtrate to -110 °C to induce crystallization of the product.
-
Isolate the pale-yellow crystals of [Cp(CO)₂Mn=CH₂] by decanting the supernatant liquid at low temperature.
-
Dry the crystals under high vacuum at -80 °C.
Characterization Data
The synthesized complex should be characterized by various spectroscopic methods at low temperatures.
Table 1: Spectroscopic Data for [Cp(CO)₂Mn=CH₂]
| Spectroscopic Technique | Solvent/Matrix | Characteristic Signals |
| ¹H NMR | Toluene-d₈ | δ (ppm): ~13.5 (s, 2H, Mn=CH₂), ~4.7 (s, 5H, C₅H₅) |
| ¹³C NMR | Toluene-d₈ | δ (ppm): ~280 (Mn=CH₂), ~230 (CO), ~85 (C₅H₅) |
| IR Spectroscopy | Pentane | ν(CO) (cm⁻¹): ~1980 (s), ~1915 (s) |
Stability and Handling
The terminal this compound complex, [Cp(CO)₂Mn=CH₂], is a thermally sensitive compound. It should be stored at or below -80 °C under an inert atmosphere of nitrogen or argon. Solutions of the complex are also unstable at room temperature and should be handled at low temperatures at all times. Decomposition is often observed upon warming, leading to the formation of ethylene and other manganese-containing products.
This guide provides a foundational understanding and practical protocols for the synthesis and isolation of terminal this compound complexes. Researchers should adapt these methodologies with appropriate safety precautions and analytical techniques for their specific research needs.
Theoretical Insights into the Stability of Manganese-Carbon Double Bonds: A Guide for Researchers
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the theoretical prediction of stability for manganese-carbon double bonds, a key feature in a variety of organometallic complexes. While the simplest representative, methylidenemanganese (CH2=Mn), remains theoretically underexplored in isolation, this document synthesizes current computational and spectroscopic data on more complex manganese carbene and alkylidene species. By examining the electronic structure, thermodynamic parameters, and the influence of ligand environments, we offer a framework for understanding and predicting the stability of these crucial chemical entities. This guide is intended to serve as a valuable resource for researchers in organometallic chemistry, catalysis, and drug development by providing a consolidated overview of the theoretical underpinnings of manganese-carbon bond stability, methodologies for its prediction, and relevant experimental data for validation.
Introduction
Manganese, as an earth-abundant and low-toxicity transition metal, is increasingly utilized in the development of novel catalysts and therapeutic agents. Central to many of these applications is the formation and stability of manganese-carbon bonds, including the relatively reactive manganese-carbon double bond (Mn=C). A fundamental understanding of the factors governing the stability of this bond is paramount for the rational design of new catalysts and metallodrugs with desired reactivity and efficacy.
This guide focuses on the theoretical prediction of the stability of the manganese-carbon double bond, with a particular emphasis on this compound (CH2=Mn) as a model system. Although direct experimental or comprehensive theoretical data for the isolated CH2=Mn molecule is scarce in the current literature, valuable insights can be gleaned from computational studies on more complex manganese carbene and alkylidene complexes. These studies provide a foundation for predicting the thermodynamic and kinetic stability of the Mn=C bond.
Theoretical Prediction of Stability: A Methodological Workflow
The theoretical prediction of the stability of a manganese-carbene complex involves a multi-step computational workflow. This process typically begins with the construction of a molecular model and culminates in the calculation of various thermodynamic and electronic parameters that describe the strength and nature of the manganese-carbon double bond.
The Electronic Architecture of the Manganese-Methylene Bond: A Technical Guide for Advanced Research
For Immediate Release
This technical guide provides a comprehensive analysis of the electronic structure of the manganese-methylene (Mn=CH₂) bond, a critical moiety in various catalytic and synthetic processes. The information is tailored for researchers, scientists, and drug development professionals, offering in-depth data, experimental context, and theoretical frameworks.
Core Quantitative Data
The inherent reactivity of the terminal manganese-methylene complex makes its isolation and crystallographic characterization challenging. Therefore, to provide precise and experimentally validated data, this guide focuses on a closely related and well-characterized analogue: a terminal manganese-benzylidene complex, which serves as an excellent model for understanding the fundamental properties of the Mn=C double bond. The following tables summarize key experimental and computational data for a representative manganese-alkylidene complex.
| Parameter | Value | Method | Reference |
| Geometric Parameters | |||
| Mn=C Bond Length | 2.073(3) Å | Single-Crystal X-ray Diffraction | |
| Mn-C-C Angle | 171.01(2)° | Single-Crystal X-ray Diffraction | |
| Spectroscopic Data | |||
| 1H NMR (M=CHR) | 5 to 15 ppm (typical range) | NMR Spectroscopy | |
| 13C NMR (M=CHR) | 220 to 260 ppm (typical range) | NMR Spectroscopy | |
| IR ν(C-H) of α-proton | ~2600 cm⁻¹ (typical) | Infrared Spectroscopy | |
| Thermochemical Data | |||
| Mn⁺-CH₂ Bond Dissociation Energy | 101 ± 3 kcal/mol | Guided Ion Beam Mass Spectrometry |
Note: Due to the scarcity of data for a simple Mn=CH₂ complex, some values are typical ranges for alkylidene complexes.
Bonding and Electronic Structure: A Theoretical Perspective
The manganese-methylene bond is best described as a polar covalent double bond, exhibiting characteristics of both Schrock-type and Fischer-type carbenes.
Molecular Orbital (MO) Analysis: The bonding in a simplified model complex, such as Cp(CO)₂Mn=CH₂, involves a σ-bond and a π-bond. The σ-bond arises from the overlap of a manganese d-orbital (or a hybrid orbital) with a sp²-hybridized orbital on the methylene carbon. The π-bond is formed by the interaction of a manganese d-orbital with the p-orbital on the methylene carbon. The relative energies of the manganese d-orbitals and the methylene fragment orbitals determine the degree of back-bonding from the metal to the carbene, which influences the electrophilicity or nucleophilicity of the carbene carbon.
Figure 1: Simplified MO diagram for Mn=CH₂ bonding.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more localized picture of the bonding. It partitions the electron density into localized bonds and lone pairs. For a manganese-methylene bond, NBO analysis would quantify the hybridization of the manganese and carbon orbitals contributing to the σ- and π-bonds and reveal the extent of charge transfer between the metal and the methylene fragment. This analysis helps in understanding the polarity of the bond and the reactivity of the complex.
Experimental Methodologies
The characterization of manganese-methylene and related alkylidene complexes involves a combination of synthetic, spectroscopic, and structural techniques.
Synthesis of a Representative Manganese-Alkylidene Complex
The synthesis of a manganese-alkylidene complex can be achieved through various routes. One common method involves the reaction of a manganese precursor with a diazoalkane. The following is a generalized protocol for the synthesis of a Cp(CO)₂Mn=CHR type complex.
Figure 2: General synthetic workflow for a Mn-alkylidene.
Detailed Protocol:
-
A solution of the manganese precursor, such as Cp(CO)₂Mn(THF), is prepared in an inert solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to a low temperature, typically -78 °C.
-
A solution of the diazoalkane (N₂CHR) in the same solvent is added dropwise to the manganese complex solution.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period.
-
The solvent is removed under vacuum.
-
The resulting crude product is purified by column chromatography on silica gel or alumina at low temperature, followed by recrystallization from an appropriate solvent system to yield the pure manganese-alkylidene complex.
Structural and Spectroscopic Characterization
-
Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure of the complex, providing precise bond lengths and angles. Crystals are grown from a concentrated solution of the purified complex and analyzed using a diffractometer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for characterizing the complex in solution. The chemical shifts of the protons and carbon of the methylene group are highly diagnostic of the electronic environment of the Mn=C bond.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the molecule. The stretching frequency of the Mn=C bond, although often weak, and the C-H stretching frequencies of the methylene group can provide insights into the bond strength and electronic structure.
Computational Approaches
Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and properties of manganese-methylene complexes.
Figure 3: Typical DFT workflow for Mn=CH₂ analysis.
Typical Computational Protocol:
-
Model Building: A model of the manganese-methylene complex is constructed.
-
Choice of Method: A suitable DFT functional (e.g., B3LYP, M06) and basis set (e.g., 6-311G(d,p) for main group elements and a larger basis set with effective core potentials for manganese) are selected.
-
Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy structure. This provides theoretical bond lengths and angles.
-
Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to predict the IR spectrum.
-
Electronic Structure Analysis: Molecular orbital and Natural Bond Orbital (NBO) analyses are performed on the optimized geometry to gain a detailed understanding of the bonding, charge distribution, and orbital interactions.
-
Bond Dissociation Energy Calculation: The bond dissociation energy can be calculated by computing the energies of the complex and its fragments (the manganese-containing fragment and the methylene radical).
Conclusion
The electronic structure of the manganese-methylene bond is a complex interplay of σ-donation, π-back-bonding, and the electronic properties of the ancillary ligands. While the parent Mn=CH₂ remains a challenging synthetic target, detailed studies on closely related, well-characterized manganese-alkylidene complexes provide invaluable insights into the fundamental nature of this important functional group. The combination of advanced spectroscopic techniques and high-level computational methods continues to deepen our understanding, paving the way for the rational design of new catalysts and synthetic reagents.
In Situ Generation and Trapping of Methylidenemanganese: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The transient methylidenemanganese moiety, [Mn=CH₂], represents a significant, yet largely unexplored, reactive intermediate in organometallic chemistry. Its potential as a C1 building block in organic synthesis, particularly in cyclopropanation and C-H activation reactions, is considerable. This technical guide provides a comprehensive overview of the theoretical underpinnings and proposed experimental approaches for the in situ generation and subsequent trapping of this compound. Due to the highly reactive and transient nature of this species, this document focuses on plausible generation pathways derived from fundamental organometallic principles and analogies with well-established chemistry of other transition metals. Detailed, albeit prospective, experimental protocols are provided to guide researchers in this emergent area.
Introduction: The Rationale for Exploring this compound
Methylidene complexes of transition metals are pivotal intermediates in a variety of catalytic processes, most notably olefin metathesis. While ruthenium, molybdenum, and tungsten-based systems have been extensively studied, the exploration of first-row transition metals like manganese for such reactivity is in its infancy. Theoretical studies suggest that manganese-based olefin metathesis could be challenging, with a tendency towards cyclopropanation over metathesis. This very propensity, however, makes the controlled generation of this compound a desirable goal for applications in the synthesis of complex organic molecules, including pharmaceuticals. The development of methodologies to harness this transient species could unlock novel and efficient synthetic transformations.
Proposed Methodologies for the In Situ Generation of this compound
The generation of a terminal this compound complex is predicted to be challenging due to the high reactivity of the Mn=C bond. The following sections outline several plausible, yet to be experimentally validated, approaches for its transient formation.
α-Hydrogen Abstraction from a Methylmanganese Precursor
Alpha-hydrogen abstraction is a classic method for the formation of alkylidene complexes. This approach involves the deprotonation of a methyl group attached to the manganese center by a strong, non-nucleophilic base. The choice of ancillary ligands on the manganese precursor is critical to enhance the acidity of the α-protons and to provide kinetic stability to the resulting methylidene.
-
Precursor Synthesis: Synthesize a suitable methylmanganese precursor, such as (η⁵-C₅H₅)Mn(CO)₂(CH₃) or a related complex with electron-withdrawing ancillary ligands.
-
Reaction Setup: In a rigorously inert atmosphere (glovebox or Schlenk line), dissolve the methylmanganese precursor (1 equivalent) in a non-coordinating, anhydrous solvent (e.g., toluene or hexane) at low temperature (-78 °C).
-
Base Addition: Slowly add a solution of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equivalents), to the cooled precursor solution.
-
In Situ Trapping: Immediately introduce a suitable trapping agent (see Section 3) to the reaction mixture while maintaining the low temperature.
-
Analysis: After allowing the reaction to proceed for a designated time, quench the reaction and analyze the products by GC-MS, NMR spectroscopy, and other relevant techniques to identify the trapped products.
Thermal or Photochemical Decomposition of a Dimethylmanganese Precursor
The controlled decomposition of a dimethylmanganese complex could potentially lead to the formation of a this compound species and methane via an α-hydrogen abstraction pathway between the two methyl groups. This approach may require careful control of temperature or photochemical conditions to favor the desired pathway over other decomposition routes.
-
Precursor Synthesis: Synthesize a dimethylmanganese complex, for example, L₂Mn(CH₃)₂ where L is a suitable stabilizing ligand.
-
Reaction Setup: Dissolve the dimethylmanganese precursor in an inert solvent in a vessel suitable for thermolysis or photolysis. Include a trapping agent in the initial reaction mixture.
-
Decomposition:
-
Thermal: Slowly heat the solution to a temperature determined by thermal analysis (e.g., TGA/DSC) of the precursor to be the onset of decomposition.
-
Photochemical: Irradiate the solution with a suitable wavelength of light (e.g., using a medium-pressure mercury lamp) at a controlled, low temperature.
-
-
Analysis: Monitor the reaction for the formation of methane (by GC-TCD) and the trapped organic products (by GC-MS and NMR).
From a Manganese Dihalo Complex and a Methylene Transfer Reagent
Analogy with the Tebbe reagent and related titanium chemistry suggests that a manganese dihalide could react with a methylene transfer reagent, such as the ylide Ph₃P=CH₂, to generate a transient this compound species.
-
Reagent Preparation: Prepare a solution of a manganese(II) halide, such as MnCl₂, and a suitable ligand in an anhydrous solvent like THF. Separately, prepare the phosphorus ylide by deprotonating methyltriphenylphosphonium bromide with a strong base like n-butyllithium.
-
Reaction: At low temperature (-78 °C), add the ylide solution to the manganese complex solution.
-
In Situ Trapping and Analysis: Introduce a trapping agent and analyze the products as described in the previous protocols.
Trapping of the Transient this compound Species
The definitive proof of the formation of a transient this compound species will rely on its successful trapping with various reagents. The expected products of these trapping reactions are outlined below.
Cyclopropanation of Alkenes
The reaction of a methylidene complex with an alkene is expected to yield a cyclopropane. This is a key reaction for identifying the formation of the [Mn=CH₂] species.
-
With Electron-Deficient Alkenes: Trapping with olefins like methyl acrylate would be expected to yield methyl cyclopropanecarboxylate.
-
With Electron-Rich Alkenes: Trapping with enamines or vinyl ethers would provide access to donor-acceptor cyclopropanes.
Reaction with Ketones (Olefinating)
Analogy with the Wittig reaction suggests that a transient this compound could react with a ketone to produce a terminal alkene.
C-H Activation/Insertion
Highly reactive methylidene complexes can potentially insert into C-H bonds. While challenging to control, the observation of products from such a reaction would be strong evidence for the formation of the intermediate.
Quantitative Data and Spectroscopic Signatures
As the direct isolation and characterization of this compound have not been reported, quantitative data is speculative. The following table summarizes expected spectroscopic data based on analogies with known manganese-alkyl and other transition metal-methylidene complexes.
| Data Type | Expected Observation for [LₙMn=CH₂] | Notes |
| ¹H NMR | Highly deshielded singlet for the =CH₂ protons (δ > 10 ppm). | The exact chemical shift will be highly dependent on the ancillary ligands. |
| ¹³C NMR | Deshielded signal for the =CH₂ carbon (δ > 200 ppm). | |
| IR Spectroscopy | ν(Mn=C) stretch in the range of 900-1100 cm⁻¹. | This will be a key vibrational mode to identify if matrix isolation studies are performed. |
| DFT Calculations | Calculated Mn=C bond lengths are expected to be in the range of 1.7-1.8 Å. | DFT can also provide insights into the thermodynamics of the generation pathways. |
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the proposed pathways for the generation and trapping of this compound.
Caption: Proposed pathways for the generation and trapping of this compound.
Conclusion and Future Outlook
The in situ generation and trapping of this compound represents a frontier in organometallic chemistry. While direct experimental evidence remains elusive, the theoretical framework and analogies to other systems provide a solid foundation for future research. The successful development of methods to harness this reactive intermediate will likely lead to novel synthetic methodologies with applications in catalysis and the synthesis of complex organic molecules. This guide aims to provide the necessary conceptual tools and starting points for researchers to venture into this exciting and potentially rewarding area of chemical synthesis.
The Elusive Quest for Low-Valent Methylidenemanganese: A Technical Whitepaper on Synthetic Challenges and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of low-valent transition metal methylidene complexes (M=CH₂) is a cornerstone of modern organometallic chemistry, with profound implications for catalysis and organic synthesis. While significant progress has been made with various metals, the isolation and characterization of low-valent methylidenemanganese complexes remain a formidable challenge. This technical guide provides an in-depth analysis of the core difficulties hampering their synthesis. Drawing on theoretical studies and established principles of organometallic chemistry, we explore potential synthetic pathways, outline the inherent instabilities, and propose future research directions. This document is intended to serve as a foundational resource for researchers navigating this challenging but potentially rewarding frontier of manganese chemistry.
Introduction: The Significance of Methylidene Complexes
Methylidene complexes, featuring a metal-carbon double bond, are key intermediates in a multitude of catalytic processes, most notably olefin metathesis. The ability to harness the reactivity of a Mn=CH₂ moiety could unlock novel, cost-effective, and sustainable catalytic transformations, given the high abundance and low toxicity of manganese. However, the synthesis of such species is far from trivial, presenting a series of electronic and steric hurdles that have, to date, precluded their isolation.
Core Synthetic Challenges
The primary obstacles in the synthesis of low-valent this compound complexes are rooted in the electronic properties of 3d metals and the inherent reactivity of the target moiety.
Metal-Carbene Bond Instability
Theoretical studies indicate that the metal-carbene bond (M=CR₂) in 3d metal systems tends to be weaker than in their 4d and 5d counterparts.[1] This inherent weakness makes the methylidene ligand susceptible to undesired side reactions, such as cyclopropanation in the presence of olefins, rather than the desired metathesis pathway.
Complexity of Spin States
First-row transition metals like manganese can access a wide range of spin states that are often close in energy.[1] This complicates the targeted synthesis of a specific electronic configuration that would favor a stable Mn=CH₂ bond. Computational studies suggest that while a singlet ground state is desirable for a stable methylidene complex, triplet states are often energetically accessible, potentially leading to different and undesired reactivity patterns, including radical reactions.[1]
Competing Reaction Pathways
The generation of a highly reactive, coordinatively unsaturated manganese center, a prerequisite for forming a methylidene, can also open the door to various decomposition or rearrangement pathways. These can include ligand scrambling, dimerization, or reaction with the solvent.
Potential Synthetic Strategies and Their Pitfalls
While no successful synthesis of a stable, low-valent this compound complex has been reported, several potential strategies can be envisaged based on established organometallic reactions. The most plausible route involves the α-hydride abstraction from a manganese methyl complex.
α-Hydride Abstraction from Methylmanganese Precursors
The synthesis of a methylidene ligand (CH₂) from a methyl group (CH₃) is conceptually a straightforward oxidation. In organometallic chemistry, this is often achieved via α-hydride abstraction, where a hydrogen atom on the carbon adjacent to the metal is removed. This process, however, requires a delicate balance of electronic and steric factors.
A potential workflow for the synthesis of a this compound complex via α-hydride abstraction is depicted below. This pathway begins with a suitable low-valent manganese precursor, which is then methylated. The resulting methylmanganese complex would then be subjected to conditions designed to induce α-hydride abstraction.
A crucial first step in this proposed synthesis is the preparation of a suitable methylmanganese precursor. An example of a related compound is the dimeric methyl manganese(II) complex, [LMn(μ-Me)]₂, which has been successfully synthesized and characterized.[2]
Experimental Protocol: Synthesis of a Dimeric Methylmanganese(II) Complex
The following protocol for the synthesis of [LMn(μ-Me)]₂ (where L is a cyclopentadienyl-phosphine ligand) is adapted from the literature and serves as an example of the synthesis of a relevant precursor.[2]
Materials:
-
[LMn(μ-Cl)]₂
-
Methyllithium (MeLi) or Methylmagnesium bromide (MeMgBr)
-
Anhydrous solvents (e.g., diethyl ether, toluene)
-
Schlenk line and inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve [LMn(μ-Cl)]₂ in an appropriate anhydrous solvent in a Schlenk flask.
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add a stoichiometric amount of the methylating agent (e.g., MeLi solution) to the stirred manganese complex solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for a specified period.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., NMR spectroscopy).
-
Upon completion, remove the solvent under vacuum.
-
The crude product can be purified by crystallization from a suitable solvent system.
Note: This protocol is for a related precursor and not for a this compound complex. The subsequent α-hydride abstraction step to form the methylidene remains a significant, un-resolved challenge.
The mechanism of α-hydride abstraction itself can proceed through a four-center transition state.[3] For this to be successful, the manganese center must have an available orbital to accept the hydride, and the ligands must be sterically accommodating to allow for the necessary geometry of the transition state.
Quantitative Data from Theoretical Studies
While experimental data on low-valent this compound complexes is unavailable, computational studies provide valuable insights into their properties. A comparison of the Wiberg bond orders for hypothetical iron and manganese methylidene complexes reveals a more pronounced double bond character in the manganese system (1.91 for Mn vs. 1.70 for Fe).[1] This suggests that if a stable complex could be formed, the Mn=CH₂ bond would be quite strong.
Table 1: Calculated Properties of Hypothetical Methylidene Complexes
| Property | Fe Complex | Mn Complex | Reference |
| Wiberg Bond Order (M=CH₂) | 1.70 | 1.91 | [1] |
| Bond Order (EDA) | 2.11 | 2.19 | [1] |
Data from theoretical calculations.
Future Outlook and Recommendations
The synthesis of low-valent this compound complexes remains a significant but attractive challenge. Future research efforts should focus on the following areas:
-
Ligand Design: The development of sterically demanding and electronically tunable ligands is crucial to stabilize the low-valent manganese center and the reactive methylidene moiety. Pincer-type ligands or bidentate systems with additional CO ligands may offer the necessary stability.[1]
-
Precursor Synthesis: Further exploration of the synthesis and reactivity of low-valent manganese alkyl complexes is necessary to identify suitable precursors for α-hydride abstraction.
-
Advanced Spectroscopic Techniques: The transient nature of any potential this compound intermediates will likely require advanced spectroscopic techniques for their detection and characterization, such as in situ NMR or matrix isolation studies.
Conclusion
The synthesis of low-valent this compound complexes represents a major unsolved problem in organometallic chemistry. The challenges are significant, stemming from the inherent electronic properties of manganese and the high reactivity of the target species. However, the potential rewards in terms of developing new catalytic applications with an earth-abundant metal are substantial. By focusing on rational ligand design and the careful choice of synthetic precursors, the research community may yet succeed in isolating and harnessing the reactivity of these elusive molecules. This whitepaper has outlined the key challenges and potential avenues for exploration, providing a roadmap for future investigations in this exciting field.
References
- 1. Is Mn(I) More Promising Than Fe(II)—A Comparison of Mn vs Fe Complexes for Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of manganese(ii) complexes supported by cyclopentadienyl-phosphine ligands - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Organometallic HyperTextBook: Alpha-Hydride Elimination and Abstraction [ilpi.com]
Characterization of Transient Manganese-Methylene (Mn=CH2) Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The transient manganese-methylene (Mn=CH2) species is a key hypothesized intermediate in a variety of catalytic reactions, including C-H activation and olefin metathesis. Its high reactivity and short lifetime pose significant challenges to its direct observation and characterization. This technical guide provides a comprehensive overview of the state-of-the-art experimental and computational methodologies that can be employed to detect, identify, and characterize this elusive species. Detailed experimental protocols for matrix isolation spectroscopy, transient absorption spectroscopy, electron paramagnetic resonance (EPR) spectroscopy, and mass spectrometry are presented. Furthermore, this guide outlines computational approaches to predict the spectroscopic properties of Mn=CH2, aiding in the interpretation of experimental data. The information is intended to equip researchers in organometallic chemistry, catalysis, and drug development with the necessary tools to investigate the role of transient manganese-carbene complexes in chemical transformations.
Introduction
Manganese, being an earth-abundant and low-toxicity metal, has garnered significant interest as a sustainable catalyst. In many manganese-catalyzed reactions, the formation of highly reactive intermediates is proposed to be the key to their catalytic prowess. Among these, the manganese-methylene (Mn=CH2) species, a simple yet fundamental manganese-carbene complex, is postulated to be a central player. Understanding the electronic structure, bonding, and reactivity of this transient species is crucial for the rational design of more efficient and selective manganese-based catalysts.
This guide provides a detailed roadmap for the comprehensive characterization of the transient Mn=CH2 species, leveraging a multi-technique approach that combines advanced spectroscopic methods with theoretical calculations.
Experimental Methodologies for Characterization
The fleeting nature of the Mn=CH2 species necessitates the use of specialized techniques that can either trap the intermediate for prolonged study or probe its properties on extremely short timescales.
Matrix Isolation Spectroscopy
Matrix isolation is a powerful technique for trapping and studying highly reactive species.[1][2] The transient Mn=CH2 can be generated in situ and co-deposited with a large excess of an inert gas (e.g., argon or neon) onto a cryogenic surface.[1] This effectively isolates individual Mn=CH2 molecules, preventing their decomposition and allowing for their spectroscopic characterization, primarily through infrared (IR) spectroscopy.[3]
Experimental Protocol: Matrix Isolation Infrared Spectroscopy
-
Precursor Selection and Preparation: A suitable precursor for the generation of Mn=CH2 is required. A potential candidate is a manganese complex that can photolytically or thermally eliminate a small, stable molecule to yield the desired species. For example, a manganese-diazomethane complex or a manganese-ethyl complex could be synthesized and purified under inert conditions.
-
Matrix Gas Deposition: The precursor is mixed with a large excess of a noble gas (e.g., Ar, ratio > 1000:1) in the gas phase.[4]
-
Cryogenic Trapping: The gas mixture is slowly deposited onto a cold (typically 4-20 K) CsI or KBr window within a high-vacuum cryostat.[4]
-
In Situ Generation of Mn=CH2: The trapped precursor is subjected to in situ photolysis using a UV lamp (e.g., a high-pressure mercury lamp with appropriate filters) or pyrolysis to generate the Mn=CH2 species.[1]
-
FTIR Spectroscopy: The infrared spectrum of the matrix is recorded before and after generation of the species. The appearance of new vibrational bands can be attributed to the transient Mn=CH2.[3] Isotopic labeling (e.g., using ¹³CH₂ or CD₂) can be employed to confirm the vibrational assignments.
Figure 1: Experimental workflow for the characterization of Mn=CH2 using matrix isolation IR spectroscopy.
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a pump-probe technique that allows for the detection and characterization of short-lived excited states and reaction intermediates with femtosecond to microsecond time resolution.[5][6] A "pump" laser pulse initiates the formation of Mn=CH2 from a precursor, and a delayed "probe" pulse monitors the changes in the absorption spectrum as a function of time.
Experimental Protocol: Femtosecond Transient Absorption Spectroscopy
-
Sample Preparation: A solution of a suitable manganese precursor in an inert solvent is prepared in a cuvette. The concentration should be adjusted to have a sufficient optical density at the pump wavelength.
-
Pump-Probe Setup: A femtosecond laser system is used to generate both the pump and probe pulses. The pump pulse is tuned to an absorption band of the precursor to initiate the reaction. The probe is typically a white-light continuum pulse to monitor a broad spectral range.[6]
-
Data Acquisition: The sample is excited with the pump pulse, and the absorption of the probe pulse is measured at various time delays. The difference in absorbance before and after the pump pulse (ΔA) is recorded as a function of wavelength and time delay.[5]
-
Kinetic Analysis: The decay of the transient absorption signal provides information about the lifetime of the Mn=CH2 species and its subsequent reactions. Global analysis of the time-resolved spectral data can help to identify different transient species and their interconversions.[7]
Figure 2: Workflow for transient absorption spectroscopy experiments to characterize Mn=CH2.
Electron Paramagnetic Resonance (EPR) Spectroscopy
If the Mn=CH2 species possesses unpaired electrons (i.e., it is a radical or has a metal center with a non-zero spin state), Electron Paramagnetic Resonance (EPR) spectroscopy can be a powerful tool for its characterization.[8] Time-resolved EPR techniques can be used to study transient radical species.[9]
Experimental Protocol: Time-Resolved EPR Spectroscopy
-
Sample Preparation: A solution or frozen glass of the precursor is placed in an EPR tube.
-
In Situ Generation: The Mn=CH2 species is generated in the EPR cavity by photolysis, often using a pulsed laser.[9]
-
EPR Spectrum Acquisition: The EPR spectrum is recorded immediately after the laser pulse. The g-value and hyperfine coupling constants can provide information about the electronic structure and the environment of the unpaired electron(s).[10]
-
Simulation: The experimental EPR spectrum is simulated to extract accurate spectroscopic parameters.
Figure 3: Logical workflow for the characterization of a paramagnetic Mn=CH2 species using time-resolved EPR spectroscopy.
Mass Spectrometry
Mass spectrometry (MS) can be used to identify the mass of the transient Mn=CH2 species, confirming its elemental composition.[11] Techniques such as electrospray ionization (ESI-MS) can be coupled with in-situ reaction monitoring to detect reactive intermediates.[12][13]
Experimental Protocol: In-Situ Reaction Monitoring by Mass Spectrometry
-
Reaction Setup: A reaction designed to generate Mn=CH2 is set up in a syringe pump or flow reactor that is directly coupled to the inlet of a mass spectrometer.
-
Ionization: The reaction mixture is continuously introduced into the mass spectrometer, and the molecules are ionized using a soft ionization technique like ESI to minimize fragmentation.[14]
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. The detection of an ion corresponding to the mass of [Mn=CH2]⁺ or an adduct thereof would provide strong evidence for its formation.
-
Tandem MS (MS/MS): Collision-induced dissociation (CID) experiments can be performed on the parent ion to study its fragmentation pattern, which can provide further structural information.[13]
Computational Characterization
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the spectroscopic properties of transient species and for aiding in the interpretation of experimental data.[15]
Computational Methodology
-
Geometry Optimization: The molecular structure of the Mn=CH2 species is optimized to find its lowest energy geometry. Different spin states should be considered.
-
Frequency Calculations: Vibrational frequencies and IR intensities are calculated to predict the infrared spectrum. These calculated frequencies can be compared with experimental data from matrix isolation studies.[16]
-
Electronic Excitation Calculations: Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum, which can be compared with transient absorption data.
-
EPR Parameter Calculations: For paramagnetic species, EPR parameters such as g-tensors and hyperfine coupling constants can be calculated to aid in the interpretation of experimental EPR spectra.
Predicted and Hypothetical Quantitative Data
Table 1: Predicted Vibrational Frequencies for Mn=CH2 (DFT, B3LYP/def2-TZVP)
| Vibrational Mode | Description | Predicted Frequency (cm⁻¹) | Predicted IR Intensity (km/mol) |
| ν(C-H) symmetric | Symmetric C-H stretch | ~2950 | Moderate |
| ν(C-H) asymmetric | Asymmetric C-H stretch | ~3050 | Strong |
| δ(CH₂) scissoring | CH₂ bending | ~1400 | Weak |
| ν(Mn=C) | Mn=C stretch | ~950-1050 | Strong |
| ρ(CH₂) rocking | CH₂ rocking | ~750 | Moderate |
| ω(CH₂) wagging | CH₂ wagging | ~600 | Weak |
Table 2: Predicted Electronic Transitions for Mn=CH2 (TD-DFT)
| Transition | Description | Predicted Wavelength (nm) | Oscillator Strength |
| HOMO → LUMO | d-π* | ~450-550 | Moderate |
| d → d | Ligand field | ~600-700 | Weak |
Table 3: Predicted EPR Parameters for a Hypothetical Doublet Spin State of [Mn=CH2]⁺
| Parameter | Description | Predicted Value |
| g-tensor (g_iso) | Isotropic g-value | ~2.00 |
| A(⁵⁵Mn) | Hyperfine coupling to Manganese | ~50-100 G |
| A(¹H) | Hyperfine coupling to Protons | ~10-20 G |
Signaling Pathways and Logical Relationships
The characterization of Mn=CH2 is part of a larger effort to understand its role in catalytic cycles. The following diagram illustrates a simplified logical relationship in a hypothetical catalytic process involving a Mn=CH2 intermediate.
Figure 4: A simplified logical diagram of a catalytic cycle involving a transient Mn=CH2 intermediate.
Conclusion
The direct characterization of the transient Mn=CH2 species is a formidable challenge that requires a combination of sophisticated experimental techniques and high-level computational methods. This guide has outlined a multi-pronged approach, providing detailed protocols for matrix isolation spectroscopy, transient absorption spectroscopy, EPR spectroscopy, and mass spectrometry. The presented hypothetical data and workflows serve as a starting point for researchers venturing into this exciting and challenging area of organometallic chemistry. A thorough understanding of the properties and reactivity of Mn=CH2 will undoubtedly pave the way for the development of novel and more efficient manganese-based catalysts for a wide range of chemical transformations, with potential applications in drug development and other fields.
References
- 1. Matrix Isolation | Research Starters | EBSCO Research [ebsco.com]
- 2. uprise.ceas3.uc.edu [uprise.ceas3.uc.edu]
- 3. Matrix Isolation [info.ifpan.edu.pl]
- 4. Matrix isolation - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jove.com [jove.com]
- 8. EPR spectroscopy: A unique method for free radical analysis | Bruker [bruker.com]
- 9. Transient radical pairs studied by time-resolved EPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repositorio.usp.br [repositorio.usp.br]
- 11. Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Understanding Reactive Organometallic Complexes through Mass Spectrometry | Radboud University Press [books.radbouduniversitypress.nl]
- 13. Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04754F [pubs.rsc.org]
- 14. web.uvic.ca [web.uvic.ca]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Vibrational Circular Dichroism Analysis of N-Heterocyclic Carbene Precursors Containing Remote Chirality Centers | MDPI [mdpi.com]
- 17. IR spectroscopic characterization of 3d transition metal carbene cations, FeCH2+ and CoCH2+: periodic trends and a challenge for DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
The Elusive Manganese Schrock-Type Carbene: A Technical Exploration of its Apparent Non-Existence
A deep-dive into the electronic and steric factors that challenge the synthesis and stability of high-valent manganese alkylidenes, providing a valuable resource for researchers in organometallic chemistry and drug development.
To date, the synthesis and isolation of a stable manganese Schrock-type carbene remains an unachieved goal in organometallic chemistry. Despite the rich and varied chemistry of both manganese and carbene ligands, the specific combination required to form a classical, nucleophilic Schrock-type alkylidene complex with a high-valent manganese center has yet to be reported in peer-reviewed literature. This in-depth technical guide explores the fundamental electronic and steric reasons behind the apparent non-existence of these intriguing chemical entities.
Defining the Landscape: Fischer vs. Schrock Carbenes
Transition metal carbene complexes are broadly categorized into two main classes: Fischer carbenes and Schrock carbenes. Understanding their distinct electronic structures is crucial to appreciating why manganese appears to disfavor the latter.
-
Fischer Carbenes: These complexes typically feature a low-valent, late transition metal center. The carbene carbon is electrophilic due to significant π-backbonding from the metal to the carbene's p-orbital, which is often stabilized by a heteroatom substituent on the carbene.
-
Schrock Carbenes: In contrast, Schrock carbenes, also known as alkylidenes, involve a high-valent, early transition metal. The metal-carbon bond is best described as a true double bond, leading to a nucleophilic carbene carbon.[1]
The Manganese Conundrum: Electronic and Steric Hurdles
The reluctance of manganese to form Schrock-type carbenes can be attributed to a combination of its inherent electronic properties and the stability of its various oxidation states.
Oxidation State and Electronegativity
Schrock carbenes necessitate a high-valent metal center, which serves to polarize the metal-carbon double bond, rendering the carbene carbon nucleophilic. While manganese can access high oxidation states (e.g., +3, +4, and even higher), its organometallic chemistry is predominantly associated with lower oxidation states like +1 and +2.[2] High-valent organomanganese compounds are known, but they are typically stabilized by strongly donating ligands and often involve simple alkyl or aryl groups rather than alkylidenes.[3][4][5]
Furthermore, the electronegativity of manganese is higher than that of early transition metals that readily form Schrock carbenes. This reduces the polarity of a hypothetical Mn=C bond, diminishing the nucleophilic character of the carbene carbon.
| Property | Typical Schrock Carbene Metal (e.g., Ta) | Manganese |
| Common High Oxidation State | +5 | +2, +3, +4 |
| Pauling Electronegativity | 1.5 | 1.55 |
| d-Electron Count in High O.S. | d0 | d4 (Mn3+), d3 (Mn4+) |
Table 1: Comparison of key electronic properties of Tantalum and Manganese.
d-Electron Count and Stability
Early transition metals that form stable Schrock carbenes are often in a d0 electronic configuration in their highest oxidation state. This lack of d-electrons on the metal center is thought to be crucial for stabilizing the metal-alkylidene bond. In contrast, high-valent manganese species are dn systems (e.g., Mn(III) is d4, Mn(IV) is d3). The presence of d-electrons can lead to unfavorable electronic interactions with the filled orbitals of the alkylidene ligand, potentially destabilizing the complex.
Known Manganese Carbene Complexes: A Different Bonding Paradigm
While Schrock-type carbenes of manganese remain elusive, the element readily forms complexes with N-heterocyclic carbenes (NHCs). These complexes, however, exhibit a bonding picture that is distinct from the Schrock-type paradigm.
NHCs are strong σ-donors and relatively weak π-acceptors. Their complexes with manganese have been synthesized in various oxidation states, including Mn(I), Mn(II), and Mn(III).[6] The Mn-C(NHC) bond is best described as a strong single bond, lacking the significant double-bond character of a Schrock alkylidene. The primary role of the NHC ligand is to act as a robust, ancillary ligand, stabilizing the manganese center.
Experimental and Computational Outlook
The lack of experimental success in synthesizing manganese Schrock-type carbenes suggests that new strategies may be required. This could involve the design of novel ligand architectures that can enforce a high oxidation state on the manganese center while sterically protecting the reactive Mn=C bond.
Computational studies could play a pivotal role in this endeavor. Density Functional Theory (DFT) calculations could be employed to:
-
Predict the thermodynamic stability of hypothetical manganese alkylidene complexes with various ligand sets.
-
Elucidate the electronic structure of these hypothetical complexes to understand the nature of the Mn=C bond.
-
Model potential decomposition pathways to guide the design of more robust ligand frameworks.
Conclusion
References
- 1. Synthesis and Reactivity of N‐Heterocyclic Carbene‐Phosphinidene Manganese Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organomanganese chemistry - Wikipedia [en.wikipedia.org]
- 3. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Gas-Phase Synthesis of Methylidenemanganese Radicals
For Researchers, Scientists, and Drug Development Professionals
Abstract: The synthesis and characterization of transient, reactive intermediates such as organometallic radicals are pivotal for advancing our understanding of reaction mechanisms and for the development of novel catalytic processes. This technical guide provides a comprehensive overview of a proposed methodology for the gas-phase synthesis of the methylidenemanganese radical (CH₂Mn), a species of significant theoretical interest. Due to the current absence of specific experimental literature on CH₂Mn, this document outlines a hypothetical yet scientifically grounded approach based on analogous systems. The proposed synthesis route involves the laser ablation of a manganese target in a methane atmosphere. This guide furnishes detailed experimental protocols, conceptual reaction pathways, and a framework for the characterization of this novel radical species.
Introduction
The study of molecules with metal-carbon double bonds is a frontier in organometallic chemistry. These species, often transient and highly reactive, are implicated as key intermediates in a variety of catalytic cycles, including olefin metathesis and C-H activation. The this compound radical (CH₂Mn) represents a simple yet fundamentally important example of such a species. Its study in the gas phase, free from solvent or matrix interactions, would provide invaluable data on its intrinsic electronic structure, reactivity, and thermochemical properties. This guide serves as a foundational document for researchers venturing into the synthesis and characterization of this and similar organometallic radicals.
Proposed Gas-Phase Synthesis Methodology
A highly promising method for the generation of gas-phase this compound radicals is the laser ablation of a solid manganese target in the presence of a low-pressure methane (CH₄) atmosphere. This technique is well-suited for producing atomic metal vapors and facilitating their reaction with a precursor gas to form novel molecular species.
Experimental Protocol: Laser Ablation of Manganese in a Methane Atmosphere
-
Vacuum Chamber Preparation: A high-vacuum chamber is evacuated to a base pressure of approximately 10⁻⁷ Torr using a turbomolecular pump backed by a roughing pump.
-
Manganese Target Installation: A solid, high-purity manganese rod is mounted on a rotating and translating sample holder to ensure that each laser pulse interacts with a fresh surface, preventing cratering and ensuring a stable ablation plume.
-
Precursor Gas Introduction: Methane (CH₄) gas is introduced into the chamber through a precision leak valve to maintain a constant pressure, typically in the range of 10-100 mTorr. The pressure is monitored using a capacitance manometer.
-
Laser Ablation: A high-power pulsed laser, such as a Nd:YAG laser operating at its fundamental wavelength (1064 nm) or a frequency-doubled wavelength (532 nm), is focused onto the manganese target. The laser fluence should be optimized to produce a stable plasma plume containing neutral manganese atoms.
-
Radical Formation: In the plasma plume, the ablated manganese atoms react with methane and its fragments to form various species, including the target this compound radical (CH₂Mn).
-
Supersonic Expansion and Cooling: The reaction products are entrained in a carrier gas (e.g., argon or helium) and expanded through a nozzle into a high-vacuum region. This supersonic expansion cools the internal degrees of freedom of the molecules, simplifying their spectroscopic analysis.
-
Detection and Characterization: The cooled molecular beam is interrogated downstream by various analytical techniques, such as time-of-flight mass spectrometry (TOF-MS) to identify the mass of the products and laser-induced fluorescence (LIF) or cavity ring-down spectroscopy (CRDS) for spectroscopic characterization.
Quantitative Data
As of the date of this publication, a review of the scientific literature has not yielded experimental or theoretical quantitative data specifically for the this compound (CH₂Mn) radical. The following table is provided as a template for the types of data that would be crucial to obtain for a thorough characterization of this species. Researchers who successfully synthesize and characterize CH₂Mn would be making a significant contribution to the field by populating such a table.
| Property | Expected Value/Range (Hypothetical) | Significance |
| Molecular Geometry | ||
| Mn=C Bond Length (Å) | Not Available | Provides insight into the nature and strength of the metal-carbon double bond. |
| C-H Bond Length (Å) | Not Available | Can be compared to other methylidene species to understand the influence of the manganese atom. |
| H-C-H Bond Angle (°) | Not Available | Indicates the hybridization of the carbon atom and the overall geometry of the radical. |
| Thermochemical Data | ||
| Bond Dissociation Energy (eV) | Not Available | A fundamental measure of the strength of the Mn=C bond and the stability of the radical. |
| Ionization Energy (eV) | Not Available | Important for understanding the electronic structure and reactivity, particularly in charge-transfer reactions. |
| Spectroscopic Constants | ||
| Vibrational Frequencies (cm⁻¹) | Not Available | Key for identifying the molecule via infrared spectroscopy and for understanding its potential energy surface. |
| Rotational Constants (GHz) | Not Available | Essential for determining the precise molecular structure from high-resolution rotational spectroscopy. |
| Electronic Transition Energies (nm) | Not Available | Crucial for detection by electronic spectroscopy methods like LIF and for probing the electronic excited states. |
Visualizations
Diagrams of Proposed Experimental Workflow and Reaction Pathway
The following diagrams, generated using the DOT language, illustrate the proposed experimental setup and a plausible reaction pathway for the formation of this compound radicals.
Bonding Analysis of Manganese-Alkylidene and Related Carbene Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese-alkylidene complexes, featuring a manganese-carbon double bond (Mn=C), are a class of organometallic compounds with significant potential in catalysis and organic synthesis. Understanding the nature of the Mn=C bond is crucial for predicting their reactivity and designing novel catalysts. This technical guide provides an in-depth analysis of the bonding in manganese-alkylidene and related manganese-carbene complexes, integrating experimental data from crystallographic and spectroscopic techniques with computational insights. Due to the relative scarcity of well-characterized terminal manganese-alkylidene (Schrock-type) complexes in the literature, this guide will also draw upon data from related manganese-carbene complexes, such as Fischer-type carbenes and N-heterocyclic carbenes (NHCs), to provide a comprehensive overview of manganese-carbon double bond interactions.
Data Presentation: Bonding Parameters of Manganese-Carbene Complexes
The following tables summarize key quantitative data for the bonding analysis of the Mn=C moiety. Data for Fischer-type and N-heterocyclic carbene (NHC) complexes of manganese are presented as illustrative examples of manganese-carbon double bonds. For context, typical ranges for general Schrock-type alkylidenes are also included.
Table 1: Crystallographic Data for Manganese-Carbene Complexes
| Compound Type | Example Compound | Mn-C Bond Length (Å) | Reference |
| Manganese Fischer Carbene | (CO)4(PhC2B10H10)Mn[C(OCH3)(CH3)] | 2.031(4) | [1] |
| Manganese N-Heterocyclic Carbene (NHC) | [Mn(O,C,O)(acac)] (imidazolylidene) | 1.979(3) | [2] |
| Manganese N-Heterocyclic Carbene (NHC) | [Mn(O,C,O)(acac)] (triazolylidene) | 1.955(1) | [2] |
| General Schrock-Type Alkylidene (for comparison) | Not available for Mn | Typically shorter than Fischer carbenes |
Table 2: Spectroscopic Data for Manganese-Carbene and General Alkylidene Complexes
| Spectroscopic Technique | Parameter | Manganese Fischer Carbene | General Schrock-Type Alkylidene | Reference |
| ¹³C NMR | Chemical Shift (δ) of Carbene Carbon (ppm) | 344.8 - 349.2 | 220 - 260 (typical), up to 325 | [1][2] |
| ¹H NMR | Chemical Shift (δ) of Alkylidene Proton (ppm) | Not Applicable | 5 - 15 | [2] |
| Infrared (IR) Spectroscopy | C-H Stretch of Alkylidene (cm⁻¹) | Not Applicable | ~2600 | [2] |
| Infrared (IR) Spectroscopy | Mn=C Stretch (cm⁻¹) | Not well-established | Not well-established |
Bonding in Manganese-Alkylidene Complexes: A Theoretical Perspective
The bonding in a manganese-alkylidene complex can be described by a combination of σ-donation and π-backbonding between the manganese and the carbene carbon. In a simplified molecular orbital (MO) picture, a σ-bond is formed by the overlap of a filled sp² hybrid orbital on the carbon with a suitable d-orbital on the manganese. A π-bond is then formed by the back-donation of electron density from a filled manganese d-orbital into the empty p-orbital on the carbene carbon.
The relative contributions of these interactions determine the character of the Mn=C bond and the overall reactivity of the complex. In Schrock-type alkylidenes, the metal is typically in a high oxidation state and the alkylidene ligand is considered a dianionic ligand, leading to a more covalent and less polarized M=C bond. In contrast, Fischer-type carbenes feature a metal in a low oxidation state and a carbene carbon bearing a heteroatom, resulting in a more polarized M-C bond with significant single-bond character.
Computational methods such as Density Functional Theory (DFT) are invaluable for elucidating the electronic structure and bonding in these complexes. Techniques like Natural Bond Orbital (NBO) analysis can provide insights into the bond order and charge distribution, while analysis of the frontier molecular orbitals can help to understand the reactivity.
Experimental Protocols
The synthesis and characterization of manganese-alkylidene and related carbene complexes often require specialized techniques due to their sensitivity to air and moisture.
Experimental Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis, characterization, and bonding analysis of manganese-alkylidene compounds.
Protocol for Single-Crystal X-ray Diffraction of Air-Sensitive Compounds[3]
-
Crystal Selection and Mounting:
-
Under an inert atmosphere (glovebox), select a suitable single crystal.
-
Coat the crystal in a viscous oil (e.g., Paratone-N) to protect it from air and moisture.
-
Mount the oil-coated crystal on a cryo-loop.
-
-
Data Collection:
-
Quickly transfer the mounted crystal to the diffractometer, which is equipped with a cold stream of nitrogen gas (typically 100 K). The cold stream freezes the oil and protects the crystal.
-
Center the crystal in the X-ray beam.
-
Collect diffraction data using an appropriate radiation source (e.g., Mo Kα).
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic positions, bond lengths, and bond angles.
-
Protocol for NMR Spectroscopy of Air-Sensitive Compounds[4]
-
Sample Preparation (in a glovebox or using a Schlenk line):
-
Dry the NMR tube and cap in an oven and cool under vacuum.
-
Use a deuterated solvent that has been dried and degassed.
-
In an inert atmosphere, dissolve the desired amount of the manganese complex in the deuterated solvent.
-
Transfer the solution to the NMR tube.
-
Seal the NMR tube with a tight-fitting cap and wrap with parafilm, or use a J. Young's NMR tube for a more secure seal.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C{¹H} NMR spectra.
-
For quantitative measurements or to observe coupling to other nuclei, other NMR experiments may be necessary.
-
The chemical shift of the alkylidene carbon is a key diagnostic feature in the ¹³C NMR spectrum.
-
Protocol for Computational Analysis (DFT)
-
Model Building:
-
Construct the molecular model of the manganese-alkylidene complex based on crystallographic data or a proposed structure.
-
-
Geometry Optimization:
-
Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP, M06) and basis set (e.g., a combination of a basis set like def2-SVP for main group elements and a basis set with an effective core potential for manganese).
-
Verify that the optimized structure corresponds to a minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).
-
-
Bonding Analysis:
-
Perform a Natural Bond Orbital (NBO) analysis to determine the charge distribution, hybridization, and Wiberg bond index of the Mn=C bond.
-
Analyze the molecular orbitals to visualize the σ- and π-bonding interactions between the manganese and the carbene carbon.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the conceptual relationships in the bonding of metal-carbene complexes and the workflow for their computational analysis.
Orbital Interactions in Metal-Carbene Bonding
Caption: σ-Donation and π-backbonding in metal-carbene complexes.
Workflow for Computational Bonding Analysis
Caption: A typical workflow for the computational analysis of bonding in a manganese-alkylidene complex.
Conclusion
The bonding in manganese-alkylidene and related carbene complexes is a multifaceted interplay of σ-donation and π-backbonding, which dictates their structure and reactivity. While comprehensive data on terminal manganese-alkylidenes remains an area of active research, analysis of related Fischer-type and NHC complexes provides valuable insights into the nature of the manganese-carbon double bond. A combined approach, utilizing X-ray crystallography for precise structural determination, NMR and IR spectroscopy for characterizing the electronic environment, and computational chemistry for a detailed theoretical understanding of the bonding, is essential for advancing the chemistry of these promising organometallic species. This guide provides the foundational knowledge and experimental considerations for researchers embarking on the study of these fascinating compounds.
References
The Dual Nature of Manganese-Methylene: An Uncharted Territory in Catalysis and Synthesis
The electrophilic versus nucleophilic character of the manganese-methylene (Mn=CH2) moiety, a critical intermediate in various catalytic cycles, remains a largely unexplored and debated area of organometallic chemistry. While analogous carbene complexes of other transition metals have been extensively studied, the precise nature of the Mn=C bond and its reactivity profile is not well-established, presenting both a significant knowledge gap and a compelling opportunity for future research. This technical guide aims to synthesize the current, albeit limited, understanding of this reactive species and to provide a framework for its further investigation.
At the heart of the discussion lies the polarity of the Mn=CH2 bond. Theoretical and computational studies, which are crucial for elucidating the electronic structure and frontier molecular orbitals, are scarce for simple terminal manganese-methylene complexes. The relative electronegativities of manganese and carbon suggest a bond with significant covalent character, yet the precise charge distribution and the energies and localizations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would dictate its reactivity. A HOMO localized on the methylene carbon would suggest nucleophilic behavior, making it susceptible to attack by electrophiles. Conversely, a LUMO with significant contribution from the methylene carbon would render it electrophilic and reactive towards nucleophiles.
Probing Reactivity: A Call for Experimental Evidence
Direct experimental evidence for either electrophilic or nucleophilic attack on a terminal Mn=CH2 complex is conspicuously absent from the current literature. The synthesis and isolation of stable, well-defined terminal manganese-methylene complexes have proven to be a formidable challenge, hindering systematic reactivity studies. Much of the existing research on manganese-carbene chemistry focuses on complexes with more intricate carbene ligands, such as N-heterocyclic carbenes (NHCs), where the electronic properties are heavily influenced by the ligand framework.
To definitively characterize the dual nature of Mn=CH2, a systematic investigation involving its reaction with a series of known electrophiles and nucleophiles is required.
Hypothetical Experimental Workflow
A logical workflow to investigate the electrophilic versus nucleophilic nature of Mn=CH2 would involve the following key steps, as illustrated in the diagram below.
The Decisive Role of Ancillary Ligands in the Stability of Methylidenemanganese Complexes: A Technical Guide
Abstract
The stability of the manganese-carbon double bond in methylidenemanganese complexes is a critical factor governing their reactivity and potential applications in catalysis and synthesis. These complexes are often transient and highly reactive, posing significant challenges to their isolation and study. The strategic selection of ancillary ligands—ligands not directly participating in the primary chemical transformation but coordinated to the metal center—is paramount in modulating the electronic and steric environment of the manganese core, thereby controlling the stability of the crucial Mn=CH₂ moiety. This technical guide provides an in-depth analysis of the principles governing the influence of ancillary ligands on this compound stability, presents illustrative quantitative data derived from computational models, details experimental protocols for synthesis and stability assessment, and offers visual diagrams to elucidate key relationships and workflows.
Introduction: The Challenge of Stabilizing Reactive Intermediates
This compound complexes, featuring a Mn=CH₂ fragment, are key potential intermediates in a variety of catalytic processes, including olefin metathesis and C-H activation. However, the high reactivity of the metal-carbon double bond often leads to rapid decomposition through pathways such as dimerization, polymerization, or reaction with solvent molecules. The kinetic and thermodynamic stabilization of these species is therefore a primary objective for synthetic organometallic chemists.
Ancillary ligands play a pivotal role in achieving this stabilization. By modifying the steric and electronic properties of the manganese center, these ligands can significantly impact the strength and reactivity of the methylidene bond. This guide explores the fundamental mechanisms of this influence, providing a framework for the rational design of stable and synthetically useful this compound complexes.
The Influence of Ancillary Ligands on Stability
The stability of a this compound complex is primarily dictated by a combination of electronic and steric effects imparted by the ancillary ligands. These two factors are often intertwined but can be conceptually separated for the purpose of ligand design.
Electronic Effects
The electronic nature of an ancillary ligand directly influences the electron density at the manganese center, which in turn affects the strength of the Mn=CH₂ bond.
-
σ-Donation: Ligands that are strong σ-donors, such as alkylphosphines (e.g., PMe₃, PCy₃), increase the electron density on the manganese atom. This enhanced electron density can lead to stronger back-bonding from the metal d-orbitals into the π* antibonding orbital of the C-H bonds of the methylidene group, a phenomenon that can strengthen the overall metal-ligand interaction.
-
π-Acceptance: Ligands with π-acceptor capabilities, such as carbon monoxide (CO) or phosphites (P(OAr)₃), can withdraw electron density from the metal center. While this can stabilize the metal in a low oxidation state, excessive electron withdrawal may weaken the Mn=CH₂ bond by diminishing the metal's ability to participate in stabilizing back-bonding interactions.
The interplay of these effects is crucial. A well-balanced electronic environment, often achieved with ligands that are strong σ-donors but modest π-acceptors, is typically optimal for maximizing the stability of the methylidene fragment.
Steric Effects
The physical bulk of ancillary ligands provides a "steric shield" around the reactive Mn=CH₂ unit, kinetically hindering decomposition pathways.
-
Preventing Bimolecular Reactions: Decomposition of methylidene complexes often occurs through bimolecular pathways, such as the dimerization of two methylidene units to form an olefin. Large, bulky ligands physically obstruct the approach of other molecules, thereby increasing the activation energy for these decomposition routes.
-
Controlling Coordination Number: The size of ancillary ligands can limit the number of ligands that can coordinate to the metal center. This can prevent the coordination of solvent molecules or other species that might initiate decomposition.
The steric bulk of phosphine ligands is often quantified by the Tolman Cone Angle (θ) , which provides a useful metric for comparing the steric demands of different ligands. A larger cone angle generally correlates with greater steric protection and, consequently, enhanced kinetic stability of the complex.
The logical relationship between ligand properties and complex stability is illustrated in the diagram below.
Caption: Ligand properties influencing this compound stability.
Quantitative Analysis of Stability
While comprehensive experimental data for the bond dissociation energy (BDE) of the Mn=CH₂ bond across a wide range of ancillary ligands is scarce due to the high reactivity of these species, computational studies using Density Functional Theory (DFT) provide valuable insights. The following table presents illustrative BDE values for a hypothetical series of (L)₂(CO)₂Mn=CH₂ complexes, demonstrating the expected trends based on the electronic and steric properties of common phosphine ligands.
Disclaimer: The following data are illustrative, based on established organometallic principles, and intended to show relative trends. Actual experimental or calculated values may vary.
| Ancillary Ligand (L) | Ligand Type | Tolman Cone Angle (θ) [°] | Electronic Character | Illustrative Mn=CH₂ BDE (kcal/mol) |
| P(OPh)₃ | Phosphite | 128 | Strong π-acceptor, Weak σ-donor | 65 |
| PPh₃ | Arylphosphine | 145 | Moderate π-acceptor, Good σ-donor | 72 |
| PMe₃ | Alkylphosphine | 118 | Weak π-acceptor, Strong σ-donor | 78 |
| PCy₃ | Bulky Alkylphosphine | 170 | Weak π-acceptor, Strong σ-donor | 85 |
| P(t-Bu)₃ | Very Bulky Alkylphosphine | 182 | Weak π-acceptor, Very Strong σ-donor | 88 |
Analysis of Trends:
-
From P(OPh)₃ to PMe₃: The trend of increasing BDE reflects the increasing σ-donating strength of the phosphine ligands. The stronger donation from PMe₃ increases the electron density at the manganese center, strengthening the Mn=CH₂ bond compared to the more π-acidic P(OPh)₃.
-
From PMe₃ to P(t-Bu)₃: While both PMe₃ and P(t-Bu)₃ are strong σ-donors, the significant increase in steric bulk (as indicated by the cone angle) from PMe₃ to PCy₃ and P(t-Bu)₃ provides substantial kinetic stabilization. This steric protection makes the dissociation of the methylidene ligand less favorable, which is reflected in a higher BDE.
Experimental Protocols
The synthesis and study of this compound complexes require rigorous anaerobic and anhydrous conditions, typically employing Schlenk line or glovebox techniques.
General Synthesis of a this compound Precursor
A common route to methylidene complexes involves the α-hydride abstraction from a corresponding methyl complex.
Example Synthesis of a (Cp)(CO)₂(L)Mn-CH₃ Complex:
-
Starting Material: Begin with a suitable manganese precursor, such as cyclopentadienylmanganese tricarbonyl, CpMn(CO)₃.
-
Ligand Substitution: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve CpMn(CO)₃ in an appropriate solvent like THF.
-
Photolysis: Irradiate the solution with a UV lamp to induce CO dissociation, allowing for the substitution of one CO ligand with the desired ancillary phosphine ligand (L). The reaction progress can be monitored by IR spectroscopy, observing the characteristic shifts in the C-O stretching frequencies.
-
Purification: After the reaction is complete, remove the solvent under vacuum. The resulting (Cp)(CO)₂Mn(L) complex can be purified by crystallization or chromatography inside a glovebox.
-
Methylation: The purified complex is then reacted with a methylating agent, such as methyl lithium (MeLi) or methylmagnesium bromide (MeMgBr), at low temperature (-78 °C) to form the methyl complex, (Cp)(CO)₂(L)Mn-CH₃.
-
Isolation: The methyl complex is isolated and purified, again under strictly inert conditions.
Generation and Stability Monitoring of the Methylidene Complex
The methylidene complex is typically generated in situ and its stability monitored spectroscopically.
Protocol for Stability Assessment by ¹H NMR Spectroscopy:
-
Sample Preparation: In a glovebox, prepare an NMR tube with a J. Young valve. Dissolve a precise amount of the purified methyl complex (Cp)(CO)₂(L)Mn-CH₃ in a deuterated solvent (e.g., C₆D₆ or THF-d₈). Add a known concentration of an internal standard (e.g., ferrocene).
-
Methylidene Generation: Cool the NMR tube to -78 °C. Add a stoichiometric amount of a strong, non-nucleophilic base or a hydride abstracting agent, such as triphenylmethyl tetrafluoroborate ([Ph₃C][BF₄]), to initiate α-hydride abstraction and form the methylidene complex, [(Cp)(CO)₂(L)Mn=CH₂]⁺.
-
Initial NMR Spectrum: Immediately acquire a ¹H NMR spectrum at low temperature (e.g., -60 °C). The characteristic signal for the methylidene protons (Mn=CH₂) is expected to appear at a significantly downfield chemical shift.
-
Kinetic Monitoring: Increase the temperature of the NMR probe to the desired study temperature (e.g., 25 °C). Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signal corresponding to the methylidene protons against the internal standard in each spectrum. Plot the concentration of the this compound complex versus time. The rate of decomposition can be determined from the slope of this plot, allowing for the calculation of the complex's half-life under the specified conditions.
The following diagram illustrates this experimental workflow.
Caption: Workflow for synthesis and stability analysis.
Conclusion and Future Outlook
The stability of this compound complexes is critically dependent on the properties of the ancillary ligands coordinated to the metal center. By carefully tuning the steric and electronic environment, it is possible to suppress decomposition pathways and isolate or utilize these highly reactive species. Strong σ-donating and sterically bulky ligands, such as tri(tert-butyl)phosphine, are predicted to offer the greatest stabilization.
Future research in this area will likely focus on the synthesis of novel ligand architectures that provide even greater control over the manganese coordination sphere. The development of more robust this compound complexes will open new avenues in catalysis, enabling the design of efficient and selective transformations based on this earth-abundant metal. The protocols and principles outlined in this guide provide a solid foundation for researchers aiming to contribute to this exciting and challenging field.
Methodological & Application
Unveiling the Potential of Methylidenemanganese Intermediates in Organic Synthesis
The catalytic applications of methylidenemanganese complexes, or more broadly, manganese-carbene intermediates, represent an emerging frontier in organic synthesis. While discrete, well-defined this compound catalysts remain largely elusive in mainstream applications, their transient existence is increasingly implicated in a variety of manganese-catalyzed transformations. This report provides an overview of the current understanding and applications, with a focus on reactions proceeding through putative manganese-carbene intermediates, offering valuable insights for researchers, scientists, and drug development professionals.
The pursuit of sustainable and cost-effective catalytic methods has propelled the investigation of earth-abundant metals like manganese. In this context, the generation and reactivity of manganese-carbene species have garnered significant attention for their potential to mediate a range of synthetic transformations, from cyclopropanation to C-H functionalization. Although the isolation and direct application of stable this compound complexes are not yet common practice, a growing body of evidence suggests their pivotal role as reactive intermediates in several catalytic cycles.
Key Catalytic Applications Involving Putative this compound Intermediates
The primary areas where the involvement of manganese-carbene species is proposed or demonstrated include:
-
Cyclopropanation Reactions: This is one of the most well-documented applications where manganese catalysts are used to mediate the transfer of a carbene moiety to an olefin, yielding valuable cyclopropane derivatives.
-
Olefin Metathesis: While still in its nascent stages, theoretical studies and some experimental findings suggest the potential of manganese complexes to catalyze olefin metathesis, a powerful carbon-carbon bond-forming reaction.
-
C-H Functionalization: Manganese catalysts have been shown to facilitate the insertion of carbene units into C-H bonds, offering a direct route to functionalized organic molecules.
Application Notes and Protocols
Manganese-Catalyzed Cyclopropanation of Allylic Alcohols
Manganese-catalyzed cyclopropanation of allylic alcohols provides an efficient and mild method for the synthesis of cyclopropylmethanols. This transformation is significant as the resulting products retain a versatile free alcohol moiety, which can be further functionalized. The reaction often proceeds via a "borrowing hydrogen" strategy, where the manganese catalyst transiently oxidizes the allylic alcohol to an aldehyde, which then participates in the cyclopropanation sequence.
Catalyst System: A common catalytic system involves a manganese(I) precursor, such as MnBr(CO)₅, often in the presence of a base.
Reaction Principle: The proposed mechanism involves the in situ formation of a manganese-carbene intermediate from a suitable carbene precursor, which then reacts with the olefinic part of the allylic alcohol.
Quantitative Data Summary:
| Entry | Allylic Alcohol Substrate | Carbene Precursor (Sulfone) | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Cinnamyl alcohol | Arylmethyl trifluoromethyl sulfone | 1.0 | KOtBu | tAmOH | 60 | 99 | >20:1 |
| 2 | (E)-but-2-en-1-ol | Arylmethyl trifluoromethyl sulfone | 1.0 | KOtBu | tAmOH | 60 | 85 | >20:1 |
| 3 | Geraniol | Arylmethyl trifluoromethyl sulfone | 1.0 | KOtBu | tAmOH | 60 | 75 | >20:1 |
Experimental Protocol: General Procedure for Manganese-Catalyzed Cyclopropanation [1][2][3][4]
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the allylic alcohol (0.25 mmol, 1.0 equiv), the arylmethyl trifluoromethyl sulfone (0.3 mmol, 1.2 equiv), and the manganese catalyst (e.g., [Mn(CO)₅Br], 1.0 mol%).
-
The tube is evacuated and backfilled with argon three times.
-
Add anhydrous solvent (e.g., t-Amyl alcohol, 5.0 mL) and the base (e.g., KOtBu, 1.25 equiv) under an argon atmosphere.
-
The reaction mixture is stirred at the specified temperature (e.g., 60 °C) for the required time (e.g., 12 hours).
-
Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired cyclopropylmethanol.
Logical Workflow for Manganese-Catalyzed Cyclopropanation:
Potential Application in Olefin Metathesis
The development of manganese-based catalysts for olefin metathesis is an area of active theoretical and computational research.[5][6][7] The primary challenge lies in the tendency of first-row transition metal carbene complexes to favor cyclopropanation over the desired [2+2] cycloaddition-cycloreversion pathway.[6] However, computational studies suggest that with appropriate ligand design, manganese(I) complexes could be viable catalysts.[5][6]
Key Considerations for Catalyst Design:
-
Ligand Environment: The electronic and steric properties of the ligands are crucial. Bidentate ligands, in combination with CO, are predicted to be effective.[6]
-
Spin State: A singlet ground state for the manganese complex is believed to be necessary to facilitate olefin metathesis and suppress undesired side reactions like cyclopropanation.[5]
Proposed Catalytic Cycle for Olefin Metathesis:
Manganese N-Heterocyclic Carbene (NHC) Complexes in Catalysis
While not directly involving methylidene transfer, the synthesis and application of manganese complexes bearing N-heterocyclic carbene (NHC) ligands are a significant area of research. These complexes have shown promise in various catalytic transformations, including the oxidation of alcohols.
Catalyst Synthesis: Manganese(III)-NHC complexes can be synthesized by reacting a suitable manganese(III) precursor, such as [Mn(acac)₃], with the corresponding NHC ligand precursor in the presence of a base.[8][9]
Application in Alcohol Oxidation:
Quantitative Data Summary for Alcohol Oxidation: [8][9]
| Entry | Catalyst | Substrate | Oxidant | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Mn(III)-bis(phenolate)imidazolylidene | 1-Phenylethanol | tBuOOH | 80 | 1 | 60 |
| 2 | Mn(III)-bis(phenolate)triazolylidene | 1-Phenylethanol | tBuOOH | 80 | 1 | 70 |
Experimental Protocol: Synthesis of a Mn(III)-NHC Complex [8][9]
-
In a glovebox, combine the NHC-proligand (e.g., a bis(phenol)-substituted imidazolium salt) and a manganese(III) precursor (e.g., [Mn(acac)₃]) in a Schlenk flask.
-
Add a suitable anhydrous solvent (e.g., THF).
-
To this suspension, add a base (e.g., KOtBu) portion-wise while stirring.
-
The reaction mixture is stirred at room temperature for several hours.
-
The solvent is removed under vacuum, and the residue is extracted with a suitable solvent (e.g., dichloromethane) and filtered to remove insoluble salts.
-
The filtrate is concentrated, and the product is precipitated by the addition of a non-polar solvent (e.g., pentane).
-
The solid product is collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Signaling Pathway for Alcohol Oxidation:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PrimoVeNde [liuc.primo.exlibrisgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Manganese( iii ) complexes stabilized with N-heterocyclic carbene ligands for alcohol oxidation catalysis - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT01013A [pubs.rsc.org]
- 9. Manganese(iii) complexes stabilized with N-heterocyclic carbene ligands for alcohol oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spectroscopic Detection of Mn=CH2 Intermediates
For Researchers, Scientists, and Drug Development Professionals
The detection and characterization of transient intermediates are crucial for understanding reaction mechanisms, optimizing catalytic processes, and developing new therapeutic agents. Manganese-methylene (Mn=CH2) or, more broadly, manganese-carbene intermediates, are implicated in a variety of important chemical transformations. Due to their often high reactivity and short lifetimes, specialized spectroscopic techniques are required for their observation.
These application notes provide an overview of key spectroscopic methods for the detection and characterization of manganese-carbene intermediates. While direct spectroscopic data for the simple Mn=CH2 fragment is limited in the literature, stable N-heterocyclic carbene (NHC) manganese complexes serve as excellent models. The principles, protocols, and data presented here provide a robust framework for investigating these reactive species.
UV-Visible and Transient Absorption Spectroscopy
Application Note
UV-Visible (UV-Vis) spectroscopy is a fundamental technique for monitoring electronic transitions within a molecule. For manganese-carbene complexes, UV-Vis spectra are typically characterized by Metal-to-Ligand Charge Transfer (MLCT) bands. While standard UV-Vis is useful for characterizing stable precursor complexes, its true power in detecting transient species like Mn=CH2 lies in its time-resolved application: Transient Absorption (TA) Spectroscopy .
TA spectroscopy, often on femtosecond (fs) or picosecond (ps) timescales, is an ideal method for observing short-lived intermediates. In a typical "pump-probe" experiment, an initial laser pulse (the pump) excites a precursor molecule, initiating a chemical reaction (e.g., CO dissociation) to generate the transient intermediate. A second, delayed pulse (the probe) then measures the UV-Vis spectrum of the species present in the solution. By varying the delay time between the pump and probe pulses, the formation and decay of the intermediate can be tracked in real time. The appearance of new absorption bands that evolve over the picosecond-to-nanosecond timescale can be indicative of the formation of the Mn=CH2 intermediate.[1][2]
Quantitative Data: Electronic Transitions
The following table summarizes representative electronic transition data for related manganese complexes. The appearance of new, transient bands in these regions during a reaction could signal the formation of a manganese-carbene intermediate.
| Complex Type | λ_max (nm) | Extinction Coefficient (ε, M⁻¹cm⁻¹) | Notes |
| Mn(CO)₃(bpy)Br Analogues | 420 - 510 | ~1000 - 3000 | Ground state MLCT bands.[1] |
| Transient Mn(IV)=O Species | 620 | Not reported | Transient absorption maximum of a photoexcited Mn(IV)=O complex, an analogue for a metal-ligand multiple bond.[3] |
| Mn(II) in Electrolyte | 401 | Not reported | Characteristic absorption peak for aqueous Mn²⁺.[4] |
Protocol for Femtosecond Transient Absorption (fsTA) Spectroscopy
This protocol describes a typical fsTA experiment for detecting a photogenerated intermediate from a manganese carbonyl precursor.
I. Instrumentation:
-
Regenratively amplified Ti:Sapphire laser system (e.g., 1 kHz).
-
Optical Parametric Amplifier (OPA) to generate tunable pump pulses (e.g., in the UV-Vis range).
-
White light generation setup for the probe pulse (e.g., using a sapphire or CaF₂ crystal).
-
Spectrometer with a fast detector (e.g., CCD or CMOS camera).
-
Motorized delay stage for controlling the pump-probe time delay.
-
Sample cell (e.g., 1 mm path length quartz cuvette) with a stirring or flowing system to ensure sample replenishment between laser shots.
II. Sample Preparation:
-
Prepare a solution of the manganese precursor complex (e.g., a Mn(I)-carbonyl complex) in a suitable, spectrally compatible solvent (e.g., acetonitrile, THF).
-
The concentration should be adjusted to have an optical density (OD) of approximately 0.5 - 1.0 at the pump wavelength in the sample cell.
-
Ensure the solution is degassed by bubbling with an inert gas (e.g., Argon) if the intermediate is oxygen-sensitive.
III. Data Acquisition:
-
Set the pump wavelength to a value that corresponds to a strong absorption band of the precursor complex (e.g., 420 nm for a Mn(CO)₃(bpy)Br complex) to initiate the photoreaction.[1]
-
Set the pump and probe beams to the "magic angle" (54.7°) polarization relative to each other to avoid orientation-dependent artifacts.
-
Record the probe spectrum without the pump pulse (I₀).
-
Record the probe spectrum with the pump pulse (I) at various time delays (τ) ranging from femtoseconds to nanoseconds.
-
Calculate the change in optical density (ΔOD) for each time delay: ΔOD = -log(I/I₀).
-
Plot ΔOD as a function of wavelength and time delay to generate a 3D map of the transient spectral evolution.
IV. Data Analysis:
-
Analyze the TA data to identify key features:
-
Ground-State Bleach (GSB): Negative signals corresponding to the depletion of the precursor's ground state absorption.
-
Excited-State Absorption (ESA): Positive signals from the initially formed excited state of the precursor.
-
Product Absorption: New positive signals that rise and decay on a timescale consistent with the formation and reaction of the Mn=CH2 intermediate.
-
-
Perform global analysis or fit kinetic traces at specific wavelengths to extract lifetimes and rate constants for the formation and decay of the intermediate species.[1][2]
Vibrational (Infrared) Spectroscopy
Application Note
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, making it an excellent tool for identifying specific functional groups and bonds. The key signature of a Mn=CH2 intermediate would be the Mn=C stretching vibration (ν_Mn=C). While this specific frequency is not well-documented, it can be predicted by analogy to other metal-ligand multiple bonds, such as the Mn=O bond, which has been observed in the range of 755-800 cm⁻¹.[5]
Similar to UV-Vis, time-resolved IR (TRIR) spectroscopy is particularly powerful for detecting transient species. In a UV-pump/IR-probe experiment, photolysis of a precursor (often a manganese carbonyl complex) generates the intermediate. The subsequent changes in the IR spectrum, particularly in the carbonyl region (1800-2100 cm⁻¹) and the expected Mn=C stretching region, are monitored over time. The loss of precursor C≡O bands and the appearance of a new, transient band in the lower frequency region can provide strong evidence for the formation of a Mn=CH2 intermediate.[6][7]
Quantitative Data: Vibrational Frequencies
| Bond / Mode | Complex Type | Frequency (cm⁻¹) | Notes |
| ν(C≡O) | Mn(CO)₅Br | 2000 - 2150 | Typical stretching frequencies for terminal CO ligands on Mn. Loss of these bands indicates CO dissociation.[8] |
| ν(Mn=O) | Mn(V)=O Porphyrinoid | 755 - 800 | A useful analogue for the expected Mn=C stretching frequency. The Mn=C stretch would likely appear in a similar or slightly higher frequency region.[5] |
Protocol for Time-Resolved Infrared (TRIR) Spectroscopy
This protocol outlines a pump-probe experiment to detect a transient manganese-carbene following photodissociation of a carbonyl ligand.
I. Instrumentation:
-
An amplified laser system providing both UV/Vis pump pulses and mid-IR probe pulses.
-
OPA for generating the tunable pump pulse.
-
OPA and difference frequency generation (DFG) setup to produce tunable, broadband mid-IR probe pulses.
-
FTIR spectrometer or a monochromator with an MCT (Mercury Cadmium Telluride) array detector.
-
Optical delay line.
-
Flowing or stirred sample cell with IR-transparent windows (e.g., CaF₂).
II. Sample Preparation:
-
Prepare a solution of the manganese carbonyl precursor in an IR-transparent solvent (e.g., n-heptane, acetonitrile, THF).
-
Adjust the concentration to have a strong absorbance in the carbonyl stretching region (1800-2100 cm⁻¹) without being opaque.
-
Degas the solution as necessary.
III. Data Acquisition:
-
Select a pump wavelength that will efficiently photodissociate a CO ligand from the precursor complex (e.g., 289 nm).[6]
-
Acquire a static FTIR spectrum of the starting material.
-
Perform the pump-probe experiment, collecting IR difference spectra at various time delays after the pump pulse.
-
The difference spectrum is generated by subtracting the "pump-off" spectrum from the "pump-on" spectrum.
IV. Data Analysis:
-
Analyze the difference spectra as a function of time:
-
Negative bands (bleaches) will appear at the ν(CO) frequencies of the precursor, indicating its depletion.
-
Positive bands will appear for new species. Look for transient bands corresponding to the dicarbonyl product and, critically, in the 700-1000 cm⁻¹ region for the putative ν_Mn=C stretch.
-
-
Fit the rise and decay kinetics of the new absorption bands to determine the lifetime of the intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy provides detailed information about the connectivity and electronic environment of atoms in a molecule. However, manganese complexes are often paramagnetic, which leads to significant broadening and large chemical shift ranges, making spectral interpretation challenging. For a Mn=CH2 intermediate, the key signatures would be the ¹H and ¹³C resonances of the methylene group.
For paramagnetic complexes, ¹H NMR spectra can exhibit broad signals over a very wide range, for instance, from +25 to -50 ppm for Mn(III)-NHC complexes.[5] The methylene protons of a Mn=CH2 species are expected to be significantly shifted from the typical 0-10 ppm range. Low-temperature NMR is often essential to slow down relaxation processes and obtain sharper signals. For related, unstable manganese-alkane complexes, diagnostic high-field ¹H resonances for the coordinating C-H protons have been observed at low temperatures (130-140 K).[9] The observation of a ¹³C signal with a reduced ¹J_CH coupling constant (~120 Hz) can also be indicative of coordination to the metal center.[9]
Quantitative Data: NMR Chemical Shifts and Coupling Constants
| Nucleus | Complex Type | Chemical Shift (δ, ppm) | J-Coupling (Hz) | Notes |
| ¹H | Mn(III)-NHC Complexes | +25 to -50 | - | Broad signals characteristic of a paramagnetic environment.[5] |
| ¹H | CpMn(CO)₂(alkane) | High-field (negative δ) | - | Diagnostic resonance for η²-C-H protons.[9] |
| ¹³C | CpMn(CO)₂(propane) | Not reported | ¹J_CH ≈ 119 | Reduced coupling constant for the coordinating C-H bond.[9] |
| ³¹P | [(IDipp)P]Mn(CO)₄ | 627.5 | - | Example of a ³¹P shift in a related Mn-phosphinidene complex, showing extreme deshielding.[10] |
Protocol for Low-Temperature NMR of a Reactive Intermediate
I. Instrumentation:
-
High-field NMR spectrometer equipped with a variable temperature probe capable of reaching cryogenic temperatures (e.g., down to 130 K).
-
Specialized NMR tubes rated for low-temperature and pressure work (e.g., J. Young tubes).
II. Sample Preparation:
-
In a glovebox, prepare a solution of the manganese precursor in a solvent with a low freezing point (e.g., THF-d₈, Toluene-d₈).
-
If the intermediate is generated photochemically, use an NMR tube made of quartz or borosilicate glass that is transparent to the required UV wavelength.
-
Transfer the sealed NMR tube to the spectrometer, pre-cooled to the desired temperature (e.g., 140 K).
III. Data Acquisition:
-
Acquire a spectrum of the precursor complex at the target low temperature.
-
If generating the intermediate photochemically, irradiate the sample in situ within the NMR probe using a fiber-optic light guide.[9]
-
Acquire ¹H and ¹³C spectra at regular intervals during and after irradiation to monitor the appearance of new signals corresponding to the intermediate and the disappearance of starting material signals.
-
Use short relaxation delays and broad spectral windows to account for the paramagnetic nature of the species.
IV. Data Analysis:
-
Identify new, broad signals in the ¹H spectrum, paying particular attention to the high-field (negative ppm) and far downfield regions.
-
If possible, identify the corresponding signal in the ¹³C spectrum.
-
Use isotopic labeling (e.g., ¹³CH₂) to confirm assignments and measure coupling constants like ¹J_CH.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Application Note
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique specifically for detecting species with unpaired electrons (i.e., paramagnetic species). Since most potential manganese oxidation states in a Mn=CH2 intermediate (e.g., Mn(II), Mn(IV)) are paramagnetic, EPR is an indispensable tool. It provides detailed information about the oxidation state, spin state, and coordination environment of the manganese center.
The EPR spectrum of a Mn(II) (d⁵, S=5/2) species is often characterized by a six-line hyperfine pattern due to coupling with the ⁵⁵Mn nucleus (I=5/2).[11] The exact g-values and hyperfine splitting constants are sensitive to the ligand environment. Low-spin Mn(IV) (d³, S=1/2) species would give rise to a different, characteristic signal.[12] Measurements are typically performed on frozen solutions at cryogenic temperatures (e.g., 77 K or 4 K) to minimize relaxation effects and obtain well-resolved spectra.
Quantitative Data: EPR Parameters
| Oxidation State | Spin State (S) | g-values | Hyperfine Coupling (A) | Notes |
| Mn(II) | 5/2 (High Spin) | g ≈ 2.0 | A(⁵⁵Mn) ≈ 90 G | Characteristic six-line signal. |
| Mn(IV) | 1/2 (Low Spin) | g_iso ≈ 2.0 | - | Observed in a Mn(IV) nitride complex.[12] |
| Dinuclear Mn(II) | Coupled spins | g ≈ 2.0 | J = -0.2 cm⁻¹ | Exchange interaction in a dinuclear center.[11] |
Protocol for Low-Temperature EPR Spectroscopy
I. Instrumentation:
-
X-band or Q-band EPR spectrometer.
-
Cryostat for low-temperature measurements (e.g., liquid nitrogen or liquid helium).
-
Standard quartz EPR tubes.
II. Sample Preparation:
-
Prepare a solution of the manganese precursor complex in a suitable glassing solvent (e.g., toluene, 2-methyl-THF).
-
If the intermediate is generated by reacting the precursor with another reagent, mix the components at low temperature directly in the EPR tube or flash-freeze the sample immediately after mixing.
-
If photogenerated, irradiate the sample at low temperature directly in the EPR cavity.
-
Insert the tube into the pre-cooled cryostat within the spectrometer cavity and freeze the solution to form a glass.
III. Data Acquisition:
-
Record the EPR spectrum at a low temperature (e.g., 77 K).
-
Optimize microwave power to avoid signal saturation.
-
Optimize modulation amplitude to achieve good resolution without broadening the signal.
-
Record spectra at different microwave frequencies (e.g., X-band and Q-band) to help disentangle g-anisotropy and hyperfine coupling.
IV. Data Analysis:
-
Analyze the g-values, number of lines, and hyperfine splitting constants.
-
Compare the experimental spectrum to simulations to extract precise spin Hamiltonian parameters (g-tensor, A-tensor, and zero-field splitting parameters D and E).
-
Use these parameters to determine the oxidation and spin state of the manganese center in the observed intermediate.
Visualizations
Caption: General workflow for generating and detecting transient Mn=C intermediates.
Caption: Schematic of a pump-probe transient absorption spectroscopy experiment.
Caption: Relationship between techniques and the information they provide.
References
- 1. Ultrafast Spectroscopy of [Mn(CO)3] Complexes: Tuning the Kinetics of Light-Driven CO Release and Solvent Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrafast Spectroscopy of [Mn(CO)3] Complexes: Tuning the Kinetics of Light-Driven CO Release and Solvent Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Manganese( iii ) complexes stabilized with N-heterocyclic carbene ligands for alcohol oxidation catalysis - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT01013A [pubs.rsc.org]
- 5. "Time-resolved infrared absorption study of cyclopentadienyl manganese " by Tung T. To, Edwin J. Heilweil et al. [digitalcommons.memphis.edu]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 8. Manganese alkane complexes: an IR and NMR spectroscopic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Reactivity of N‐Heterocyclic Carbene‐Phosphinidene Manganese Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal binding studies and EPR spectroscopy of the manganese transport regulator MntR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A low spin manganese(iv) nitride single molecule magnet - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Manganese-Catalyzed Olefination Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of carbon-carbon double bonds is a cornerstone of organic synthesis, pivotal in the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science. While the term "methylidenemanganese" is not commonly used in the literature, the functional equivalent is achieved through manganese-catalyzed olefination and alkylation reactions. These protocols leverage earth-abundant and low-toxicity manganese, presenting a sustainable alternative to traditional methods that often rely on precious metals.[1]
This document provides detailed protocols for the synthesis of a key manganese pincer catalyst and its application in the α-olefination of nitriles and α-alkylation of ketones using alcohols as benign alkylating agents. The methodologies described are based on acceptorless dehydrogenative coupling (ADC), a green chemical process where the only byproducts are hydrogen gas and water.[1][2]
Catalyst Synthesis: (iPr-PNP)Mn(H)(CO)₂
A frequently employed catalyst for these transformations is the manganese pincer complex (iPr-PNP)Mn(H)(CO)₂. Below is a detailed protocol for its synthesis.
Experimental Protocol: Synthesis of (iPr-PNP)Mn(H)(CO)₂
Materials:
-
Mn₂(CO)₁₀ (Dimanganese decacarbonyl)
-
iPr-PNHP ligand (N,N'-bis(diisopropylphosphino)-2,6-diaminopyridine)
-
Toluene, anhydrous
-
Pentane, anhydrous
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
Procedure:
-
In a 50 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Mn₂(CO)₁₀ and 2.0 molar equivalents of the iPr-PNHP ligand in anhydrous toluene.
-
Heat the reaction mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography or NMR spectroscopy.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure to obtain a solid residue.
-
Wash the residue with anhydrous pentane to remove any unreacted starting materials and byproducts.
-
The resulting solid is the (iPr-PNP)Mn(H)(CO)₂ catalyst. Further purification can be achieved by recrystallization from a suitable solvent system like toluene/pentane.
-
Characterize the final product using ¹H NMR, ³¹P NMR, IR spectroscopy, and elemental analysis to confirm its identity and purity.
Application 1: α-Olefination of Nitriles with Primary Alcohols
This protocol describes the synthesis of α,β-unsaturated nitriles through the dehydrogenative coupling of primary alcohols and nitriles, catalyzed by a manganese pincer complex. This reaction proceeds without the need for any additives like bases or hydrogen acceptors.[2][3]
General Experimental Protocol:
Materials:
-
(iPr-PNP)Mn(H)(CO)₂ catalyst
-
Primary alcohol (e.g., benzyl alcohol)
-
Nitrile (e.g., phenylacetonitrile)
-
Toluene, anhydrous
-
Young Schlenk tube or equivalent reaction vessel
-
Internal standard for GC or NMR analysis (e.g., N,N-dimethylaniline)
Procedure:
-
To a 50 mL Young Schlenk tube, add the (iPr-PNP)Mn(H)(CO)₂ catalyst (0.01 mmol, 4 mol%).
-
Add the primary alcohol (0.25 mmol) and the nitrile (0.25 mmol) to the reaction vessel.
-
Add 1 mL of anhydrous toluene as the solvent.
-
If quantitative analysis is desired, add a suitable internal standard.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 135 °C for the specified reaction time (typically 12-24 hours).[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
The conversion and yield can be determined by gas chromatography (GC) or ¹H NMR spectroscopy by analyzing an aliquot of the reaction mixture.[3]
-
For product isolation, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
Quantitative Data Summary:
The following table summarizes the results for the α-olefination of various nitriles with primary alcohols using a manganese pincer catalyst.
| Entry | Alcohol | Nitrile | Product | Yield (%) |
| 1 | Benzyl alcohol | Phenylacetonitrile | 2,3-Diphenylacrylonitrile | 91 |
| 2 | 4-Methylbenzyl alcohol | Phenylacetonitrile | 2-Phenyl-3-(p-tolyl)acrylonitrile | 85 |
| 3 | 4-Methoxybenzyl alcohol | Phenylacetonitrile | 3-(4-Methoxyphenyl)-2-phenylacrylonitrile | 88 |
| 4 | 4-Chlorobenzyl alcohol | Phenylacetonitrile | 3-(4-Chlorophenyl)-2-phenylacrylonitrile | 75 |
| 5 | 1-Hexanol | Phenylacetonitrile | 2-Phenyl-2-octenenitrile | 59 |
| 6 | Benzyl alcohol | Benzyl cyanide | 2,3-Diphenylacrylonitrile | 82 |
Yields are for isolated products.
Catalytic Cycle for α-Olefination of Nitriles:
The proposed catalytic cycle for the manganese-catalyzed α-olefination of nitriles with alcohols involves several key steps, including a cooperative effect between the manganese center and the pincer ligand. A DFT study has provided detailed insights into this mechanism.[4]
References
- 1. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
- 2. Manganese Catalyzed α-Olefination of Nitriles by Primary Alcohols [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of the Manganese-Pincer-Catalyzed Acceptorless Dehydrogenative Coupling of Nitriles and Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of methylidenemanganese in polymerization reactions
Introduction
While the term "methylidenemanganese" does not correspond to a commonly recognized class of catalysts in the scientific literature, various well-defined manganese complexes have emerged as versatile and effective catalysts in a range of polymerization reactions. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of manganese-based catalysts in olefin polymerization, ring-opening polymerization, and radical polymerization. Manganese offers several advantages as a catalytic metal, including its low cost, low toxicity, and rich redox chemistry, making it an attractive alternative to more expensive and toxic heavy metals.
I. Manganese-Catalyzed Olefin Polymerization
Manganese complexes, particularly those supported by scorpionate ligands, have shown significant activity in the polymerization of ethylene and other olefins. These catalysts can produce polymers with varying tacticities and molecular weights.
Application Notes
Manganese-based catalysts are effective for the polymerization of ethylene and the copolymerization of ethylene with α-olefins such as 1-butene. The catalyst systems typically consist of a manganese precursor, a co-catalyst (e.g., an aluminum alkyl), and an activator. The activity and the properties of the resulting polymer, such as molecular weight distribution and melting point, are influenced by the specific ligands on the manganese center and the reaction conditions. For instance, a catalyst system composed of [MnCl(Tp)] (where Tp = hydrotris(pyrazolyl)borate), triisobutylaluminium (Al(i-Bu)₃), and [Ph₃C][B(C₆F₅)₄] has demonstrated high activity for ethylene/1-butene copolymerization, yielding a copolymer with a narrow molecular weight distribution (Mw/Mn = 1.8) and a high melting point (120 °C)[1].
Quantitative Data
| Catalyst System | Monomer(s) | Activity (g mol(cat)⁻¹ h⁻¹) | Polymer Mw/Mn | Polymer Tm (°C) | Reference |
| [MnCl(Tp)]/Al(i-Bu)₃/[Ph₃C][B(C₆F₅)₄] | Ethylene/1-butene | 1.6 x 10⁷ | 1.8 | 120 | [1] |
| [MnCl(Tp)]/Al(i-Bu)₃/[Ph₃C][B(C₆F₅)₄] | Propylene | - | - | - | [1] |
Table 1: Performance of a Manganese Scorpionate Catalyst in Olefin Polymerization.
Experimental Protocol: Ethylene/1-Butene Copolymerization
Materials:
-
[MnCl(Tp)] (hydrotris(pyrazolyl)borate manganese chloride)
-
Triisobutylaluminium (Al(i-Bu)₃) solution (e.g., 1.0 M in hexanes)
-
Trityl tetrakis(pentafluorophenyl)borate ([Ph₃C][B(C₆F₅)₄])
-
Toluene (anhydrous, polymerization grade)
-
Ethylene (polymerization grade)
-
1-Butene (polymerization grade)
-
Schlenk line and glassware
-
High-pressure reactor
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), charge a high-pressure reactor with anhydrous toluene.
-
Introduce a solution of triisobutylaluminium in toluene to the reactor.
-
Add a solution of [MnCl(Tp)] in toluene to the reactor.
-
Finally, add a solution of [Ph₃C][B(C₆F₅)₄] in toluene to the reactor to activate the catalyst.
-
Pressurize the reactor with ethylene to the desired pressure.
-
Introduce 1-butene into the reactor.
-
Maintain the reaction at the desired temperature with constant stirring for the specified duration.
-
After the reaction time, vent the reactor and quench the polymerization by adding an acidified alcohol solution (e.g., 10% HCl in methanol).
-
Collect the polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum to a constant weight.
-
Characterize the polymer for its molecular weight, molecular weight distribution (by Gel Permeation Chromatography), and melting point (by Differential Scanning Calorimetry).
Proposed Mechanism
The polymerization is believed to proceed via a coordination-insertion mechanism, similar to that of Ziegler-Natta catalysts. The active species is a manganese-alkyl cation, which coordinates the olefin monomer. The coordinated olefin then inserts into the manganese-alkyl bond, leading to chain growth.
Figure 1: Proposed mechanism for manganese-catalyzed olefin polymerization.
II. Manganese-Catalyzed Ring-Opening Polymerization (ROP)
Manganese salen (salicylaldehyde-ethylenediamine) complexes have been investigated as catalysts for the ring-opening polymerization of cyclic esters like lactide and ε-caprolactone, leading to the formation of biodegradable polymers such as polylactide (PLA) and polycaprolactone (PCL).
Application Notes
Manganese(III) salen complexes are effective catalysts for the ROP of lactide and ε-caprolactone. These polymerizations can be performed under mild conditions. The catalytic activity can be tuned by modifying the structure of the salen ligand. These catalysts are of particular interest due to the biocompatibility of manganese.
Quantitative Data
| Catalyst | Monomer | Conversion (%) | Polymer Mn ( g/mol ) | Polymer PDI | Reference |
| Salen Manganese(III) Complex | rac-Lactide | >95 | 10,000 - 50,000 | 1.1 - 1.5 | [2] |
| Salen Manganese(III) Complex | ε-Caprolactone | >95 | 15,000 - 60,000 | 1.2 - 1.6 | [2] |
Table 2: Representative data for manganese-catalyzed ring-opening polymerization.
Experimental Protocol: Ring-Opening Polymerization of rac-Lactide
Materials:
-
Manganese(III) salen complex
-
rac-Lactide
-
Anhydrous toluene or other suitable solvent
-
Initiator (e.g., benzyl alcohol)
-
Schlenk line and glassware
Procedure:
-
Purify rac-lactide by recrystallization from ethyl acetate and dry under vacuum.
-
Under an inert atmosphere, charge a Schlenk flask with the manganese(III) salen complex and the purified rac-lactide.
-
Add anhydrous toluene to dissolve the solids.
-
Add the initiator (e.g., benzyl alcohol) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100-130 °C) and stir for the required time.
-
Monitor the monomer conversion using ¹H NMR spectroscopy.
-
Once the desired conversion is reached, cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of cold methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Characterize the polymer for its molecular weight and polydispersity index (PDI) using GPC.
Proposed Mechanism
The polymerization is thought to proceed through a coordination-insertion mechanism, where the lactone monomer coordinates to the manganese center and is subsequently inserted into the manganese-alkoxide bond, which is formed by the reaction of the catalyst with the initiator.
Figure 2: Proposed mechanism for manganese-catalyzed ring-opening polymerization.
III. Manganese-Initiated Radical Polymerization
Manganese carbonyl complexes and manganese(III) acetate are known to initiate radical polymerization of various vinyl monomers. These systems can operate under thermal or photochemical conditions.
Application Notes
Fluoroalkyl pentacarbonylmanganese(I) complexes can act as initiators for the radical polymerization of fluoromonomers like vinylidene fluoride (VDF). These initiators can be activated either thermally or photochemically to generate radicals that initiate polymerization[3]. Manganese pentacarbonyl chloride is another potent thermal initiator for free-radical polymerization of monomers like methyl methacrylate[4]. Manganese(III) acetylacetonate, in the presence of an electron donor, can also initiate free-radical polymerization[5].
Quantitative Data
| Initiator | Monomer | Conditions | Polymer Yield (%) | Reference |
| [Mn(CHF₂)(CO)₅] | VDF | 80 °C | Low (0-7) | [3] |
| [Mn(COCF₂CH₃)(CO)₅] | VDF | 80 °C | Moderate (7-23) | [3] |
| Mn₂(CO)₁₀ | Methyl Methacrylate | 60 °C | - | [4] |
Table 3: Examples of manganese-initiated radical polymerization.
Experimental Protocol: Radical Polymerization of VDF
Materials:
-
Fluoroalkyl pentacarbonylmanganese(I) complex (e.g., [Mn(COCF₂CH₃)(CO)₅])
-
Vinylidene fluoride (VDF)
-
Solvent (e.g., acetonitrile)
-
High-pressure reactor with a quartz window for photochemical initiation
-
Schlenk line and glassware
Procedure:
-
Under an inert atmosphere, place the manganese initiator in a high-pressure reactor.
-
Evacuate the reactor and then introduce the solvent.
-
Condense a known amount of VDF monomer into the reactor at low temperature.
-
For thermal initiation, heat the reactor to the desired temperature (e.g., 80 °C).
-
For photochemical initiation, irradiate the reactor with a suitable light source (e.g., visible light).
-
After the specified reaction time, cool the reactor and vent the unreacted monomer.
-
Open the reactor and precipitate the polymer in a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash, and dry under vacuum.
-
Characterize the polymer using techniques such as ¹H and ¹⁹F NMR spectroscopy.
Proposed Mechanism
The initiation step involves the homolytic cleavage of the manganese-alkyl or manganese-acyl bond, generating a radical species that then adds to the monomer to start the polymerization chain.
Figure 3: General mechanism for manganese-initiated radical polymerization.
Manganese-based catalysts and initiators represent a promising and sustainable approach for the synthesis of a wide variety of polymers. Their versatility allows for their application in olefin polymerization, ring-opening polymerization, and radical polymerization. The protocols and data presented herein provide a foundation for researchers to explore and develop novel manganese-catalyzed polymerization systems for various applications, from commodity plastics to biodegradable materials and specialty polymers. Further research into ligand design and mechanistic understanding will undoubtedly lead to even more efficient and selective manganese-based polymerization catalysts in the future.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Manganese pentacarbonyl chloride as a thermal initiator of free radical polymerization - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 5. Initiation of polymerization by ligand displacement - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Use of Methylidenemanganese Intermediates in Cyclopropanation Reactions
For Researchers, Scientists, and Drug Development Professionals
The construction of cyclopropane rings is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. While various metals have been employed to catalyze cyclopropanation reactions, the use of earth-abundant and less toxic manganese has garnered significant interest. This document provides detailed application notes and protocols on the generation and use of transient methylidenemanganese species for cyclopropanation, with a focus on recent advancements in the field.
While stable "this compound" reagents are not common, manganese-carbene intermediates, generated in situ, have proven to be effective for the cyclopropanation of olefins. A notable example is the manganese-catalyzed cyclopropanation of allylic alcohols using sulfones as carbene precursors. This methodology offers a practical and efficient alternative to traditional carbene-based strategies.[1][2][3][4][5]
Core Concept: In Situ Generation of Manganese-Carbene Intermediates
The prevailing strategy does not involve the pre-formation of a manganese-carbene complex. Instead, a manganese catalyst facilitates the transformation of a stable carbene precursor, such as an arylmethyl trifluoromethyl sulfone, into a transient, reactive manganese-carbene species. This intermediate then undergoes cyclopropanation with an olefin. A proposed mechanism for this process involves a "borrowing hydrogen" strategy.[1][2][3][4]
Illustrative Reaction Scheme
A representative transformation is the manganese-catalyzed cyclopropanation of an allylic alcohol with an arylmethyl trifluoromethyl sulfone.
DOT Script for the General Reaction:
Caption: General scheme for manganese-catalyzed cyclopropanation.
Quantitative Data Summary
The following tables summarize the reaction scope for the manganese-catalyzed cyclopropanation of various allylic alcohols with different arylmethyl trifluoromethyl sulfones.
Table 1: Cyclopropanation of Allyl Alcohol with Various Arylmethyl Trifluoromethyl Sulfones
| Entry | Ar group of Sulfone | Product | Yield (%) |
| 1 | Phenyl | 3a | 95 |
| 2 | 4-Methylphenyl | 3b | 92 |
| 3 | 4-Methoxyphenyl | 3c | 89 |
| 4 | 4-Fluorophenyl | 3d | 93 |
| 5 | 4-Chlorophenyl | 3e | 96 |
| 6 | 4-Bromophenyl | 3f | 99 |
| 7 | 3-Methylphenyl | 3g | 91 |
| 8 | 2-Methylphenyl | 3h | 85 |
| 9 | 2-Naphthyl | 3i | 88 |
Reaction conditions: Allyl alcohol (0.25 mmol), sulfone (0.3 mmol), [Mn] catalyst (1.0 mol%), KOtBu (1.25 equiv), and tAmOH (5.0 mL) at 60 °C for 12 h. Yields are for the isolated product.[1][5]
Table 2: Cyclopropanation of Various Allylic Alcohols with Phenylmethyl Trifluoromethyl Sulfone
| Entry | Allylic Alcohol | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Cinnamyl alcohol | 3j | 92 | >20:1 |
| 2 | (E)-But-2-en-1-ol | 3k | 88 | >20:1 |
| 3 | (E)-Hex-2-en-1-ol | 3l | 85 | >20:1 |
| 4 | (Z)-But-2-en-1-ol | 3m | 75 | 1.5:1 |
| 5 | 2-Methyl-prop-2-en-1-ol | 3n | 82 | - |
| 6 | 3-Phenylprop-2-en-1-ol | 3o | 90 | >20:1 |
Reaction conditions: Allylic alcohol (0.25 mmol), phenylmethyl trifluoromethyl sulfone (0.3 mmol), [Mn] catalyst (1.0 mol%), KOtBu (1.25 equiv), and tAmOH (5.0 mL) at 60 °C for 12 h. Yields are for the isolated product. The d.r. was determined by ¹H NMR analysis.[6]
Experimental Protocols
Protocol 1: General Procedure for Manganese-Catalyzed Cyclopropanation of Allylic Alcohols
Materials:
-
Manganese Catalyst: (PNP)Mn(CO)₂Br complex (where PNP is a pincer ligand)
-
Allylic alcohol substrate
-
Arylmethyl trifluoromethyl sulfone
-
Potassium tert-butoxide (KOtBu)
-
tert-Amyl alcohol (tAmOH), anhydrous
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification equipment (e.g., for column chromatography)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the manganese catalyst (1.0 mol%).
-
Add the arylmethyl trifluoromethyl sulfone (0.3 mmol, 1.2 equivalents).
-
Add the allylic alcohol (0.25 mmol, 1.0 equivalent).
-
Add potassium tert-butoxide (KOtBu) (1.25 equivalents).
-
Add anhydrous tert-amyl alcohol (tAmOH) (5.0 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropylmethanol.
Proposed Catalytic Cycle
The reaction is thought to proceed via a "borrowing hydrogen" mechanism, which involves the in situ generation of a manganese-carbene intermediate.
DOT Script for the Catalytic Cycle:
Caption: Proposed mechanism for manganese-catalyzed cyclopropanation.
Mechanism Explanation:
-
Dehydrogenation: The manganese catalyst abstracts hydrogen from the allylic alcohol to form a manganese-hydride species and an α,β-unsaturated aldehyde or ketone.
-
Michael Addition: The base (KOtBu) deprotonates the arylmethyl trifluoromethyl sulfone, and the resulting carbanion undergoes a Michael addition to the α,β-unsaturated carbonyl compound, forming a manganese enolate.
-
Cyclization: An intramolecular nucleophilic attack by the enolate displaces the triflinate group, leading to the formation of a cyclopropane ring and a manganese alkoxide.
-
Hydrogenation and Catalyst Regeneration: The manganese-hydride species then hydrogenates the intermediate to yield the final cyclopropylmethanol product and regenerate the active manganese catalyst.[3][4]
Applications in Drug Development
The cyclopropane motif is a valuable structural component in medicinal chemistry, often introduced to enhance potency, improve metabolic stability, and fine-tune the physicochemical properties of drug candidates. The development of efficient and sustainable methods for constructing this moiety, such as the manganese-catalyzed reaction described, is therefore of high importance for the synthesis of novel therapeutics. The ability to retain a versatile hydroxyl group in the product allows for further functionalization and elaboration into more complex molecular architectures.
References
- 1. researchgate.net [researchgate.net]
- 2. PrimoVeNde [liuc.primo.exlibrisgroup.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Manganese-catalyzed cyclopropanation of allylic alcohols with sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Transient Organomanganese Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of transient organomanganese species is a critical area of research in organometallic chemistry and catalysis. These short-lived intermediates play pivotal roles in a variety of chemical transformations, including C-H activation, polymerization, and photocatalysis. Understanding the formation, structure, and reactivity of these transient species is essential for designing more efficient and selective catalysts.
While the specific transient species methylidenemanganese (Mn=CH2) is not extensively documented in the experimental literature, the methodologies developed for other transient organomanganese compounds, particularly those derived from manganese carbonyls, provide a robust framework for such investigations. This document details the experimental setups and protocols for the generation and characterization of transient organomanganese species using time-resolved spectroscopy.
I. Generation of Transient Organomanganese Species
Transient organomanganese species are typically generated via photolysis of stable manganese precursors. The most common method involves the photodissociation of a carbon monoxide (CO) ligand from a manganese carbonyl complex using a UV laser pulse. This ultrafast process creates a coordinatively unsaturated and highly reactive manganese center that can be subsequently studied.
Key Precursors:
-
Manganese pentacarbonyl bromide (Mn(CO)₅Br)
-
Dimanganese decacarbonyl (Mn₂(CO)₁₀)
-
Substituted manganese carbonyl complexes (e.g., [Mn(bpy)(CO)₃Br])
II. Experimental Setup for Time-Resolved Spectroscopy
Time-resolved infrared (TRIR) spectroscopy and transient absorption (TA) spectroscopy are the primary techniques used to study the dynamics of transient organomanganese species. These methods allow for the observation of changes in the vibrational and electronic spectra of the sample on timescales ranging from femtoseconds to milliseconds.
A. Time-Resolved Infrared (TRIR) Spectroscopy
TRIR spectroscopy is particularly powerful for studying manganese carbonyl derivatives as the C-O stretching frequencies are highly sensitive to the coordination environment of the manganese center.
Experimental Protocol for TRIR:
-
Sample Preparation: Prepare a solution of the manganese precursor in a suitable solvent (e.g., hexane, acetonitrile) in an IR-transparent sample cell. The concentration should be optimized to give an absorbance of ~0.5-1.0 in the spectral region of interest.
-
Pump-Probe Setup:
-
Pump Pulse: A femtosecond or picosecond UV laser pulse (e.g., 266 nm or 355 nm from a Nd:YAG laser) is used to initiate the photolysis of the manganese precursor.
-
Probe Pulse: A broadband mid-IR pulse is generated and passed through the sample. The timing between the pump and probe pulses is controlled by a delay stage.
-
-
Data Acquisition: The change in absorbance of the IR probe is measured as a function of time delay after the pump pulse. This provides kinetic information about the decay of the parent species and the formation and decay of transient intermediates.
B. Transient Absorption (TA) Spectroscopy
TA spectroscopy provides information about the electronic transitions of the transient species.
Experimental Protocol for TA:
-
Sample Preparation: Similar to TRIR, prepare a solution of the precursor in a UV-Vis transparent cuvette.
-
Pump-Probe Setup:
-
Pump Pulse: A UV-Vis laser pulse excites the sample.
-
Probe Pulse: A broadband white light continuum pulse is passed through the sample to probe the changes in absorption.
-
-
Data Acquisition: The difference in the absorption spectrum of the probe before and after the pump pulse is recorded at various time delays.
III. Data Presentation
The quantitative data obtained from time-resolved spectroscopic experiments are summarized in the table below. This data provides information on the lifetimes of the transient species and the rates of subsequent reactions.
| Precursor Complex | Transient Species | Technique | Solvent | Lifetime (τ) / Rate Constant (k) | Reference |
| Mn(CO)₅Br | [Mn(CO)₄Br(solvent)] | TRIR | Hexane | τ ≈ 35 ps | Fictional Data |
| Mn₂(CO)₁₀ | Mn(CO)₅ | TA | Cyclohexane | k (dimerization) = 2 x 10⁹ M⁻¹s⁻¹ | Fictional Data |
| [Mn(bpy)(CO)₃Br] | [Mn(bpy)(CO)₂Br(solvent)] | TRIR | Acetonitrile | τ ≈ 20 ps | Fictional Data |
Note: The data presented in this table is illustrative and based on typical values found in the literature for similar systems. Actual values will depend on the specific experimental conditions.
IV. Mandatory Visualizations
A. Experimental Workflow for Transient Spectroscopy
The following diagram illustrates the general workflow for a pump-probe transient spectroscopy experiment.
Time-Resolved Spectroscopy of Methylidenemanganese Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the study of methylidenemanganese reaction dynamics using time-resolved spectroscopy. While direct literature on the time-resolved studies of this compound complexes is limited, this guide synthesizes established methodologies from related manganese chemistry, particularly involving manganese carbonyl and oxo complexes, to propose a robust framework for investigating these reactive species. The protocols outlined herein are intended to serve as a foundational guide for researchers venturing into this specialized area of organometallic chemistry.
Introduction
This compound complexes, containing a Mn=CH₂ moiety, are of significant interest due to their potential roles in catalytic processes, including olefin metathesis and C-H activation. Understanding the formation, electronic structure, and reactivity of these transient species is crucial for the rational design of novel catalysts. Time-resolved spectroscopy techniques, such as transient absorption and time-resolved infrared spectroscopy, are powerful tools for probing the short-lived intermediates and unraveling the mechanisms of these complex reactions on timescales ranging from femtoseconds to milliseconds.
This application note details proposed synthetic strategies for generating this compound complexes and provides comprehensive protocols for their characterization using time-resolved spectroscopic methods.
Proposed Synthesis of this compound Complexes
The synthesis of stable this compound complexes is challenging due to their high reactivity. A plausible route involves the adaptation of methods used for other late transition metals, such as the deprotonation of a methylmanganese precursor or the reaction of a low-valent manganese complex with a diazomethane derivative.
Protocol: Synthesis of a Generic (L)nMn=CH₂ Complex
-
Precursor Synthesis: Synthesize a suitable manganese(II) methyl complex, such as (L)nMn-CH₃, where L represents one or more supporting ligands (e.g., cyclopentadienyl, N-heterocyclic carbenes). The choice of ligand is critical for stabilizing the resulting methylidene.
-
Deprotonation: In an inert atmosphere glovebox, dissolve the (L)nMn-CH₃ precursor in a non-coordinating, anhydrous solvent (e.g., toluene or THF).
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or a potassium bis(trimethylsilyl)amide (KHMDS), to the stirred solution.
-
Allow the reaction to proceed for several hours at low temperature, monitoring the reaction progress by in-situ spectroscopy (e.g., low-temperature NMR) if possible.
-
Upon completion, the resulting this compound complex, (L)nMn=CH₂, can be used in situ for subsequent spectroscopic studies or isolated if sufficiently stable.
Time-Resolved Spectroscopy Protocols
Nanosecond Transient Absorption (TA) Spectroscopy
Nanosecond TA spectroscopy is a versatile technique for observing the kinetics of transient species with lifetimes in the nanosecond to millisecond range.[1][2]
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the precursor manganese complex in a suitable, degassed solvent (e.g., acetonitrile, THF) in a quartz cuvette with a 1 cm path length. The concentration should be adjusted to have an optical density of approximately 0.5-1.0 at the excitation wavelength.
-
Instrumentation: A typical laser flash photolysis setup consists of a pulsed Nd:YAG laser for excitation (e.g., providing a 355 nm or 532 nm pulse with a duration of 5-10 ns) and a white light probe beam (e.g., from a xenon arc lamp).[1] The probe beam passes through the sample and is directed to a monochromator and a fast detector (e.g., a photomultiplier tube or a gated CCD camera).
-
Data Acquisition:
-
Record the baseline spectrum of the probe light through the sample before excitation.
-
Excite the sample with a single laser pulse.
-
Record the change in absorbance of the probe light at various time delays after the laser flash.
-
Repeat the measurement at different wavelengths to construct a time-resolved spectrum of the transient species.
-
-
Data Analysis: The decay kinetics of the transient absorption signal can be fitted to appropriate kinetic models to extract rate constants for the reactions of the this compound intermediate.
Femtosecond/Picosecond Transient Absorption (TA) Spectroscopy
For observing ultrafast processes such as excited state decay, ligand dissociation, and solvent coordination, femtosecond or picosecond TA spectroscopy is employed.[3][4]
Experimental Protocol:
-
Sample Preparation: Similar to nanosecond TA, but often with a flowing sample cell to prevent photoproduct accumulation.
-
Instrumentation: A femtosecond laser system (e.g., a Ti:sapphire laser) is used to generate both the pump and probe pulses. The output is split into two beams. One beam (the pump) is used to excite the sample. The other beam is passed through a non-linear crystal to generate a white light continuum, which serves as the probe. The time delay between the pump and probe pulses is controlled by a motorized delay stage.
-
Data Acquisition: The change in absorbance is measured as a function of both wavelength and the pump-probe delay time.
-
Data Analysis: Global analysis of the time-resolved spectral data can identify different transient species and determine the time constants for their formation and decay.
Data Presentation
The following tables summarize hypothetical but plausible quantitative data for the reactions of a this compound complex, based on values reported for other reactive manganese species.[3][5]
Table 1: Hypothetical Kinetic Data for (L)nMn=CH₂ Reactions
| Reaction | Solvent | Rate Constant (k) | Technique |
| (L)nMn=CH₂ + Cyclohexene → Metathesis Product | Toluene | 1.5 x 10³ M⁻¹s⁻¹ | ns-TA |
| (L)nMn=CH₂ + Styrene → Metathesis Product | Toluene | 8.2 x 10⁴ M⁻¹s⁻¹ | ns-TA |
| (L)nMn=CH₂ → Dimerization | THF | 3.0 x 10⁷ M⁻¹s⁻¹ | ns-TA |
| Solvent Coordination to (L)nMn=CH₂ | Acetonitrile | τ ≈ 50 ps | fs-TA |
Table 2: Hypothetical Spectroscopic Data for Transient Species
| Species | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Excited State of Precursor | 480 | 5,000 |
| (L)nMn=CH₂ | 420, 610 | 8,000 (at 420 nm) |
| Metathesis Product | 380 | 12,000 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and time-resolved spectroscopic study of this compound complexes.
Hypothetical Reaction Pathway
Caption: A plausible photochemical reaction pathway for a this compound complex.
References
- 1. Laser flash photolysis – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]
- 2. Laser Flash Photometer (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. Ultrafast Spectroscopy of [Mn(CO)3] Complexes: Tuning the Kinetics of Light-Driven CO Release and Solvent Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Time-resolved infrared absorption study of cyclopentadienyl manganese " by Tung T. To, Edwin J. Heilweil et al. [digitalcommons.memphis.edu]
- 5. Laser Flash Photolysis Spectrophotometer - LHFA [lhfa.cnrs.fr]
Application Notes and Protocols for Isotope Labeling Studies in the Mechanistic Analysis of Methylidenemanganese Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of reaction mechanisms is fundamental to the advancement of synthetic chemistry, enabling the optimization of existing methodologies and the rational design of new catalytic systems. Manganese, as an earth-abundant and low-toxicity metal, has garnered significant interest as a sustainable catalyst for a variety of organic transformations. In many of these reactions, particularly those involving the transfer of a methylene (=CH₂) group, the formation of a transient methylidenemanganese (Mn=CH₂) species, a type of manganese-carbene complex, has been postulated. However, direct observation and mechanistic elucidation of such intermediates remain a significant challenge due to their high reactivity.
Isotope labeling is a powerful technique for probing reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. By strategically replacing atoms with their heavier isotopes (e.g., ¹³C for ¹²C, or deuterium for hydrogen), one can gain insights into bond-forming and bond-breaking steps, identify rate-determining steps through the kinetic isotope effect (KIE), and distinguish between different mechanistic pathways.
This document provides detailed application notes and proposed experimental protocols for the use of isotope labeling to investigate the role of this compound intermediates in catalytic reactions, with a focus on cyclopropanation. While direct studies on "this compound" are scarce in the literature, the following protocols are based on established methodologies for studying manganese-catalyzed reactions and carbene chemistry.
Application Note: Probing the Mechanism of Manganese-Catalyzed Methylene Transfer
Objective: To utilize ¹³C and ²H isotope labeling to investigate the mechanism of a model manganese-catalyzed cyclopropanation reaction and to gather evidence for the involvement of a this compound intermediate.
Model Reaction: The manganese-catalyzed cyclopropanation of styrene with a methylene source, such as a diazo compound or a sulfone.
Mechanistic Hypotheses to be Tested:
-
Concerted Methylene Transfer: A this compound intermediate is formed, which then transfers the methylene group to the alkene in a concerted fashion to form the cyclopropane ring.
-
Stepwise Radical Mechanism: The reaction proceeds through a radical mechanism involving a stepwise addition of the methylene group to the alkene, leading to a diradical intermediate that subsequently closes to form the cyclopropane ring.
-
Michael Addition-Cyclization (for sulfone precursors): In the case of sulfone-based methylene precursors, the reaction may proceed via a Michael addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization, without the formation of a distinct manganese-carbene species.[1][2]
Experimental Design and Expected Outcomes:
-
¹³C Labeling: By using a ¹³C-labeled methylene source (e.g., ¹³CH₂N₂ or an equivalent precursor), the fate of the methylene carbon can be traced. Mass spectrometry and ¹³C NMR of the product will confirm that the ¹³C label is incorporated into the cyclopropane ring.
-
Deuterium Labeling for Kinetic Isotope Effect (KIE): By using a deuterated methylene source (e.g., CD₂N₂), a kinetic isotope effect can be measured.
-
A significant primary KIE (kH/kD > 1) would suggest that a C-H bond is broken in the rate-determining step, which could be consistent with a concerted methylene transfer mechanism where C-H bond formation is part of the transition state.
-
A KIE close to unity (kH/kD ≈ 1) might suggest a stepwise mechanism where the initial addition of the methylene group is the rate-determining step, with C-H bond formation occurring in a subsequent, faster step. In a recent study on a manganese-catalyzed reaction, a KIE of kH/kD = 1.67 was observed for the dehydrogenation of an alcohol, indicating that C-H bond cleavage was the slowest step in that particular catalytic cycle.[3]
-
Experimental Protocols
Protocol 1: Synthesis of an Isotopically Labeled Methylene Precursor ([¹³C]Diazomethane)
Note: Diazomethane is highly toxic and explosive. This synthesis should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®)
-
[¹³C]Methylamine hydrochloride
-
Potassium hydroxide (KOH)
-
Diethyl ether (anhydrous)
-
Distilled water
-
Dry ice/acetone bath
Procedure:
-
Preparation of ¹³C-labeled N-methylurea: Synthesize ¹³C-labeled N-methylurea from [¹³C]methylamine hydrochloride and potassium cyanate according to established literature procedures.
-
Nitrosation to form ¹³C-labeled N-methyl-N-nitrosourea: React the ¹³C-labeled N-methylurea with sodium nitrite in the presence of an acid to yield ¹³C-labeled N-methyl-N-nitrosourea.
-
Generation of [¹³C]Diazomethane: a. In a two-necked flask equipped with a dropping funnel and a condenser, prepare a solution of potassium hydroxide in water and ethanol. b. Gently heat the solution and add a solution of the ¹³C-labeled N-methyl-N-nitrosourea in diethyl ether dropwise from the dropping funnel. c. The yellow [¹³C]diazomethane gas will co-distill with the ether. Collect the ethereal solution in a receiving flask cooled in an ice bath. d. The concentration of the [¹³C]diazomethane solution can be determined by titration with benzoic acid.
Protocol 2: Manganese-Catalyzed Cyclopropanation of Styrene
Materials:
-
Manganese(II) acetylacetonate [Mn(acac)₂] or other suitable manganese precursor
-
Styrene
-
Ethereal solution of [¹³C]diazomethane (from Protocol 1) or deuterated equivalent
-
Anhydrous toluene or dichloromethane
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the manganese catalyst (e.g., 5 mol%) in the anhydrous solvent.
-
Add styrene (1.0 equivalent) to the flask via syringe.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the ethereal solution of the isotopically labeled diazomethane (1.2 equivalents) to the stirred reaction mixture over a period of 1-2 hours using a syringe pump.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until the reaction is complete as monitored by TLC or GC.
-
Quench the reaction by carefully adding a few drops of acetic acid to decompose any unreacted diazomethane.
-
Filter the reaction mixture through a short plug of silica gel, wash with diethyl ether, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the isotopically labeled 1-phenylcyclopropane.
Protocol 3: Determination of the Kinetic Isotope Effect (KIE)
Procedure:
-
Parallel Reactions: Set up two parallel reactions as described in Protocol 2. One reaction will use [¹²C, ¹H₂]diazomethane (unlabeled), and the other will use [¹²C, ²H₂]diazomethane (deuterated).
-
Competitive Experiment (more accurate): a. Prepare a solution containing a 1:1 mixture of unlabeled and deuterated diazomethane. b. Run the cyclopropanation reaction as described in Protocol 2 using this isotopic mixture. c. Analyze the isotopic composition of the starting material (if possible) and the product at low conversion (e.g., <10%).
-
Analysis: a. The ratio of the products (unlabeled vs. deuterated) can be determined by GC-MS or NMR spectroscopy. b. The KIE is calculated as the ratio of the rate constants (kH/kD). In a competitive experiment, this can be determined from the ratio of products and the initial ratio of isotopically labeled starting materials.
Protocol 4: Product Analysis by Mass Spectrometry and NMR
-
Mass Spectrometry (MS):
-
Obtain the mass spectrum of the purified product from the ¹³C-labeling experiment.
-
Compare the molecular ion peak (M⁺) with that of the unlabeled product. A shift of +1 m/z unit will confirm the incorporation of one ¹³C atom.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum of the ¹³C-labeled product will show ¹³C-satellite peaks flanking the signals of the protons attached to the labeled carbon.
-
¹³C NMR: The ¹³C NMR spectrum will show a significantly enhanced signal for the labeled carbon atom in the cyclopropane ring.
-
Data Presentation
Table 1: Expected Mass Spectrometry Data for ¹³C-Labeled 1-Phenylcyclopropane
| Compound | Expected Molecular Formula | Expected [M]⁺ (m/z) |
| Unlabeled 1-phenylcyclopropane | C₉H₁₀ | 118.0783 |
| [¹³C]-1-phenylcyclopropane | C₈¹³CH₁₀ | 119.0816 |
Table 2: Hypothetical Kinetic Isotope Effect (KIE) Data and Mechanistic Interpretation
| Mechanistic Hypothesis | Expected KIE (kH/kD) | Interpretation |
| Concerted Methylene Transfer | 1.5 - 2.5 | C-H bond formation is involved in the rate-determining step. |
| Stepwise Radical Mechanism | ~ 1.0 | Initial C-C bond formation is rate-determining; C-H bond formation occurs in a subsequent fast step. |
| Michael Addition-Cyclization | Not directly applicable to the methylene transfer step, but a KIE could be observed for other steps in the catalytic cycle. | The mechanism does not involve a direct methylene transfer from a manganese-carbene intermediate. |
Visualizations
Experimental Workflow
Caption: Proposed experimental workflow for the synthesis and analysis of isotopically labeled cyclopropane.
Mechanistic Pathways
Caption: Plausible mechanistic pathways for manganese-catalyzed cyclopropanation.
References
- 1. researchgate.net [researchgate.net]
- 2. Manganese-catalyzed cyclopropanation of allylic alcohols with sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Manganese catalyzed chemo-selective synthesis of acyl cyclopentenes: a combined experimental and computational investigation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02842B [pubs.rsc.org]
Application Notes and Protocols: Trapping Experiments for the Elucidation of Methylidenemanganese Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Highly reactive intermediates play a crucial, yet often elusive, role in numerous catalytic and stoichiometric chemical transformations. Among these are methylidenemanganese complexes (Mn=CH₂), which have been postulated as key intermediates in various manganese-mediated reactions. Due to their transient nature, direct observation of these species is exceptionally challenging. This document provides detailed application notes and protocols for trapping experiments designed to provide indirect but compelling evidence for the existence of this compound intermediates. These methods involve the generation of the putative intermediate in the presence of a trapping agent that reacts with it to form a stable, characterizable product, thereby inferring the intermediate's transient existence.
Introduction to this compound Intermediates
This compound intermediates, characterized by a manganese-carbon double bond, are organometallic species of significant interest. They are proposed to be involved in fundamental transformations such as olefin metathesis, cyclopropanation, and C-H activation. The high reactivity of the Mn=CH₂ moiety makes these intermediates short-lived and difficult to detect spectroscopically under typical reaction conditions.
Trapping experiments are a powerful tool to overcome this challenge. The core principle is to introduce a reagent (a "trap") that selectively and rapidly reacts with the transient this compound species to form a stable adduct. The isolation and characterization of this adduct serve as strong evidence for the formation of the fleeting intermediate. Common trapping agents include alkenes and dienes, which can undergo formal [2+2] or [4+2] cycloaddition reactions with the Mn=CH₂ unit.
Generation and Trapping of a Cp(CO)₂Mn=CH₂ Intermediate
One common strategy to generate a putative this compound intermediate involves the photochemical activation of a stable manganese precursor. For instance, the photolysis of a methylmanganese complex can lead to the elimination of a ligand, creating a vacant coordination site that may facilitate the formation of a manganese-methylene double bond.
The following protocol is a representative example based on the principles of organometallic chemistry for generating a Cp(CO)₂Mn=CH₂ intermediate and trapping it with a suitable alkene.
Experimental Protocol: Photochemical Generation and Trapping
Objective: To generate the intermediate Cp(CO)₂Mn=CH₂ from a suitable precursor via photolysis and trap it with an excess of an alkene like cyclohexene to form a stable metallacyclobutane or a product resulting from its rearrangement.
Materials:
-
Precursor: (η⁵-Cyclopentadienyl)dicarbonylmethylmanganese(I) (Cp(CO)₂Mn-CH₃)
-
Trapping Agent: Cyclohexene (freshly distilled)
-
Solvent: An inert solvent such as hexane or benzene (degassed)
-
Photochemical Reactor: Equipped with a UV lamp (e.g., medium-pressure mercury lamp) and a cooling system.
-
Schlenk line and glassware for inert atmosphere techniques.
-
Standard laboratory equipment for organic synthesis and purification (e.g., chromatography columns).
Procedure:
-
Preparation: In a glovebox or under a nitrogen atmosphere using Schlenk techniques, prepare a solution of the manganese precursor complex in the chosen inert solvent.
-
Addition of Trapping Agent: Add a significant excess (e.g., 10-50 equivalents) of the trapping agent (cyclohexene) to the solution.
-
Photolysis: Transfer the reaction mixture to the photochemical reactor. Ensure the reactor is maintained at a low temperature (e.g., 0 to -20 °C) to enhance the stability of any intermediates and products. Irradiate the solution with UV light for a specified period. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy by observing the disappearance of the starting material.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The resulting residue should be purified using column chromatography on silica gel or alumina under an inert atmosphere to isolate the trapped product.
-
Characterization: The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and potentially X-ray crystallography, to confirm the structure of the trapped adduct.
Data Presentation
The success of a trapping experiment is quantified by the yield of the isolated trapped product. The table below provides a template for presenting such data.
| Precursor Complex | Trapping Agent | Reaction Conditions | Trapped Product | Yield (%) |
| Cp(CO)₂Mn-CH₃ | Cyclohexene | UV photolysis, -10°C, 2h | Cycloadduct | e.g., 35% |
| Cp(CO)₂Mn-CH₃ | Norbornene | UV photolysis, -10°C, 2h | Cycloadduct | e.g., 42% |
| Cp(CO)₂Mn-CH₃ | 1,3-Butadiene | UV photolysis, -15°C, 3h | [4+2] Cycloadduct | e.g., 28% |
Note: The yields presented are hypothetical and will depend on the specific experimental conditions.
Visualizing the Process
Diagrams are essential for understanding the proposed mechanism and the experimental workflow.
Application Notes and Protocols: Flow Chemistry Applications for Unstable Methylidenemanganese
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the generation and utilization of unstable methylidenemanganese species in continuous flow chemistry. By leveraging the advantages of microreactor technology, the hazardous nature of this highly reactive intermediate can be mitigated, opening new avenues for its application in organic synthesis.
Introduction to Unstable this compound and Flow Chemistry
This compound complexes are organometallic species featuring a manganese-carbon double bond (Mn=CH₂). These manganese carbenes are highly reactive and often unstable intermediates, making their isolation and handling in traditional batch chemistry challenging and hazardous.[1][2] However, their reactivity makes them potent reagents for a variety of chemical transformations, including cyclopropanation and C-H insertion reactions.
Flow chemistry offers a paradigm shift for handling such unstable intermediates.[3] By generating and consuming the reactive species in situ within a continuous, closed system, several key advantages are realized:
-
Enhanced Safety: Small reactor volumes significantly minimize the risk associated with the accumulation of explosive or toxic intermediates.[3] The enclosed nature of flow systems also reduces operator exposure.
-
Precise Process Control: Microreactors provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and yields.
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, preventing thermal runaways in highly exothermic reactions.
-
Scalability: Scaling up production in flow chemistry is often more straightforward than in batch processes, involving longer run times or parallelization of reactors.
This document outlines hypothetical, yet scientifically plausible, protocols for the generation of this compound in a flow system and its subsequent application in key organic transformations.
Hypothetical Flow Chemistry Setup for In-Situ Generation and Reaction of this compound
A continuous flow setup for the safe generation and utilization of unstable this compound can be conceptualized as a multi-stage system. The design prioritizes the in-situ formation of the reactive species followed by its immediate consumption in a subsequent reaction.
System Overview
The proposed flow chemistry system consists of three main modules:
-
Module 1: Reagent Delivery: High-precision syringe pumps or HPLC pumps are used to deliver solutions of the manganese precursor and the carbene source into the microreactor system. All reagents are handled under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation and hazardous reactions with air or moisture.
-
Module 2: In-Situ Generation of this compound: This module comprises a microreactor where the manganese precursor and a suitable carbene precursor react to form the unstable this compound species. The reactor is typically temperature-controlled to ensure efficient and controlled formation of the intermediate.
-
Module 3: Reaction with Substrate and Quenching: The stream containing the in-situ generated this compound is immediately mixed with a solution of the substrate in a second microreactor. The reaction mixture then flows through a residence time unit (a coil of specific volume) to allow for complete reaction before the product stream is collected or directed to an in-line analysis or purification module. A quenching solution can be introduced before collection to deactivate any unreacted hazardous species.
Visualization of the Experimental Workflow
Caption: A schematic of the continuous flow setup.
Application Note 1: Cyclopropanation of Olefins
Introduction
Cyclopropanes are valuable structural motifs in pharmaceuticals and agrochemicals. Manganese-catalyzed cyclopropanation offers a promising route to these compounds. The use of an unstable this compound intermediate in flow chemistry can provide a safe and efficient method for the cyclopropanation of a wide range of olefins.
Hypothetical Reaction Scheme
A plausible method for the in-situ generation of a this compound species involves the reaction of a manganese(II) salt with a diazo compound precursor in the presence of a suitable ligand.
Generation: Mn(II) salt + N-tosylhydrazone + Base → [LₙMn=CH₂] + N₂ + Tosyl-salt
Cyclopropanation: [LₙMn=CH₂] + Olefin → Cyclopropane + [LₙMn]
Data Presentation
The following table summarizes hypothetical quantitative data for the cyclopropanation of styrene with in-situ generated this compound in both batch and flow chemistry, illustrating the potential advantages of the latter.
| Parameter | Batch Chemistry (Hypothetical) | Flow Chemistry (Hypothetical) |
| Reaction Time | 12 hours | 10 minutes residence time |
| Temperature | 60 °C | 80 °C |
| Pressure | Atmospheric | 10 bar |
| Styrene Conversion | 75% | >99% |
| Cyclopropane Yield | 65% | 92% |
| Byproduct Formation | Significant | Minimal |
| Safety Considerations | Accumulation of diazo precursor and unstable manganese carbene, potential for runaway reaction. | In-situ generation and immediate consumption, minimal accumulation of hazardous species, excellent temperature control. |
Detailed Experimental Protocol (Hypothetical)
Materials:
-
Manganese(II) chloride (MnCl₂)
-
N-tosylhydrazone of formaldehyde
-
Styrene
-
1,2-Dimethoxyethane (DME) as solvent
-
Sodium tert-butoxide as base
-
A Vapourtec R-Series or similar flow chemistry system equipped with two pumps, a T-mixer, a heated column reactor, and a heated coil reactor.
Procedure:
-
Reagent Preparation (under inert atmosphere):
-
Solution A: Prepare a 0.1 M solution of MnCl₂ and N-tosylhydrazone of formaldehyde in DME.
-
Solution B: Prepare a 0.1 M solution of styrene in DME.
-
Solution C: Prepare a 0.12 M solution of sodium tert-butoxide in DME.
-
-
Flow Reactor Setup:
-
Set up the flow reactor system as depicted in the workflow diagram.
-
Use a packed column reactor (e.g., filled with inert beads to enhance mixing) for the generation of the manganese carbene.
-
Use a coil reactor for the cyclopropanation reaction.
-
Set the temperature of the generation reactor to 60 °C and the reaction reactor to 80 °C.
-
Pressurize the system to 10 bar using a back-pressure regulator.
-
-
Reaction Execution:
-
Pump Solution A and Solution C at equal flow rates (e.g., 0.25 mL/min each) into a T-mixer.
-
The combined stream flows through the generation reactor (residence time of 2 minutes) to form the this compound species.
-
The output from the generation reactor is mixed with Solution B (at a flow rate of 0.5 mL/min) in a second T-mixer.
-
The final reaction mixture flows through the reaction coil (residence time of 8 minutes).
-
The product stream is collected after passing through the back-pressure regulator. For safety, the output can be passed through a quenching solution (e.g., dilute acetic acid) to neutralize any unreacted base or reactive intermediates.
-
-
Analysis:
-
The collected product mixture is analyzed by GC-MS and ¹H NMR to determine conversion and yield.
-
Application Note 2: C-H Insertion Reactions
Introduction
The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Manganese-catalyzed C-H insertion reactions provide a powerful tool for the formation of new carbon-carbon bonds.[4] The high reactivity of this compound can be harnessed in a flow system for efficient and selective C-H insertion into a variety of substrates.
Hypothetical Reaction Scheme
C-H Insertion: [LₙMn=CH₂] + R₃C-H → R₃C-CH₃ + [LₙMn]
Data Presentation
The following table presents hypothetical data for the C-H insertion of this compound into cyclohexane.
| Parameter | Batch Chemistry (Hypothetical) | Flow Chemistry (Hypothetical) |
| Reaction Time | 24 hours | 15 minutes residence time |
| Temperature | 80 °C | 120 °C |
| Pressure | Atmospheric | 15 bar |
| Cyclohexane Conversion | 40% | 85% |
| Methylcyclohexane Yield | 30% | 78% |
| Selectivity | Moderate | High |
| Safety Considerations | As with cyclopropanation, accumulation of hazardous intermediates. | Enhanced safety due to in-situ generation and consumption. |
Detailed Experimental Protocol (Hypothetical)
Materials:
-
Manganese(II) acetate (Mn(OAc)₂)
-
Diazo(trimethylsilyl)methane (as a precursor to the methylidene)
-
Cyclohexane
-
Tetrahydrofuran (THF) as solvent
-
A suitable phosphine ligand (e.g., triphenylphosphine)
-
A microreactor system (e.g., a glass chip reactor) with precise temperature and pressure control.
Procedure:
-
Reagent Preparation (under inert atmosphere):
-
Solution A: Prepare a 0.05 M solution of Mn(OAc)₂ and triphenylphosphine in THF.
-
Solution B: Prepare a 0.06 M solution of diazo(trimethylsilyl)methane in THF.
-
Solution C: Prepare a 0.5 M solution of cyclohexane in THF.
-
-
Flow Reactor Setup:
-
Configure the microreactor system for a two-stage reaction.
-
Set the temperature of the generation reactor to 50 °C and the C-H insertion reactor to 120 °C.
-
Pressurize the system to 15 bar.
-
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.1 mL/min each) through the first microreactor (residence time of 3 minutes) for the in-situ generation of the manganese carbene.
-
The resulting stream is then mixed with Solution C (at a flow rate of 0.2 mL/min).
-
The mixture flows through the second heated microreactor (residence time of 12 minutes).
-
The product stream is collected for analysis.
-
-
Analysis:
-
Analyze the product mixture by GC to determine the conversion of cyclohexane and the yield of methylcyclohexane.
-
Logical Relationships and Safety Considerations
The decision to employ flow chemistry for handling unstable intermediates like this compound is driven by a logical progression of safety and efficiency considerations.
Caption: The rationale for choosing flow chemistry.
Critical Safety Note: The protocols described herein are hypothetical and intended for informational purposes. The generation and use of unstable manganese carbenes and their precursors (like diazo compounds) are extremely hazardous. Any attempt to perform such reactions should only be undertaken by highly trained professionals in a well-equipped laboratory with appropriate safety measures, including fume hoods, blast shields, and personal protective equipment. A thorough risk assessment must be conducted before any experimental work.[5][6][7][8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DSpace [cora.ucc.ie]
- 3. How Microreactors Enhance Safety in Hazardous Reaction Systems [eureka.patsnap.com]
- 4. BJOC - Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs [beilstein-journals.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pnnl.gov [pnnl.gov]
- 7. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 8. cmu.edu [cmu.edu]
Application Notes and Protocols for the Electrochemical Synthesis of Methylidenemanganese Complexes
For Researchers, Scientists, and Drug Development Professionals
The following document provides detailed application notes and a proposed experimental protocol for the electrochemical synthesis of methylidenemanganese complexes. The synthesis of transition metal methylidene complexes is of significant interest due to their potential applications in catalysis and organic synthesis. While established chemical routes exist for related manganese carbene and carbyne complexes, the application of electrochemical methods for the direct synthesis of this compound complexes represents a novel approach. This document outlines a hypothetical, yet plausible, electrochemical strategy based on the known reactivity of related manganese organometallic compounds.
Introduction
This compound complexes, containing a Mn=CH₂ moiety, are reactive intermediates that have been postulated in various catalytic cycles. Their direct synthesis is challenging due to their high reactivity. Electrochemical methods offer a powerful tool for the generation of reactive species under mild conditions, potentially providing a viable route to these elusive complexes. The proposed method is based on the electrochemical reduction of a readily accessible (chloromethyl)manganese precursor.
Proposed Electrochemical Pathway
The electrochemical synthesis of a this compound complex can be envisioned to proceed via the reductive elimination of a halide from a (halomethyl)manganese precursor. A plausible precursor, pentacarbonyl(chloromethyl)manganese(I) ([Mn(CH₂Cl)(CO)₅]), can be synthesized via established literature procedures. The proposed electrochemical reduction of this complex would involve a two-electron process to cleave the carbon-chlorine bond and form the desired methylidene complex, as illustrated in the reaction scheme below.
Scheme 1: Proposed Electrochemical Synthesis of a this compound Complex
This proposed pathway is analogous to known electrochemical reductions of organic halides and organometallic haloalkyl complexes.
Experimental Protocol: Electrochemical Synthesis
This protocol describes a method for the controlled-potential electrolysis of pentacarbonyl(chloromethyl)manganese(I) to generate a this compound complex.
3.1. Materials and Equipment
-
Precursor: Pentacarbonyl(chloromethyl)manganese(I), [Mn(CH₂Cl)(CO)₅]
-
Solvent: Anhydrous acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)
-
Working Electrode: Reticulated vitreous carbon (RVC) or a platinum mesh electrode
-
Counter Electrode: Platinum wire or graphite rod
-
Reference Electrode: Saturated calomel electrode (SCE) or a silver/silver ion (Ag/Ag⁺) electrode
-
Electrochemical Cell: A three-electrode, two-compartment cell with a fine-porosity fritted glass separator
-
Potentiostat/Galvanostat
-
Inert Atmosphere Glovebox or Schlenk Line
3.2. Procedure
-
Preparation of the Electrolyte Solution: In an inert atmosphere glovebox, dissolve the supporting electrolyte (TBAPF₆) in the anhydrous solvent to a final concentration of 0.1 M.
-
Assembly of the Electrochemical Cell:
-
Assemble the two-compartment electrochemical cell. The working electrode and reference electrode should be in one compartment, and the counter electrode in the other, separated by the frit.
-
Add the electrolyte solution to both compartments.
-
Place the cell under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cyclic Voltammetry (CV):
-
Prior to bulk electrolysis, perform a cyclic voltammetry scan of the precursor complex to determine the reduction potential.
-
Dissolve a small amount of [Mn(CH₂Cl)(CO)₅] (e.g., 1-5 mM) in the electrolyte solution.
-
Scan the potential from an initial value (e.g., 0 V vs. SCE) to a sufficiently negative potential (e.g., -2.5 V vs. SCE) and back.
-
Identify the potential corresponding to the reduction of the precursor.
-
-
Bulk Electrolysis:
-
Dissolve the desired amount of [Mn(CH₂Cl)(CO)₅] in the working electrode compartment of the cell.
-
Apply a constant potential to the working electrode that is slightly more negative than the peak reduction potential determined by CV.
-
Monitor the current and the total charge passed. The reaction is complete when the current drops to a near-zero value.
-
-
Work-up and Characterization:
-
Upon completion of the electrolysis, the resulting solution containing the putative this compound complex should be handled under an inert atmosphere.
-
The complex can be characterized in situ using techniques such as infrared (IR) spectroscopy (to observe the changes in the C-O stretching frequencies) and NMR spectroscopy if a suitable deuterated solvent is used.
-
Due to the expected high reactivity, isolation may be challenging. Trapping experiments with appropriate substrates (e.g., alkenes for cyclopropanation) can be performed to confirm its formation.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the electrochemical synthesis. Actual experimental values would need to be determined.
| Parameter | Value |
| Precursor Concentration | 10 mM |
| Applied Potential (vs. SCE) | -1.8 V |
| Faradaic Efficiency | 75% (Hypothetical) |
| Yield (based on trapping) | 60% (Hypothetical) |
| Turnover Number | N/A (Stoichiometric) |
| ν(CO) of Precursor (cm⁻¹) | 2115, 2045, 2010 |
| ν(CO) of Product (cm⁻¹) | 2050, 1980, 1955 (Hypothetical) |
Visualizations
Diagram 1: Experimental Workflow for Electrochemical Synthesis
Caption: Workflow for the electrochemical synthesis and characterization of a this compound complex.
Diagram 2: Proposed Reaction Pathway
Caption: Proposed electrochemical reduction pathway for the formation of a this compound complex.
Safety Considerations
-
Manganese carbonyl complexes are toxic and should be handled in a well-ventilated fume hood or glovebox.
-
Organic solvents are flammable and should be handled with care.
-
Electrochemical experiments should be conducted by trained personnel, and appropriate electrical safety precautions should be taken.
Conclusion
The electrochemical synthesis of this compound complexes offers a potentially advantageous route to these highly reactive species. The proposed protocol provides a starting point for researchers interested in exploring this novel synthetic methodology. Further optimization and detailed characterization will be necessary to fully establish the viability and scope of this approach. The successful development of such a method would open new avenues for the application of manganese complexes in catalysis and organic synthesis.
Application Notes and Protocols: Manganese-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific term "methylidenemanganese" does not correspond to a commonly recognized species in the literature on cross-coupling reactions, it is plausible that it refers to a transient manganese-carbene or a related organomanganese intermediate involved in C-H activation and functionalization. This document provides a comprehensive overview of the role of manganese in cross-coupling reactions, focusing on the mechanisms, key intermediates, and experimental protocols derived from the current scientific literature. Manganese, as an earth-abundant and low-toxicity metal, presents a sustainable alternative to precious metals like palladium in catalysis.[1][2][3][4] Its diverse oxidation states allow for a range of catalytic activities, making it a versatile tool in modern organic synthesis.[2][5]
Mechanistic Insights into Manganese-Catalyzed Cross-Coupling
Manganese-catalyzed cross-coupling reactions, particularly those involving C-H activation, offer a step-economical approach to forming new carbon-carbon and carbon-heteroatom bonds.[1][6] These reactions often proceed through mechanisms that differ from those of traditional palladium-catalyzed couplings.
A key feature of many manganese-catalyzed C-H functionalization reactions is the formation of a manganacycle intermediate.[7][8][9] This is typically achieved through a concerted metalation-deprotonation (CMD) pathway or by oxidative addition. The resulting manganacycle can then react with a variety of coupling partners. Time-resolved spectroscopic studies have been instrumental in detecting key catalytic intermediates and understanding the kinetics of these bond-forming steps.[8][9]
For instance, in the coupling of heterocycles with alkynes, a common precatalyst is MnBr(CO)₅.[8][9] Under thermal or photolytic conditions, this complex can lose a CO ligand, allowing for coordination of the substrate and subsequent C-H activation to form a manganacycle. This intermediate then undergoes migratory insertion of the alkyne, leading to the final product.[8][9]
Application in Drug Development and Complex Molecule Synthesis
The ability of manganese catalysts to tolerate a wide range of functional groups makes them particularly valuable for the late-stage functionalization of bioactive molecules.[2][5] This allows for the rapid generation of analogues of complex natural products and drug candidates, facilitating structure-activity relationship (SAR) studies. For example, manganese-catalyzed C-H methylation, alkenylation, and azidation have been successfully applied to complex scaffolds, including peptides and steroids.[2]
Quantitative Data Summary
The following table summarizes representative yields for manganese-catalyzed cross-coupling reactions under various conditions. It is important to note that reaction optimization is often necessary for different substrate combinations.
| Entry | Coupling Partners | Catalyst (mol%) | Base/Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | Aryl Halide + Grignard Reagent | MnCl₂ (10) | - | THF | 25 | 70-95 |
| 2 | Indole + Alkyne | MnBr(CO)₅ (10) | NaOAc (20 mol%) | Dioxane | 90 | 60-85 |
| 3 | Ketone + Primary Alcohol (α-alkylation) | Mn-pincer (2) | Cs₂CO₃ (5-10 mol%) | Toluene | 110 | 78-95 |
| 4 | Tryptophan-containing peptide + Alkyne (alkenylation) | Mn(I) complex | Basic conditions | - | - | - |
Experimental Protocols
Protocol 1: General Procedure for Manganese-Catalyzed Cross-Coupling of Aryl Halides with Grignard Reagents
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Anhydrous Manganese(II) chloride (MnCl₂)
-
Aryl halide
-
Grignard reagent (e.g., Alkyl- or Arylmagnesium bromide/chloride)
-
Anhydrous tetrahydrofuran (THF)
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and stir bar
-
Septa, needles, and syringes
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add MnCl₂ (0.1 mmol, 10 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous THF (5 mL) to the flask and stir the suspension.
-
To this suspension, add the aryl halide (1.0 mmol, 1.0 equiv).
-
Slowly add the Grignard reagent (1.2 mmol, 1.2 equiv) dropwise to the stirred mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Manganese-Catalyzed α-Alkylation of Ketones with Primary Alcohols
This protocol is based on a borrowing hydrogen methodology.[10]
Materials:
-
Manganese-pincer catalyst (e.g., as described in the literature)
-
Ketone
-
Primary alcohol
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Standard Schlenk tube or vial
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
In a glovebox or under an inert atmosphere, add the manganese-pincer catalyst (0.02 mmol, 2 mol%), ketone (1.0 mmol, 1.0 equiv), and Cs₂CO₃ (0.05-0.1 mmol, 5-10 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous toluene (2 mL) followed by the primary alcohol (1.2 mmol, 1.2 equiv).
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for the required time (monitor by TLC or GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a short pad of silica gel or Celite to remove the catalyst and base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
Manganese catalysis has emerged as a powerful and sustainable strategy for cross-coupling reactions. While the specific term "this compound" is not prevalent, the underlying principles of organomanganese intermediates in C-H activation and functionalization are well-established and offer exciting opportunities for the synthesis of complex molecules. The protocols and mechanistic insights provided herein serve as a valuable resource for researchers looking to explore the potential of manganese catalysis in their own work. Further investigations into the precise nature of transient manganese-carbon species will undoubtedly continue to refine our understanding and expand the applications of this versatile metal in organic synthesis.
References
- 1. Recent advances in manganese-catalysed C–H activation: scope and mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Unveiling Mechanistic Complexity in Manganese-Catalyzed C–H Bond Functionalization Using IR Spectroscopy Over 16 Orders of Magnitude in Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Handling of Terminal Manganese Carbene Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in their experiments with terminal manganese carbene complexes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing and stabilizing terminal manganese carbene complexes?
The primary challenges stem from the inherent reactivity and potential instability of these complexes. Key issues include sensitivity to air and moisture, thermal instability, and the tendency for the carbene ligand to dissociate or undergo undesired side reactions. For higher-valent manganese species, such as Mn(III), there can be an electronic mismatch between the hard metal center and the soft carbene ligand, necessitating specific ligand designs for stabilization.[1]
Q2: Which types of carbene ligands are most effective for stabilizing manganese centers?
N-Heterocyclic carbenes (NHCs) have proven to be highly effective in stabilizing manganese complexes across various oxidation states. For enhancing the stability of high-valent Mn(III) centers, NHCs decorated with chelating groups, such as phenolates, are particularly successful.[1] These chelating moieties can mitigate the electronic mismatch between the hard Mn(III) center and the soft carbene donor. Additionally, sterically bulky NHCs can provide kinetic stability by shielding the metal center from decomposition pathways.
Q3: My manganese carbene complex appears to be air-sensitive. What precautions should I take?
All manipulations involving manganese carbene complexes, especially during synthesis and purification, should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents must be rigorously dried and degassed prior to use.
Q4: How can I confirm the successful formation of my target manganese carbene complex?
A combination of spectroscopic and analytical techniques is essential.
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for characterizing the organic framework of the ligand. The carbene carbon typically appears as a downfield resonance in the ¹³C NMR spectrum.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation and precise bond metric data.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the molecular weight of the complex.
-
Infrared (IR) Spectroscopy: For carbonyl-containing complexes, IR spectroscopy is useful for monitoring the electronic environment of the metal center through shifts in the C-O stretching frequencies.[2]
Troubleshooting Guide
Issue 1: Reaction Failure or No Product Formation
| Symptom | Possible Cause | Suggested Solution |
| No change in color or starting material consumed (as monitored by TLC or NMR). | Moisture or Oxygen Contamination: Organometallic reagents and intermediates are often highly sensitive to air and water. | Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous, degassed solvents. Conduct the entire reaction under a strict inert atmosphere (N₂ or Ar). |
| Inactive Reagents: The manganese precursor or carbene source may have degraded. | Use freshly opened or properly stored reagents. If necessary, purify or resynthesize starting materials. | |
| Incorrect Reaction Temperature: The reaction may require specific thermal conditions for initiation or to prevent decomposition. | Carefully monitor and control the reaction temperature using appropriate heating or cooling baths. |
Issue 2: Low Yield of the Desired Complex
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of starting material remains after the reaction. | Incomplete Reaction: Reaction time may be insufficient, or the temperature may be too low. | Extend the reaction time and monitor progress by TLC or NMR. Consider a modest increase in reaction temperature. |
| Multiple spots on TLC or complex mixture in NMR. | Formation of Side Products: Undesired side reactions, such as the formation of manganese hydride species, may be occurring. | Re-evaluate the reaction conditions. The choice of base and solvent can be critical. Ensure slow addition of reagents to control reactivity. |
| Product is lost during workup and purification. | Decomposition on Silica Gel: Some manganese carbene complexes are unstable on standard silica gel. | Consider using a less acidic stationary phase like alumina for column chromatography or passivating the silica gel with a base (e.g., triethylamine) before use. Alternatively, purification by crystallization or trituration may be more suitable. |
Issue 3: Product Instability and Decomposition
| Symptom | Possible Cause | Suggested Solution | | The isolated complex changes color or decomposes upon standing. | Sensitivity to Air, Light, or Moisture: The complex may be inherently unstable under ambient conditions. | Store the complex under an inert atmosphere, protected from light, and at low temperatures (e.g., in a freezer at -40 °C). | | The complex is unstable in certain solvents. | Solvent-Induced Decomposition: Coordinating or chlorinated solvents can sometimes promote decomposition. | Investigate the complex's stability in a range of solvents. Non-coordinating, non-halogenated solvents like toluene or pentane are often preferable for storage. |
Stability of Selected Manganese Carbene Complexes
The following table summarizes the stability of representative terminal manganese carbene complexes based on literature reports.
| Complex Type | Ligand System | Oxidation State | Reported Stability |
| NHC-Phosphinidene | (IDipp)P | Mn(I) | Can be stored at -40 °C for several months; decomposes in coordinating or chlorinated solvents within a few days at room temperature. |
| Bis(phenolate)imidazolylidene | O,C,O-chelating NHC | Mn(III) | Stable solid, robust towards deactivation in catalysis.[3] |
| Bis(phenolate)triazolylidene | O,C,O-chelating MIC | Mn(III) | Stable solid, noted to be more robust towards deactivation than the imidazolylidene analogue.[3] |
| PCP Pincer NHC | PCP-iPr | Mn(I) | Bench stable as a solid.[2] |
| Mesoionic Carbene | Carbazole-based MIC | Mn(IV) | Air-stable as a solid. |
Key Experimental Protocols
Synthesis of a Stable Mn(III) Bis(phenolate)imidazolylidene Complex
This protocol is adapted from the synthesis of related stable Mn(III)-NHC complexes.[1]
Materials:
-
Imidazolium salt ligand precursor (e.g., a bis(phenol)-functionalized imidazolium salt)
-
[Mn(acac)₃] (Manganese(III) acetylacetonate)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous, degassed solvents (e.g., THF or toluene)
-
Schlenk glassware
Procedure:
-
Inert Atmosphere: All steps must be performed under an inert atmosphere of nitrogen or argon.
-
Reaction Setup: In a flame-dried Schlenk flask, combine the imidazolium salt ligand precursor (1.0 eq), [Mn(acac)₃] (1.0 eq), and KOtBu (1.0 eq).
-
Solvent Addition: Add anhydrous, degassed solvent via cannula or syringe.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the change in color of the solution.
-
Isolation: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by washing with a non-polar solvent (e.g., pentane) to remove soluble impurities, followed by crystallization from a suitable solvent system (e.g., THF/pentane) to yield the pure complex.
Visualizations
Caption: Chelation strategy to stabilize a hard Mn(III) center.
Caption: Experimental workflow for air-sensitive synthesis.
Caption: Troubleshooting decision tree for synthesis.
References
- 1. Manganese(iii) complexes stabilized with N-heterocyclic carbene ligands for alcohol oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogenation of Terminal Alkenes Catalyzed by Air‐Stable Mn(I) Complexes Bearing an N‐Heterocyclic Carbene‐Based PCP Pincer Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manganese(iii) complexes stabilized with N-heterocyclic carbene ligands for alcohol oxidation catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Methylidenemanganese Complexes
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of methylidenemanganese complexes, also known as manganese carbene complexes. It is intended for researchers, scientists, and professionals in drug development who are working with these organometallic compounds.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound complexes.
Question: My reaction to form a Fischer-type manganese carbene complex failed, and I only recovered my starting manganese carbonyl complex. What went wrong?
Answer: This is a common issue that can arise from several factors. The initial step, the nucleophilic attack of an organolithium reagent on a carbonyl ligand, is critical.
-
Inactive Organolithium Reagent: Organolithium reagents are highly sensitive to air and moisture. Ensure your reagent is fresh and properly titrated.
-
Poor Quality Manganese Precursor: While manganese carbonyls like Mn₂(CO)₁₀ and BrMn(CO)₅ are common starting materials, they should be pure.[1] Consider sublimation or recrystallization if the purity is questionable. For Mn(II) precursors like MnCl₂ or MnI₂, ensure they are anhydrous, as moisture will quench the organolithium reagent.[1] MnI₂ is light-sensitive and may require fresh preparation.[1]
-
Insufficient Reaction Time or Temperature: The formation of the intermediate lithium acylmetallate can be slow. Ensure the reaction has sufficient time at the appropriate temperature, which is often low to prevent side reactions.
Question: I've successfully formed the acylmetallate, but the subsequent alkylation step to form the carbene is giving a very low yield. What can I do?
Answer: The alkylation of the intermediate acylmetallate is a crucial step that can be problematic.
-
Ineffective Alkylating Agent: Highly electrophilic alkylating agents are required. Meerwein's salt ([R₃O]BF₄) is a common choice for this step in Fischer carbene synthesis.[2]
-
Stability of the Acylmetallate: The lithium acylmetallate may not be stable enough for the duration of the reaction. Exchanging the lithium cation for a tetraalkylammonium cation can sometimes increase the reactivity of the enolate.
-
Reaction Conditions: Ensure the reaction is performed under strictly anhydrous and inert conditions, as any protic source will protonate the acylmetallate.
Question: My N-Heterocyclic Carbene (NHC)-Manganese complex synthesis has a low yield. How can I optimize it?
Answer: The synthesis of NHC-manganese complexes can be sensitive to the reaction conditions and the nature of the ligands.
-
Base Strength: The deprotonation of the imidazolium or triazolium salt to generate the free carbene is critical. Ensure the base used (e.g., KOtBu) is strong enough and added under anhydrous conditions.
-
Reaction Temperature and Time: Some NHC-manganese complex formations require elevated temperatures to drive the reaction to completion. For instance, some preparations involve heating at 60 °C.[3] Monitor the reaction progress to determine the optimal time.
-
Ligand Steric Hindrance: The steric bulk of the NHC ligand can influence the coordination to the manganese center. While bulky ligands can enhance stability, they might also hinder the reaction. It may be necessary to try different NHC precursors with varying steric profiles.
-
Transmetalation Route: If direct metallation is problematic, consider a transmetalation route, for example, via a silver-NHC intermediate.
Question: My isolated this compound complex decomposes upon storage or during characterization. How can I improve its stability?
Answer: this compound complexes, particularly those without stabilizing features, can be unstable.
-
Air and Moisture Sensitivity: These complexes are often highly sensitive to air and moisture. All manipulations should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. Store the complex at low temperatures (-40 °C is often recommended) in a sealed container under an inert atmosphere.[4]
-
Solvent Choice: Some complexes are unstable in certain solvents. For example, decomposition has been observed in coordinating or chlorinated solvents.[4] Non-polar, non-coordinating solvents like toluene or hexane are often preferred for storage and handling.
-
Ligand Design: The stability of the complex is highly dependent on the ligand framework.
-
Fischer Carbenes: The presence of a heteroatom (like oxygen or nitrogen) on the carbene carbon is crucial for the stability of Fischer-type carbenes.[5]
-
NHC Ligands: Bulky N-heterocyclic carbene ligands can provide steric protection to the manganese center and enhance stability.
-
Chelating Ligands: The use of chelating ligands, such as those incorporating phosphine or phenolate donors, can significantly increase the stability of the resulting manganese complex.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is "this compound"?
A1: this compound is a term for an organometallic compound featuring a chemical bond between a manganese atom and a methylidene group (=CH₂). More broadly, it falls under the class of manganese carbene complexes. These can be further classified, for example, into Fischer carbenes and Schrock carbenes, based on the nature of the metal-carbon bond.
Q2: What are the primary synthetic routes to this compound and related carbene complexes?
A2: The most common methods include:
-
Fischer Carbene Synthesis: This involves the reaction of a metal carbonyl complex (e.g., Mn₂(CO)₁₀) with an organolithium reagent, followed by alkylation of the resulting acylmetallate.[2][6]
-
Synthesis of NHC-Manganese Complexes: These are typically prepared by reacting a manganese precursor (e.g., MnCl₂, [Mn(acac)₃]) with a pre-formed or in situ-generated N-heterocyclic carbene.[3]
-
From Manganese Alkyl Complexes: In some cases, manganese carbene complexes can be generated from manganese alkyl precursors through α-hydrogen abstraction.
Q3: What are the key differences between Fischer and Schrock type manganese carbenes?
A3: The key differences lie in their electronic structure and reactivity:
-
Fischer Carbenes: The carbene carbon is electrophilic. They are typically found with manganese in a low oxidation state, and the carbene ligand has a π-donor substituent (e.g., an alkoxy group).[6]
-
Schrock Carbenes: The carbene carbon is nucleophilic. They are generally associated with metals in higher oxidation states.
Q4: What are the common applications of this compound complexes?
A4: Manganese carbene complexes are investigated for their potential in various catalytic applications, including:
-
Alcohol oxidation.[3]
-
Hydrogenation and transfer hydrogenation of ketones.
-
C-C and C-N bond formation reactions.[7]
-
Alkene metathesis (though less common than with other metals).
Q5: What analytical techniques are used to characterize this compound complexes?
A5: A combination of spectroscopic and analytical methods is used:
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to characterize the organic framework. The carbene carbon resonance in ¹³C NMR is typically found at a characteristic downfield shift. ³¹P NMR is used if phosphine ligands are present.[4]
-
Infrared (IR) Spectroscopy: This is particularly useful for complexes containing carbonyl ligands, as the C-O stretching frequency provides information about the electronic environment of the metal center.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles.[4][8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.[8]
Quantitative Data Summary
Table 1: Reaction Conditions for the Synthesis of Selected Manganese Carbene Complexes
| Complex Type | Manganese Precursor | Carbene Source/Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NHC-Manganese(III) | [Mn(acac)₃] | Imidazolinium salt | KOtBu | MeCN | 60 | 8 | 38 | [3] |
| NHC-Manganese(III) | [Mn(acac)₃] | Triazolium salt | KOtBu | MeCN | 60 | 8 | 54 | [3] |
| Abnormal NHC-Mn(I) | Mn(CO)₅Br | aNHC precursor | NaOtBu | THF | 25 | 20 | - | [8] |
| NHC-Phosphinidene-Mn | Mn(CO)₅Br | (IDipp)PSiMe₃ | - | Toluene | 25 | 12 | 69 | [4] |
Experimental Protocols
Protocol 1: General Synthesis of a Fischer-Type (Alkoxy)this compound Complex
This protocol is a generalized procedure based on the classical Fischer method.
-
Preparation of the Acylmetallate:
-
Under a dry, inert atmosphere (N₂ or Ar), dissolve the manganese carbonyl precursor (e.g., 1.0 eq of Mn₂(CO)₁₀) in a dry, ethereal solvent (e.g., diethyl ether or THF).
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add a solution of an organolithium reagent (e.g., 2.0 eq of methyllithium) dropwise with stirring.
-
Allow the reaction to stir at low temperature for a specified time (e.g., 1-2 hours), during which a color change should be observed, indicating the formation of the lithium acylmetallate.
-
-
Alkylation of the Acylmetallate:
-
To the solution of the acylmetallate, add a highly electrophilic alkylating agent (e.g., 2.2 eq of trimethyloxonium tetrafluoroborate, Meerwein's salt) as a solid or in a solution of a dry solvent.
-
Allow the reaction mixture to warm slowly to room temperature and stir for several hours or overnight.
-
-
Work-up and Purification:
-
Quench the reaction with deionized water.
-
Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or alumina, or by recrystallization from an appropriate solvent system.
-
Protocol 2: Synthesis of an N-Heterocyclic Carbene (NHC)-Manganese(III) Complex
This protocol is adapted from the synthesis of bis(phenolate)imidazolylidene manganese(III) complexes.[3]
-
Ligand and Precursor Preparation:
-
Synthesize the desired NHC precursor (e.g., an imidazolium or triazolium salt with appropriate substituents) according to literature procedures.
-
Ensure all reagents and solvents are anhydrous.
-
-
Complexation Reaction:
-
In a Schlenk flask under an inert atmosphere, suspend the NHC precursor (1.0 eq) and a suitable base (e.g., 1.1 eq of KOtBu) in anhydrous acetonitrile.
-
Stir the mixture at room temperature for a period to allow for deprotonation and formation of the free carbene.
-
Add the manganese(III) precursor (e.g., 1.0 eq of [Mn(acac)₃]) to the reaction mixture.
-
Heat the reaction mixture (e.g., to 60 °C) and stir for several hours (e.g., 8 hours).
-
-
Isolation and Purification:
-
After cooling to room temperature, filter the reaction mixture to remove any insoluble byproducts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting solid can be purified by washing with appropriate solvents or by recrystallization to yield the desired NHC-manganese(III) complex.
-
Visualizations
Caption: Workflow for Fischer-type manganese carbene synthesis.
Caption: Synthesis of an NHC-manganese(III) complex.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. baranlab.org [baranlab.org]
- 3. Manganese( iii ) complexes stabilized with N-heterocyclic carbene ligands for alcohol oxidation catalysis - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT01013A [pubs.rsc.org]
- 4. Synthesis and Reactivity of N‐Heterocyclic Carbene‐Phosphinidene Manganese Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 6. Fischer carbene - Wikipedia [en.wikipedia.org]
- 7. BJOC - Manganese-catalyzed C–C and C–N bond formation with alcohols via borrowing hydrogen or hydrogen auto-transfer [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Lifespan of Catalytic Methylidenemanganese Species
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted guidance on improving the stability and lifespan of catalytic methylidenemanganese species. Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of this compound catalyst deactivation?
A1: Catalyst deactivation is a primary challenge and can stem from several factors. The most common causes include oxidation of the manganese center, the formation of inactive aggregated species, and product inhibition.[1] For methylidene species specifically, decomposition pathways analogous to those seen in other olefin metathesis catalysts are significant concerns; these include bimolecular decomposition where two catalyst molecules react with each other, and reactions with trace impurities like water or oxygen.[2][3]
Q2: How does the choice of ligand impact the stability and lifespan of the catalyst?
A2: The ligand plays a critical role in determining catalyst stability. Pincer-type ligands (e.g., PNP, NNP) are frequently used because they form a robust tridentate coordination sphere around the manganese center, which helps prevent ligand dissociation and the formation of inactive species.[4][5] The electronic properties and steric bulk of the ligand are also crucial. Electron-rich ligands can enhance reactivity in some cases, while sterically bulky ligands can physically block pathways for bimolecular decomposition.[2][4] Conversely, some ligands, like thiolates, can be less stable compared to alternatives such as alkoxides, leading to significantly shorter catalyst half-lives.[6]
Q3: My reaction is failing to initiate or shows a long induction period. What are the first things I should check?
A3: A lack of reactivity often points to issues with catalyst activation or reaction conditions. First, verify the integrity of your pre-catalyst, as many bench-stable manganese complexes require an activation step—such as the loss of a ligand through thermal or photochemical means—to enter the catalytic cycle.[7][8] Second, confirm that your reaction is set up under a strictly inert atmosphere (e.g., using a glovebox or Schlenk line), as many manganese catalysts are highly sensitive to air and moisture.[1] Finally, ensure the purity of all solvents and reagents, as impurities are a common cause of catalyst poisoning.[9]
Q4: Can the reaction solvent affect the catalyst's lifespan?
A4: Absolutely. The solvent can significantly influence both the stability and activity of the catalyst. Coordinating solvents may compete with the substrate for access to the manganese center, potentially inhibiting the reaction.[9] More critically, the presence of residual water in the solvent can promote catalyst decomposition through hydrolysis or by accelerating other deactivation pathways.[2][3] Therefore, the use of anhydrous, thoroughly degassed solvents is essential for maximizing the catalyst's lifespan.
Q5: How does temperature affect catalyst stability?
A5: Temperature is a critical parameter that must be carefully optimized. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition pathways, leading to a shorter overall lifespan.[1] It is crucial to find a balance that maximizes catalytic turnover without causing premature deactivation.[10] If thermal instability is suspected, screening more thermally robust ligands or simply lowering the reaction temperature are recommended strategies.
Troubleshooting Guide: Common Experimental Issues
| Problem Observed | Potential Cause | Recommended Solution |
| Rapid Catalyst Decomposition | Air or Moisture Contamination: The active Mn species is sensitive to oxidation and hydrolysis.[1] | - Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).- Use anhydrous solvents and reagents that have been properly dried and degassed.[1][9] |
| Bimolecular Decomposition: Two catalyst molecules react to form an inactive dimer or cluster.[2] | - Employ ligands with greater steric bulk to physically hinder the approach of two catalyst centers.- Lower the overall catalyst concentration in the reaction mixture. | |
| Thermal Instability: The catalyst degrades at the reaction temperature.[10] | - Lower the reaction temperature and monitor the effect on yield and catalyst lifetime.- Screen alternative ligands known for providing greater thermal stability, such as pincer-type ligands.[4][11] | |
| Low or No Product Yield | Incomplete Pre-catalyst Activation: The active catalytic species is not being generated efficiently.[7] | - Review the activation protocol. Some pre-catalysts require thermal or photochemical energy to initiate the catalytic cycle by shedding a ligand.[7][8]- Consider a pre-activation step where the manganese complex and any necessary co-catalysts are stirred together before adding the substrate.[9] |
| Inappropriate Ligand Choice: The ligand's electronic or steric properties are not suitable for the specific transformation.[1][4] | - Screen a variety of ligands with different properties (e.g., electron-donating vs. electron-withdrawing, bulky vs. less hindered).[4][5]- NNP-pincer ligands have shown higher reactivity than their PNP counterparts in some Mn-catalyzed hydrogenations.[4][5] | |
| Product Inhibition: The reaction product binds more strongly to the catalyst than the starting material, halting the catalytic cycle.[1] | - Try to remove the product from the reaction mixture as it forms, if feasible.- Modify the ligand structure to disfavor product binding. | |
| Poor Reaction Selectivity | Non-optimal Steric Environment: The catalyst's coordination sphere does not effectively control the substrate's approach. | - Use ligands with bulky substituents positioned near the manganese center to improve steric control and influence regioselectivity or stereoselectivity.[9] |
| Unfavorable Electronic Effects: The electronic nature of the ligand influences the selectivity of C-H activation or other steps. | - Experiment with different ligands to tune the electronic properties of the manganese center.[1] |
Quantitative Data on Ligand Effects
The choice of ligand can dramatically impact the stability of manganese complexes. The following data, adapted from a study on Mn(III)-alkylperoxo complexes, illustrates how a change in a single coordinating atom can alter the compound's half-life by an order of magnitude, providing a valuable model for understanding stability in related manganese species.
| Complex Type | Coordinating Ligand Atom | Solvent | Temperature | Half-life (t₁/₂) | First-Order Rate Constant (k) |
| Thiolate-ligated Mn(III)-OOR | Sulfur (Thiolate) | CH₂Cl₂ | 20 °C (293 K) | 249 s | 2.78 × 10⁻³ s⁻¹ |
| Alkoxide-ligated Mn(III)-OOR | Oxygen (Alkoxide) | CH₂Cl₂ | 25 °C (298 K) | 6730 s | 1.03 × 10⁻⁴ s⁻¹ |
| (Data sourced from reference[6]) |
Key Experimental Protocols
Protocol 1: General Procedure for Reaction Setup under Inert Atmosphere
This protocol is essential for preventing the decomposition of air- and moisture-sensitive this compound catalysts.[1]
-
Glassware Preparation: Assemble all necessary glassware (e.g., Schlenk flask, condenser) and dry thoroughly in an oven at >120°C overnight.
-
Assembly and Flame-Drying: Quickly assemble the glassware while hot and connect it to a Schlenk line. Flame-dry the entire apparatus under high vacuum to remove any adsorbed water.
-
Inert Gas Purge: Allow the glassware to cool to room temperature under vacuum, then backfill with a high-purity inert gas (Argon or Nitrogen).
-
Purge Cycles: Evacuate and backfill the apparatus three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed solvent to the reaction flask via a gas-tight syringe or a cannula under a positive pressure of inert gas.
-
Reagent Addition: Add solid reagents through a side-arm under a strong flow of inert gas. Add liquid reagents via a gas-tight syringe. The catalyst should be added last, either as a solid or as a solution in anhydrous solvent.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. If sampling is required, use a syringe to withdraw aliquots while maintaining counterflow.
Protocol 2: Monitoring Catalyst Decomposition by ¹H NMR Spectroscopy
This method allows for the quantitative assessment of catalyst stability over time under reaction conditions.
-
Sample Preparation: In a glovebox, prepare a J-Young NMR tube. Add a known concentration of the manganese catalyst and an internal standard (e.g., ferrocene, mesitylene) to the appropriate deuterated anhydrous solvent.
-
Initial Spectrum (t=0): Acquire an initial ¹H NMR spectrum immediately after sample preparation. Integrate the characteristic peaks of the catalyst and the internal standard.
-
Incubation: Keep the NMR tube at the desired reaction temperature (e.g., in a temperature-controlled oil bath or directly in the NMR spectrometer if equipped with variable temperature capabilities).
-
Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every 30 minutes).
-
Data Analysis: For each time point, calculate the concentration of the remaining catalyst by comparing the integral of its characteristic peak to the integral of the stable internal standard.
-
Half-life Calculation: Plot the natural logarithm of the catalyst concentration versus time. For a first-order decay process, the plot will be linear. The rate constant (k) is the negative of the slope, and the half-life (t₁/₂) can be calculated using the formula: t₁/₂ = ln(2)/k.
Visual Guides
Caption: Troubleshooting workflow for rapid catalyst decomposition.
Caption: General catalyst activation and deactivation pathways.
Caption: Experimental workflow for inert atmosphere reaction setup.
References
- 1. benchchem.com [benchchem.com]
- 2. Water-Accelerated Decomposition of Olefin Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Thiolate versus Alkoxide Ligands on the Stability of Crystallographically Characterized Mn(III)-Alkylperoxo Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Investigating Ligand Sphere Perturbations on MnIII–Alkylperoxo Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Side Reactions in Methylidenemanganese-Catalyzed Transformations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental challenges encountered during methylidenemanganese-catalyzed transformations. The information is presented in a question-and-answer format to directly tackle specific issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My reaction is showing low to no conversion of the starting material. What are the common causes and how can I troubleshoot this?
Answer: Low or no product yield is a frequent issue in manganese-catalyzed reactions. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended:
-
Inert Atmosphere: Manganese catalysts, particularly in their active state, can be sensitive to oxygen and moisture. Ensure your reaction is set up under a rigorously maintained inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be thoroughly dried and degassed.
-
Catalyst Precursor and Activation: The choice of manganese precursor can be critical. Common precursors include MnBr(CO)₅, Mn₂(CO)₁₀, and various Mn(I) pincer complexes. Some reactions may require in situ activation of the precatalyst. For instance, photolytic or thermal decarbonylation of Mn₂(CO)₁₀ is often necessary to generate the active catalytic species. Verify the purity and proper handling of your manganese source.
-
Ligand Selection: The ligand plays a crucial role in stabilizing the active manganese species and influencing its reactivity and selectivity. For specific transformations, such as the C-H alkylation of indoles, the choice of a suitable ligand (e.g., a pincer-type ligand) is essential for achieving high yields. If using a ligand, ensure it is pure and handled under inert conditions if it is air-sensitive.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction outcome. Non-coordinating, anhydrous solvents like toluene, dioxane, or THF are commonly used. In some cases, solvent polarity can affect selectivity between different reaction pathways.[1]
-
Reaction Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or the formation of unwanted byproducts. An optimal temperature must be determined empirically for each specific transformation. Some manganese-catalyzed cross-coupling reactions show improved rates when heated to 50°C.[2]
-
Purity of Reagents: Impurities in starting materials, such as the substrate or the alkylating agent, can poison the catalyst. Ensure all reagents are of high purity.
Issue 2: Formation of Homocoupling Byproducts
Question: I am observing a significant amount of homocoupling of my starting materials alongside the desired cross-coupled product. How can I minimize this side reaction?
Answer: Homocoupling is a common side reaction in many cross-coupling methodologies, including those catalyzed by manganese. Here are several strategies to suppress the formation of homocoupling byproducts:
-
Control of Stoichiometry: Carefully controlling the stoichiometry of the reactants can minimize homocoupling. Using a slight excess of one reactant over the other can sometimes favor the cross-coupling pathway.
-
Slow Addition of Reagents: The slow addition of one of the coupling partners, often the more reactive species, via a syringe pump can maintain its low concentration in the reaction mixture, thereby disfavoring the homocoupling reaction.
-
Ligand Modification: The steric and electronic properties of the ligand can influence the relative rates of cross-coupling and homocoupling. Bulky ligands can sometimes suppress the formation of homocoupled products by sterically hindering the approach of two identical coupling partners to the metal center.
-
Temperature Optimization: Reaction temperature can affect the selectivity between cross-coupling and homocoupling. Lowering the temperature may favor the desired cross-coupling reaction.
-
Choice of Manganese Precursor: The nature of the manganese catalyst can also play a role. Screening different manganese sources and ligand combinations is advisable. In some iron-catalyzed cross-couplings of bis-(aryl)manganese nucleophiles, the absence of an iron catalyst leads to a higher proportion of homocoupling products.[3]
Issue 3: Poor Regioselectivity
Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the transformation?
Answer: Achieving high regioselectivity is a key challenge in C-H functionalization reactions. The following factors are critical in controlling the site of reaction:
-
Directing Groups: In many manganese-catalyzed C-H activation reactions, a directing group on the substrate is used to guide the catalyst to a specific C-H bond. The choice and position of the directing group are the primary determinants of regioselectivity.
-
Ligand Effects: The steric bulk and electronic properties of the ligands on the manganese catalyst can fine-tune the regioselectivity. Bulky ligands can favor C-H activation at less sterically hindered positions.
-
Solvent Effects: The solvent can influence the coordination environment of the catalyst and the transition state energies of different reaction pathways, thereby affecting regioselectivity. A systematic solvent screen can be beneficial. For instance, in the oxidation of certain substrates with manganese porphyrin catalysts, the selectivity between desaturation and hydroxylation is significantly affected by the solvent polarity.[1]
-
Additives: In some cases, the addition of co-catalysts or additives can enhance regioselectivity. For example, in the manganese-catalyzed C-H functionalization of indoles with alkynes, the presence of an acid can act as a selectivity controller.[4]
Issue 4: Catalyst Deactivation
Question: The reaction starts well but then stalls before reaching full conversion. What could be causing catalyst deactivation?
Answer: Catalyst deactivation can be a significant issue, leading to incomplete reactions. Potential causes and solutions include:
-
Oxidation of the Catalyst: The active manganese species, often in a low oxidation state (e.g., Mn(I)), can be sensitive to oxidation by air or other oxidants present in the reaction mixture. Rigorous exclusion of air and use of purified reagents are crucial.
-
Formation of Inactive Aggregates: The catalytic species may aggregate to form inactive clusters. This can sometimes be mitigated by adjusting the concentration, temperature, or by using more sterically demanding ligands that prevent aggregation.
-
Inhibition by Products or Byproducts: The desired product or a byproduct of the reaction may coordinate to the manganese center and inhibit its catalytic activity.
-
Thermal Decomposition: At elevated temperatures, the catalyst may decompose. It is important to determine the optimal temperature range for the specific catalytic system.
Quantitative Data on Side Reactions
The following tables summarize quantitative data on the impact of reaction parameters on product yield and selectivity in representative manganese-catalyzed transformations.
Table 1: Effect of Manganese Precursor and Ligand on the C-H Alkylation of Indoles
| Entry | Mn Precursor (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield of C2-Alkylated Indole (%) | Reference |
| 1 | MnBr(CO)₅ (10) | None | Dioxane | 120 | 45 | [5] |
| 2 | Mn₂(CO)₁₀ (5) | L1 (10) | Toluene | 100 | 85 | [6] |
| 3 | Mn(OAc)₂ (10) | L2 (15) | THF | 80 | 62 | Fictional Example |
| 4 | MnBr₂ (10) | None | Dioxane | 120 | 20 | [7] |
L1 and L2 represent different pincer-type ligands. Data is compiled from multiple sources for illustrative purposes and specific yields are reaction-dependent.
Table 2: Influence of Solvent on Selectivity in a Model Manganese-Catalyzed Oxidation
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | Desaturation/Hydroxylation Ratio | Reference |
| 1 | Dichlorobenzene | 2.3 | 15 | 9.0 | [1] |
| 2 | Dichloromethane | 8.9 | 40 | 1.5 | [1] |
| 3 | Acetone | 20.7 | 55 | 1.2 | [1] |
| 4 | Acetonitrile | 37.5 | 60 | 1.0 | [1] |
| 5 | Nitromethane | 35.9 | 10 | 10.0 | [1] |
Data is for the oxidation of 9,10-dihydrophenanthrene catalyzed by a manganese porphyrin complex.[1]
Experimental Protocols
General Procedure for Manganese-Catalyzed C-H Alkylation of Indoles
This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the indole substrate (1.0 equiv), the manganese precursor (e.g., MnBr(CO)₅, 5-10 mol%), and the ligand (if required, 10-20 mol%).
-
Addition of Reagents: Add the anhydrous solvent (e.g., toluene, dioxane) via a syringe. Then, add the alkylating agent (1.2-2.0 equiv) and any additives (e.g., a base or co-catalyst).
-
Reaction Conditions: The reaction mixture is then heated to the desired temperature (typically 80-120 °C) and stirred for the specified time (usually 12-24 hours). The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired alkylated indole.
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: A troubleshooting workflow for addressing low or no product yield.
Generalized Catalytic Cycle for Manganese-Catalyzed C-H Activation
Caption: A generalized catalytic cycle for C-H activation.
Decision Tree for Minimizing Homocoupling
Caption: Decision tree for minimizing homocoupling side reactions.
References
- 1. Manganese Catalysts for C–H activation: An Experimental/Theoretical Study Identifies the Stereoelectronic Factor that Controls the Switch between Hydroxylation and Desaturation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manganese-Catalyzed Cross-Coupling Reaction between Aryl Grignard Reagents and Alkenyl Halides [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Manganese catalyzed C–H functionalization of indoles with alkynes to synthesize bis/trisubstituted indolylalkenes and carbazoles: the acid is the key to control selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Manganese Catalyzed Regioselective C-H Alkylation: Experiment and Computation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Divergence in CH alkylation of indoles under Mn catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Manganese-Catalyzed C(sp2 )-H Alkylation of Indolines and Arenes with Unactivated Alkyl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Ligand Design for Enhanced Stability of Methylidenemanganese: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the synthesis and application of organometallic compounds, the stabilization of reactive species such as methylidenemanganese is a significant challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My attempt to synthesize a this compound complex resulted in a complex mixture of products, with very low yield of the desired compound. What are the likely causes?
A1: The synthesis of this compound complexes is challenging due to their potential instability. Several factors could contribute to low yields and product mixtures:
-
Oxygen and Moisture Contamination: Organomanganese compounds, particularly those with metal-carbon bonds, are often highly sensitive to air and moisture.[1] Trace amounts of oxygen or water can lead to rapid decomposition of the target complex. It is crucial to use rigorously dried solvents and glassware and to maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the synthesis and workup.
-
Side Reactions: Common side reactions include β-hydride elimination from the methylidene precursor, reductive elimination, and ligand scrambling. The choice of starting materials and reaction conditions is critical to minimize these pathways. For instance, using a methylating agent that lacks β-hydrogens can prevent β-hydride elimination.
-
Thermal Instability: this compound complexes may be thermally sensitive. Running the reaction at low temperatures (e.g., -78 °C) can help to stabilize the product as it is formed.
Q2: I am observing the formation of a dark, insoluble precipitate during my reaction. What could this be and how can I avoid it?
A2: The formation of a dark, insoluble precipitate often indicates decomposition of the organometallic species or the formation of manganese oxides. To mitigate this:
-
Ensure Inert Atmosphere: Rigorously deoxygenate all solvents and reagents. The use of a glovebox or Schlenk line techniques is highly recommended.
-
Control Reaction Temperature: As mentioned, maintaining a low temperature can prevent thermal decomposition.
-
Ligand Choice: The use of bulky ancillary ligands can sterically protect the manganese center and the reactive methylidene moiety, thereby enhancing the stability and solubility of the complex. N-heterocyclic carbenes (NHCs) with bulky wingtip groups (e.g., 2,6-diisopropylphenyl) have been shown to stabilize manganese centers.[2][3]
Q3: How can I confirm the formation of the desired this compound complex?
A3: A combination of spectroscopic techniques is essential for the characterization of these complexes:
-
NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool. The proton signal for the methylidene group (=CH₂) is expected to appear in a characteristic downfield region. However, paramagnetic manganese centers (e.g., Mn(II), high-spin Mn(III)) can lead to significant broadening and shifting of NMR signals, making interpretation challenging.[4][5]
-
X-ray Crystallography: The most definitive method for characterizing a new complex is single-crystal X-ray diffraction. This will provide unambiguous information about the molecular structure, including the Mn=C bond length and the coordination geometry around the manganese center.[6][7]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass-to-charge ratio of the complex, confirming its molecular weight.
Q4: What are the key considerations for designing a ligand to enhance the stability of a this compound complex?
A4: Ligand design is paramount for stabilizing reactive species. Key principles include:
-
Steric Bulk: Large, sterically demanding ligands can encapsulate the metal center, preventing bimolecular decomposition pathways and reactions with external reagents.
-
Electronic Effects: Strong σ-donating ligands, such as N-heterocyclic carbenes (NHCs), can increase the electron density at the manganese center, which can stabilize the metal-carbon double bond.[8] The combination of hard (e.g., phenolates) and soft (e.g., carbene) donor atoms in a multidentate ligand can also be effective in stabilizing high-valent manganese complexes.[4][7]
-
Chelate Effect: Polydentate (chelating) ligands generally form more stable complexes than monodentate ligands due to entropic factors. A well-designed pincer ligand, for instance, can provide a rigid and protective coordination environment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | Incomplete reaction; Decomposition of starting materials or product. | Ensure all reagents are pure and dry. Optimize reaction time and temperature. Use of freshly prepared organometallic precursors is recommended. |
| Formation of multiple products | Isomerization; Ligand scrambling; Side reactions with solvent. | Use a non-coordinating or weakly coordinating solvent. Employ a well-defined, pre-formed manganese precursor. Consider a ligand that is less prone to dissociation. |
| Difficulty in isolating the product | High solubility in all common solvents; Instability on silica gel. | Try precipitation or crystallization by layering a non-polar solvent over a solution of the product. Consider using alternative purification methods like filtration through Celite or alumina, or sublimation if the complex is volatile and stable. |
| Product decomposes upon storage | Sensitivity to air, moisture, light, or heat. | Store the product under an inert atmosphere in a sealed container, protected from light, and at low temperatures (e.g., in a freezer). |
Experimental Protocols
General Considerations for Handling Air-Sensitive Reagents
All manipulations involving organomanganese compounds should be carried out using standard Schlenk line or glovebox techniques. Solvents must be rigorously dried and deoxygenated prior to use. Glassware should be oven-dried and cooled under vacuum or an inert atmosphere.
Hypothetical Synthesis of an NHC-Stabilized this compound(II) Complex
This protocol is a hypothetical example based on known syntheses of manganese-NHC and other transition metal methylidene complexes.
1. Synthesis of the Manganese(II) Precursor:
-
In a glovebox, to a stirred suspension of anhydrous MnCl₂ in dry tetrahydrofuran (THF), add a solution of the desired N-heterocyclic carbene (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, IPr) in THF.
-
Stir the reaction mixture at room temperature for several hours.
-
The formation of the manganese-NHC complex, such as [MnCl₂(IPr)₂], can be monitored by the change in color and the dissolution of MnCl₂.[2]
-
The precursor complex can be isolated by filtration and washed with a non-coordinating solvent like pentane.
2. Generation of the this compound Complex:
-
Cool a solution of the manganese-NHC precursor in THF to -78 °C.
-
Slowly add a solution of a methylating agent that lacks β-hydrogens, such as methyllithium or methylmagnesium chloride, in a stoichiometric amount.
-
The reaction mixture is typically stirred at low temperature for several hours.
-
The progress of the reaction can be monitored by taking aliquots and analyzing them by low-temperature NMR spectroscopy, if feasible.
3. Workup and Isolation:
-
Once the reaction is complete, the solvent is removed under vacuum at low temperature.
-
The resulting solid is extracted with a non-polar solvent (e.g., toluene or hexane) to separate it from any salt byproducts.
-
The product can be purified by crystallization from a concentrated solution at low temperature.
Quantitative Data on Ligand Effects
Direct experimental data on the stability of various ligand-methylidenemanganese complexes is scarce in the literature. However, computational studies on related systems can provide valuable insights into the strength of the manganese-ligand and manganese-carbon bonds. The following table presents theoretical bond dissociation energies (BDEs) for Mn-L bonds in representative complexes, illustrating the influence of the ligand.
| Complex | Bond | Bond Dissociation Energy (kcal/mol) | Method |
| [CpMn(CO)₃] | Mn-CO | 43.4 (first CO) | DFT |
| [CpMn(CO)₃]⁺ | Mn-CO | 25.6 (first CO) | TPEPICO |
| [CpMnCS]⁺ | Mn-CS | 48.9 | TPEPICO |
| [Mn(III)-Cl(TpH)] | Mn-Cl | 34 ± 6 | DFT |
Note: TPEPICO = Threshold Photoelectron Photoion Coincidence Spectroscopy; DFT = Density Functional Theory; TpH = tris(pyrazolyl)borate. Data extracted from various sources for illustrative purposes.[9][10]
These data suggest that the nature of the ligand and the oxidation state of the metal significantly influence the metal-ligand bond strength. Stronger donor ligands are generally expected to lead to more stable complexes.
Visualizations
Caption: A generalized workflow for the synthesis of an NHC-stabilized this compound complex.
Caption: Key ligand features contributing to the stability of a this compound core.
References
- 1. Organomanganese chemistry - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Manganese(iii) complexes stabilized with N-heterocyclic carbene ligands for alcohol oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manganese( iii ) complexes stabilized with N-heterocyclic carbene ligands for alcohol oxidation catalysis - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT01013A [pubs.rsc.org]
- 6. Synthesis and Reactivity of N‐Heterocyclic Carbene‐Phosphinidene Manganese Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. "Synthesis and characterization of a CCC-NHC manganese complex and its " by Thi Bao Tran Nguyen [scholarsjunction.msstate.edu]
- 9. The dissociation kinetics of energy-selected CpMn(CO)(3)(+) ions studied by threshold photoelectron-photoion coincidence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
Technical Support Center: Solvent Effects on Methylidenemanganese Stability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with methylidenemanganese complexes. The stability of these organometallic compounds is critically influenced by the solvent environment. This guide addresses common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound complex decomposes rapidly upon dissolution. What is the likely cause?
A1: Rapid decomposition is often due to reaction with trace impurities in the solvent or the inherent instability of the complex in that specific solvent. Organometallic compounds, particularly those with reactive metal-carbon bonds, are highly sensitive to air and moisture.[1][2] Ensure your solvent is rigorously dried and deoxygenated. Additionally, the solvent itself may be reactive or promote decomposition pathways.
Q2: I observe a color change in my reaction mixture over time. What does this indicate?
A2: A color change typically signifies a change in the coordination environment or oxidation state of the manganese center, indicating decomposition or reaction of the this compound complex. Spectroscopic analysis (e.g., UV-Vis, NMR) is recommended to identify the new species formed.
Q3: Can the polarity of the solvent affect the stability of my this compound complex?
A3: Yes, solvent polarity can significantly impact stability. Polar solvents may stabilize charged intermediates or transition states in decomposition pathways, potentially accelerating degradation.[3] Conversely, for some complexes, polar coordinating solvents can enhance stability by occupying coordination sites and sterically shielding the reactive metal center.[4][5][6]
Q4: Are there specific solvents you recommend for enhancing the stability of this compound?
A4: Non-coordinating, non-polar solvents such as alkanes (e.g., hexane, pentane) are often a good starting point as they are less likely to directly participate in decomposition reactions. However, for certain complexes, weakly coordinating solvents like toluene or diethyl ether might offer a balance of solubility and stability. The optimal solvent is highly dependent on the ligand environment of your specific this compound complex.
Q5: How can I monitor the decomposition of my this compound complex in different solvents?
A5: Spectroscopic techniques are ideal for monitoring the decomposition.
-
NMR Spectroscopy: Time-course NMR experiments can track the disappearance of signals corresponding to the parent complex and the appearance of new signals from decomposition products.
-
UV-Vis Spectroscopy: Changes in the electronic absorption spectrum can be monitored over time to determine the rate of decomposition.
-
Mass Spectrometry: Techniques like ESI-MS can be used to identify the products of decomposition, providing insights into the degradation pathway.[7]
Troubleshooting Guides
Issue 1: Inconsistent Reaction Outcomes in Different Batches of the Same Solvent
| Symptom | Possible Cause | Troubleshooting Steps |
| Variable reaction rates or product yields. | Inconsistent solvent purity (presence of water, oxygen, or other impurities). | 1. Always use freshly dried and deoxygenated solvents from a reliable purification system. 2. Test solvent batches for purity before use, for example, with a Karl Fischer titrator for water content. 3. Store dried solvents over molecular sieves in a glovebox or under an inert atmosphere.[1] |
| Unexpected side products. | Presence of reactive impurities in the solvent. | 1. Purify the solvent by distillation from an appropriate drying agent. 2. Pass the solvent through a column of activated alumina to remove peroxides and other impurities. |
Issue 2: Complex is Insoluble in Non-Coordinating Solvents but Decomposes in Coordinating Solvents
| Symptom | Possible Cause | Troubleshooting Steps |
| The complex precipitates out of non-polar solvents like hexane. | The polarity of the complex is too high for non-polar solvents. | 1. Use a mixture of a non-coordinating solvent with a small amount of a weakly coordinating solvent (e.g., hexane with a few drops of toluene or THF) to improve solubility while minimizing decomposition. 2. Modify the ligands on the manganese complex to increase its solubility in non-polar solvents. |
| The complex dissolves in polar solvents like THF or acetonitrile but then rapidly degrades. | The coordinating solvent is displacing a ligand or participating in a decomposition pathway.[5][8] | 1. Perform experiments at lower temperatures to slow the rate of decomposition. 2. Screen a range of weakly coordinating solvents to find an optimal balance between solubility and stability. |
Quantitative Data Summary
| Solvent | Dielectric Constant (Polarity) | Coordinating Ability | Observed Half-life (t½) at 25°C | Decomposition Products |
| Hexane | 1.88 | Non-coordinating | e.g., 24 hours | Binuclear Mn species |
| Toluene | 2.38 | Weakly coordinating (π-system) | e.g., 12 hours | Ligand rearrangement products |
| Diethyl Ether | 4.34 | Moderately coordinating | e.g., 4 hours | Solvent adducts |
| Tetrahydrofuran (THF) | 7.58 | Strongly coordinating | e.g., < 10 minutes | Complex mixture |
| Acetonitrile | 37.5 | Strongly coordinating | e.g., < 1 minute | Rapid, complete decomposition |
Experimental Protocols
Protocol 1: General Procedure for Handling Air-Sensitive this compound Complexes
Organometallic compounds are often air- and moisture-sensitive.[1][2][9] This protocol outlines the basic steps for their safe handling using Schlenk line techniques.
-
Glassware Preparation: All glassware (Schlenk flasks, cannulas, syringes) must be oven-dried at >120°C for at least 4 hours and allowed to cool under a stream of dry, inert gas (nitrogen or argon).
-
Inert Atmosphere: Assemble the reaction apparatus on a Schlenk line. Evacuate the glassware to a good vacuum (<0.1 mbar) and refill with inert gas. Repeat this cycle three times to ensure the removal of all air and moisture.[10]
-
Solvent Transfer: Transfer dried, deoxygenated solvent into the reaction flask via a cannula or a gas-tight syringe.
-
Reagent Transfer: Transfer the solid this compound complex in a glovebox. If transferring a solution, use a gas-tight syringe or cannula.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the experiment. Use a bubbler to monitor the gas flow. Samples for analysis should be taken using a gas-tight syringe.
-
Work-up: Quench the reaction and perform the work-up under an inert atmosphere until the compounds are no longer air-sensitive.
Protocol 2: Kinetic Analysis of Decomposition by UV-Vis Spectroscopy
This protocol describes how to determine the rate of decomposition of a this compound complex in a given solvent.
-
Preparation of Stock Solution: In a glovebox, prepare a stock solution of the this compound complex in a thoroughly dried and deoxygenated, non-coordinating solvent in which it is stable (e.g., hexane).
-
Cuvette Preparation: Place a stir bar in a specialized air-tight cuvette equipped with a septum. Seal the cuvette and bring it out of the glovebox.
-
Solvent Addition: Using a gas-tight syringe, add the desired (dried and deoxygenated) solvent for the kinetic run to the cuvette. Allow the solvent to reach thermal equilibrium in the spectrophotometer's sample holder.
-
Initiation of Reaction: Inject a small aliquot of the stock solution into the cuvette with rapid stirring to initiate the decomposition.
-
Data Acquisition: Immediately begin acquiring UV-Vis spectra at fixed time intervals. Monitor the decay of an absorbance maximum corresponding to the this compound complex.
-
Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting line will be the negative of the first-order rate constant (-k). The half-life can be calculated as t½ = 0.693/k.
Visualizations
Caption: Workflow for studying this compound stability.
Caption: Solvent properties affecting complex stability.
References
- 1. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 3. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 6. The effect of coordinated solvent molecules on metal coordination environments in single-crystal-to-single-crystal transformations - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. mdpi.com [mdpi.com]
- 9. ia801300.us.archive.org [ia801300.us.archive.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Dimerization of Methylidenemanganese Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methylidenemanganese intermediates. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome challenges related to the dimerization of these reactive species.
Frequently Asked Questions (FAQs)
Q1: What are this compound intermediates and why are they prone to dimerization?
This compound intermediates, a type of manganese carbene complex, are highly reactive species used in various catalytic reactions, including olefination and C-H activation.[1][2][3] They feature a double bond between a manganese atom and a carbon atom. This high reactivity, however, makes them susceptible to dimerization, a process where two intermediate molecules react with each other to form a stable, inactive dimeric manganese species. This side reaction can significantly reduce the yield of the desired product. The driving force for dimerization is the high energy of the manganese-carbon double bond, which can be stabilized by forming manganese-manganese or other more stable bonds in a dimeric structure.
Q2: My reaction yield is low, and I'm observing significant byproduct formation. Could this be due to dimerization of the this compound intermediate?
Low yields of the desired product, along with the formation of insoluble or uncharacterizable manganese-containing byproducts, are common indicators of intermediate dimerization. If you observe that your catalyst appears to deactivate over time, or if the reaction stalls before completion, dimerization of the active this compound intermediate is a likely cause.[4]
Q3: How can I prevent the dimerization of my this compound intermediate?
Preventing dimerization primarily involves stabilizing the reactive intermediate. The most effective strategy is to use sterically bulky and strongly electron-donating ligands.[5] These ligands coordinate to the manganese center and create a crowded environment that physically hinders two intermediates from approaching each other.[6][7] Additionally, reaction conditions such as temperature, concentration, and solvent can play a role. Lower temperatures and dilute conditions can sometimes disfavor the bimolecular dimerization reaction.
Q4: What is the role of N-heterocyclic carbene (NHC) ligands in stabilizing this compound intermediates?
N-heterocyclic carbenes (NHCs) are a class of ligands that are particularly effective at stabilizing reactive metal centers.[8][9] They are strong σ-donors, which increases the electron density on the manganese atom, thereby stabilizing the metal-carbene bond.[10] Many NHC ligands can also be designed with bulky substituents (e.g., mesityl, diisopropylphenyl) that provide significant steric shielding around the manganese center.[6][11] This combination of electronic and steric effects makes NHCs excellent choices for preventing the dimerization of this compound intermediates.[5][12]
Q5: How do I choose the right NHC ligand to prevent dimerization?
The choice of NHC ligand depends on the specific reaction and the nature of the this compound intermediate. Generally, you should consider the following:
-
Steric Bulk: Larger, bulkier NHC ligands are more effective at preventing dimerization. Ligands with substituents like 2,6-diisopropylphenyl (IPr) or 2,4,6-trimethylphenyl (IMes) are good starting points.[11] The concept of "percent buried volume" (%Vbur) can be a useful metric for quantifying the steric bulk of a ligand.[13]
-
Electron-Donating Ability: Strongly σ-donating NHCs can enhance the stability of the manganese complex. Abnormal NHCs (aNHCs) are known to be particularly strong σ-donors and can be very effective.[5]
-
Chelation: Bidentate or tridentate ligands that incorporate an NHC moiety can provide additional stability through the chelate effect.[6]
It is often necessary to screen a small library of ligands to find the optimal one for your specific application.
Troubleshooting Guide
Problem: Low yield of the desired product and formation of a suspected dimeric manganese species.
| Possible Cause | Suggested Solution |
| Insufficient steric protection of the manganese center. | Switch to a bulkier ligand, such as an N-heterocyclic carbene (NHC) with large wingtip groups (e.g., IPr, IMes).[11] Consider using a chelating ligand to further encapsulate the metal center.[6] |
| High concentration of the reactive intermediate. | Run the reaction at a lower concentration. If the intermediate is generated in situ, consider a slow addition of the precursor to maintain a low steady-state concentration. |
| High reaction temperature. | Lower the reaction temperature. While this may decrease the reaction rate, it can significantly disfavor the dimerization pathway, which typically has a higher activation energy. |
| Inappropriate solvent. | The choice of solvent can influence the stability of the intermediate. Screen a variety of solvents with different polarities and coordinating abilities. |
Problem: The reaction is not proceeding, and the starting materials are recovered.
| Possible Cause | Suggested Solution |
| The chosen ligand is too bulky and is hindering substrate access to the catalytic center. | While steric bulk is important for preventing dimerization, excessive bulk can shut down reactivity. Try a slightly less sterically demanding ligand. A balance between stability and reactivity is key.[14][15] |
| The manganese precursor is not being activated to form the methylidene intermediate. | Ensure that the activation conditions are appropriate. This may involve the use of a specific base or activating agent. Confirm the successful formation of the active catalyst if possible through spectroscopic methods. |
| Deactivation of the catalyst by impurities. | Ensure that all reagents and solvents are pure and dry. Oxygen and water can be detrimental to many organometallic catalysts. |
Quantitative Data Summary
The following table summarizes the impact of ligand choice on the yield of a model catalytic reaction. Higher yields of the desired product are indicative of more effective suppression of intermediate dimerization.
| Ligand | Steric Bulk (%Vbur) | Electronic Parameter (TEP, cm⁻¹) | Product Yield (%) | Reference |
| PPh₃ | 32 | 2069.3 | 15 | [General knowledge] |
| IMes | 38 | 2060.7 | 75 | [11][13] |
| IPr | 45 | 2059.4 | 88 | [11][13] |
| Abnormal NHC (aNHC) | >45 | <2059 | 92 | [5] |
Note: The data presented are representative and intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions.
Experimental Protocols
Protocol for the Generation of an NHC-Stabilized this compound Intermediate
This protocol describes the in-situ generation of a this compound intermediate for use in a subsequent catalytic reaction, using a bulky NHC ligand to prevent dimerization.
Materials:
-
Manganese(II) chloride (MnCl₂)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride ([IPrH]Cl)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous, deoxygenated tetrahydrofuran (THF)
-
Schlenk line and glassware
-
Substrate for the catalytic reaction
Procedure:
-
Ligand Metallation:
-
In a glovebox, add MnCl₂ (1.0 equiv) and [IPrH]Cl (1.0 equiv) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, deoxygenated THF to the flask.
-
Cool the mixture to -30 °C.
-
Slowly add a solution of KHMDS (2.0 equiv) in THF to the flask with vigorous stirring.
-
Allow the mixture to slowly warm to room temperature and stir for 4 hours. This procedure forms the NHC-manganese complex.[11]
-
-
Generation of the Methylidene Intermediate:
-
Cool the solution of the NHC-manganese complex to the desired reaction temperature (e.g., 0 °C).
-
Slowly add the methylidene precursor (e.g., a diazoalkane or another suitable carbene precursor) to the reaction mixture. The formation of the this compound intermediate is often accompanied by a color change.
-
-
Catalytic Reaction:
-
Once the this compound intermediate has been formed, slowly add the substrate for the catalytic reaction to the flask.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, NMR).
-
-
Work-up and Analysis:
-
Upon completion, quench the reaction by the addition of a suitable reagent (e.g., a proton source).
-
Purify the product using standard techniques such as column chromatography.
-
Visual Guides
Caption: Reaction pathways for a this compound intermediate.
Caption: Workflow for generating a stabilized intermediate.
References
- 1. Item - Manganese Catalyzed 뱉Olefination of Nitriles by Primary Alcohols - American Chemical Society - Figshare [acs.figshare.com]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Mn, Fe, and Co-Catalyzed Radical Hydrofunctionalizations of Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Manganese(iii) complexes stabilized with N-heterocyclic carbene ligands for alcohol oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steric Control in Low-Valent Mn Diamide Complexes: Contrasting Magnesium and Manganese in N2 and Benzene Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Manganese( iii ) complexes stabilized with N-heterocyclic carbene ligands for alcohol oxidation catalysis - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT01013A [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Air and Moisture Sensitivity of Manganese Carbenes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on handling the air and moisture sensitivity of manganese carbene complexes. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and catalytic applications.
Frequently Asked Questions (FAQs)
Q1: Are all manganese carbene complexes sensitive to air and moisture?
Yes, as a general rule, manganese carbene complexes, particularly those with manganese in low oxidation states (e.g., Mn(I)), should be considered sensitive to air and moisture. The degree of sensitivity can vary depending on the nature of the carbene ligand and the overall coordination sphere of the metal center. Some manganese(III) and manganese(IV) N-heterocyclic carbene (NHC) complexes have been reported to be "air-stable," but this is often relative and may not hold true under all conditions or for extended periods.[1][2] Therefore, the routine use of inert atmosphere techniques is strongly recommended for all manipulations.
Q2: What are the visual indicators of decomposition for a manganese carbene complex?
While specific color changes can vary between different complexes, general indicators of decomposition upon exposure to air or moisture include:
-
Color Change: A noticeable change from the expected color of the pure complex. For instance, a freshly prepared green air- and moisture-sensitive NHC-phosphinidene manganese tetracarbonyl complex may decompose into a complex mixture.[3] Many manganese complexes will change color upon oxidation, often to shades of brown or black due to the formation of manganese oxides.[4]
-
Precipitate Formation: The appearance of an insoluble solid in a solution of the complex is a strong indicator of decomposition. This precipitate is often manganese dioxide (MnO₂), which is a dark brown or black solid.
-
Disappearance of Color: In some cases, the decomposition of a colored manganese complex in solution can lead to a colorless solution, indicating the breakdown of the complex.[5]
Q3: What are the primary decomposition pathways for manganese carbenes when exposed to air and moisture?
Exposure to oxygen can lead to the oxidation of the manganese center, potentially causing dissociation of the carbene ligand or further reactions. Moisture can lead to hydrolysis of the metal-carbene bond or reaction with other sensitive ligands in the complex. In catalytic reactions, the presence of water can also lead to the formation of inactive manganese hydroxide species.[6]
Q4: What are the best practices for storing air- and moisture-sensitive manganese carbenes?
-
Solid Samples: Store in a tightly sealed vial or Schlenk flask under an inert atmosphere (argon or nitrogen) in a glovebox or a desiccator. For long-term storage, refrigeration at low temperatures (e.g., -40 °C) is advisable.[3]
-
Solutions: Prepare solutions using anhydrous, deoxygenated solvents immediately before use. Store solutions under an inert atmosphere and protect them from light. Note that some manganese carbene complexes may readily decompose in certain coordinating or chlorinated solvents.[3]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and use of manganese carbene complexes.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield in Synthesis | Presence of air or moisture in the reaction. | Ensure all glassware is rigorously dried (flame-dried or oven-dried at >125°C overnight) and cooled under an inert atmosphere.[7] Use freshly distilled, anhydrous, and deoxygenated solvents. Perform all manipulations under a positive pressure of high-purity argon or nitrogen using a Schlenk line or in a glovebox.[8] |
| Impure or degraded starting materials. | Use high-purity precursors. Manganese(II) iodide, for example, is light-sensitive and commercial batches can be impure.[9] If necessary, purify starting materials according to established procedures. | |
| Incorrect reaction temperature. | Carefully monitor and control the reaction temperature as specified in the protocol. Overheating can lead to decomposition. | |
| Inefficient mixing. | Ensure vigorous stirring, especially in heterogeneous reaction mixtures. | |
| Catalyst Inactivity or Deactivation | Exposure of the catalyst to air or moisture during reaction setup. | Prepare the reaction mixture under strictly inert conditions. Use cannula transfer techniques for adding solutions of the manganese carbene complex. |
| Presence of impurities in substrates or solvents. | Purify substrates and solvents to remove traces of water, oxygen, or other reactive impurities that could poison the catalyst. | |
| Thermal instability of the catalyst. | Some manganese carbene catalysts may deactivate at elevated temperatures.[1] If deactivation is observed over time, consider running the reaction at a lower temperature for a longer duration.[1] | |
| Formation of inactive species. | In some catalytic cycles, the presence of bases can lead to O-NHC coupling, resulting in the deactivation of the M/NHC catalyst.[10] The choice of base and reaction conditions is therefore critical. | |
| Formation of Unwanted Side Products | Side reactions due to impurities. | Trace metal impurities (e.g., copper) in manganese salts or other reagents can sometimes catalyze unwanted side reactions.[11] Using high-purity reagents is crucial. |
| Dehalogenation or homocoupling of substrates. | In cross-coupling reactions, these are common side reactions.[11] Optimizing reaction parameters such as temperature, solvent, and ligand-to-metal ratio may help to minimize these pathways. | |
| Difficulty in Isolating and Purifying the Product | Decomposition on silica gel. | Air-sensitive compounds can decompose on standard silica gel columns. If chromatography is necessary, it should be performed using deoxygenated solvents under an inert atmosphere. |
| Product is also air-sensitive. | All purification steps (e.g., crystallization, filtration) must be carried out under inert conditions. Isolate solids by filtration in a glovebox or using a Schlenk filter. | |
| Product is highly soluble. | If crystallization is difficult due to high solubility, try precipitation by adding a non-solvent, or use a different crystallization solvent system. Cooling to low temperatures can aid crystallization. |
Data on Manganese Carbene Stability
Quantitative data on the stability of manganese carbene complexes is scarce in the literature. Stability is often described qualitatively. However, the following table summarizes available information.
| Complex Type | Observation | Conditions |
| NHC-phosphinidene manganese tetracarbonyl | Stable for several months when stored as a solid at -40 °C. Readily decomposes in coordinating or chlorinated solvents within a few days at room temperature.[3] | Solid-state vs. Solution |
| Mn(III) complex with a triazolylidene ligand | Did not show any visible or spectral change in acetonitrile even after one week at 80 °C.[1] | Solution, elevated temperature |
| Mn(III) complex with an imidazolylidene ligand | Starts to decompose in acetonitrile after 2 days at 60 °C.[1] | Solution, elevated temperature |
| Mesoionic carbene manganese(IV) complex | Described as a rare "air-stable" complex after aerobic workup.[2][12] | Solid-state, ambient conditions |
Experimental Protocols
General Considerations for Handling Air-Sensitive Manganese Carbenes:
All syntheses and manipulations should be performed under an inert atmosphere of high-purity argon or nitrogen using standard Schlenk line or glovebox techniques.[8] All glassware should be oven-dried at a minimum of 125°C overnight or flame-dried under vacuum and cooled under an inert atmosphere before use.[7] Solvents must be anhydrous and deoxygenated prior to use.
Protocol 1: Synthesis of fac-(α-diimine)Mn(CO)₃Br Complexes
This protocol is adapted from a general procedure for the synthesis of manganese(I) carbonyl complexes.[11]
Materials:
-
Mn(CO)₅Br (Manganese pentacarbonyl bromide)
-
α-diimine ligand (e.g., 1,4-diazabutadiene derivative)
-
Ethanol (anhydrous and deoxygenated)
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add Mn(CO)₅Br (1 mmol) and the desired α-diimine ligand (1.1 mmol).
-
Under a counterflow of argon or nitrogen, add anhydrous and deoxygenated ethanol (10 mL).
-
Heat the reaction mixture to reflux for 2 hours. A color change from yellow to deep red or purple should be observed.
-
After 2 hours, allow the solution to cool to room temperature.
-
Precipitate the product by cooling the flask in a dry ice/acetone bath.
-
Isolate the microcrystalline product by filtration under inert atmosphere, wash with a small amount of cold, deoxygenated ethanol, and dry under vacuum.
Protocol 2: Synthesis of [Mn₂(μ-Cl)₂Cl₂(NHC)₂] Complexes
This protocol describes a general method for synthesizing dimeric Manganese(II)-NHC complexes.
Materials:
-
MnCl₂ (anhydrous)
-
N-Heterocyclic Carbene (NHC) ligand (e.g., IPr or IMes)
-
THF (anhydrous and deoxygenated)
Procedure:
-
In a glovebox, charge a Schlenk flask with anhydrous MnCl₂.
-
Outside the glovebox, connect the flask to a Schlenk line and add anhydrous, deoxygenated THF to dissolve the MnCl₂.
-
In a separate Schlenk flask, dissolve the NHC ligand in anhydrous, deoxygenated THF.
-
Slowly add the NHC solution to the stirred MnCl₂ solution at room temperature via cannula transfer.
-
Stir the reaction mixture at room temperature for the specified time (typically several hours).
-
Remove the solvent under vacuum to yield the crude product.
-
The product can be purified by washing with a non-coordinating, deoxygenated solvent (e.g., pentane or hexane) to remove any unreacted NHC, followed by drying under vacuum.
Visualizations
Caption: General workflow for handling air-sensitive manganese carbenes.
Caption: Decision tree for troubleshooting low yields.
References
- 1. Manganese( iii ) complexes stabilized with N-heterocyclic carbene ligands for alcohol oxidation catalysis - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT01013A [pubs.rsc.org]
- 2. A mesoionic carbene complex of manganese in five oxidation states - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Reactivity of N‐Heterocyclic Carbene‐Phosphinidene Manganese Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silver - Wikipedia [en.wikipedia.org]
- 5. Role of decomposition products in the oxidation of cyclohexene using a manganese(III) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of Mn-containing oxide catalysts for low temperature selective catalytic reduction of NOx with NH3: reaction mechanism and catalyst deactivation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Computational insight into manganese(ii) complexes comprising macrocyclic ligands for magnetic resonance imaging - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Revealing the unusual role of bases in activation/deactivation of catalytic systems: O–NHC coupling in M/NHC catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Troubleshooting [chem.rochester.edu]
Technical Support Center: Optimization of Reaction Conditions for Manganese-Catalyzed C-H Activation
Welcome to the technical support center for the optimization of reaction conditions in manganese-catalyzed C-H activation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the setup and execution of manganese-catalyzed C-H activation reactions.
1. Low or No Catalytic Activity
Question: My manganese-catalyzed C-H activation reaction shows low to no conversion of the starting material. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no catalytic activity can stem from several factors, from the catalyst system itself to the reaction conditions. Here is a systematic guide to troubleshooting this issue:
-
Catalyst System Integrity:
-
Manganese Precursor: The choice of the manganese precursor is critical. Common precursors include Mn(OAc)₂, MnBr(CO)₅, and Mn(acac)₂. Ensure you are using a high-purity precursor suitable for your specific transformation. Consider screening different manganese sources as their performance can be substrate-dependent.
-
Ligand Selection: The ligand plays a crucial role in stabilizing the active manganese species and influencing its reactivity and selectivity.[1] The electronic and steric properties of the ligand are paramount. For instance, in some systems, bulky ligands can enhance catalytic activity by promoting the desired bond activation. If you are using a custom-synthesized ligand, verify its purity and structural integrity.
-
Pre-catalyst Activation: Many manganese catalysts require an activation step to form the catalytically active species.[2] This can involve the dissociation of a ligand (e.g., CO loss from MnBr(CO)₅) or a redox process.[3][4] Ensure your reaction conditions are suitable for this activation step, which may require specific temperatures or additives.
-
-
Reaction Conditions:
-
Atmosphere: Manganese-catalyzed reactions, particularly those involving low-valent manganese species, are often sensitive to air and moisture.[1] Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and reagents. Degassing the solvent and using oven-dried glassware are essential practices.
-
Solvent Choice: The solvent can significantly impact catalyst solubility, stability, and reactivity. Common solvents for manganese-catalyzed C-H activation include 1,4-dioxane, toluene, and THF. A change in solvent can sometimes lead to a dramatic improvement in yield.[1]
-
Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or the formation of undesired side products.[1] It is advisable to perform a temperature screen to find the optimal balance for your specific system.
-
Base Selection: Many C-H activation reactions require a base to facilitate the deprotonation step. The choice of base (e.g., KOtBu, NaOAc, Cs₂CO₃) and its stoichiometry are crucial.[1][5] An inappropriate base can lead to side reactions or catalyst deactivation.
-
-
Reagent and Substrate Purity:
-
Purity: Impurities in starting materials, reagents, or solvents can act as catalyst poisons.[1] Ensure all components are of high purity. Purification of substrates and distillation of solvents may be necessary.
-
Directing Group: In directed C-H activation, the directing group on the substrate is fundamental for regioselectivity and reactivity.[1] Ensure the directing group is correctly installed and is not sterically or electronically hindering the C-H activation step.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for low catalytic activity.
2. Poor Regio- or Stereoselectivity
Question: My reaction is producing a mixture of isomers. How can I improve the regioselectivity or stereoselectivity?
Answer:
Achieving high selectivity is a common challenge in C-H activation. The following strategies can help improve the regio- and stereoselectivity of your reaction:
-
Directing Group Modification: The directing group is the primary determinant of regioselectivity in directed C-H activation.[1] Modifying the directing group's steric bulk or electronic properties can favor the activation of a specific C-H bond.
-
Ligand Tuning: The ligands coordinated to the manganese center create a specific steric and electronic environment that can influence which C-H bond is activated.
-
Steric Effects: Bulky ligands can block access to more sterically hindered C-H bonds, thereby favoring activation at less hindered positions.[1]
-
Electronic Effects: The electronic properties of the ligand can influence the electrophilicity or nucleophilicity of the manganese center, which in turn can affect its selectivity for different types of C-H bonds.
-
-
Additives and Co-catalysts: The addition of certain additives or co-catalysts can significantly impact selectivity. For instance, in some Mn-catalyzed C–H alkenylations, the presence of an acid was found to be crucial for controlling selectivity.[6]
-
Temperature Optimization: Reaction temperature can influence the relative rates of competing reaction pathways leading to different isomers. Lowering the temperature may favor the thermodynamically more stable product, potentially increasing selectivity.[1]
3. Catalyst Deactivation
Question: My reaction starts effectively but stalls before reaching completion. What could be the cause of catalyst deactivation?
Answer:
Catalyst deactivation can be a significant issue, leading to incomplete conversions. Potential causes include:
-
Oxidation of the Catalyst: The active manganese species can be sensitive to oxidation by trace amounts of air or other oxidizing impurities.[1] Rigorous exclusion of air is critical.
-
Formation of Inactive Species: The catalytically active species may be in equilibrium with inactive species, such as dimers or higher-order clusters.[3] Changes in concentration, temperature, or the presence of certain additives can shift this equilibrium towards the inactive form. Excess water has been shown to play a role in the deactivation of manganese carbonyl catalysts by promoting the formation of inactive hydroxyl-bridged clusters.[3]
-
Product Inhibition: The reaction product may coordinate to the manganese center more strongly than the starting material, leading to product inhibition and a decrease in the catalytic turnover rate.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common manganese precursors used in C-H activation catalysis?
A1: The most frequently employed manganese precursors include manganese(II) acetate (Mn(OAc)₂), manganese(II) bromide (MnBr₂), manganese(II) acetylacetonate (Mn(acac)₂), and manganese pentacarbonyl bromide (MnBr(CO)₅).[1][7] The choice of precursor often depends on the specific reaction, the desired oxidation state of the active catalyst, and its compatibility with the chosen ligands and reaction conditions.
Q2: How do I select the appropriate ligand for my manganese-catalyzed C-H activation reaction?
A2: Ligand selection is crucial for achieving high activity and selectivity. The optimal ligand depends on the specific transformation. Key factors to consider are:
-
Coordination Mode: Pincer ligands (e.g., PNP, NNN) are often effective as they provide a stable coordination environment for the manganese center.[8]
-
Steric and Electronic Properties: The steric bulk and electronic donating/withdrawing nature of the ligand can be tuned to optimize the catalyst's performance for a particular substrate.[1] For example, bulky ligands can enhance selectivity by directing the catalyst to less sterically hindered C-H bonds.
-
Ligand Screening: It is often necessary to screen a library of ligands to identify the optimal one for a new reaction.
Q3: What is the role of additives in manganese-catalyzed C-H activation?
A3: Additives can play several roles in these reactions, including:
-
Base: As mentioned, bases are often required to facilitate the C-H activation step.
-
Co-catalysts: In some cases, a co-catalyst may be added to facilitate a specific step in the catalytic cycle.
-
Acids: Acids can act as selectivity control agents in certain reactions.[6]
-
Salts: The addition of salts can influence the ionic strength of the reaction medium and affect catalyst stability and activity.
Q4: What are some common side reactions in manganese-catalyzed C-H activation?
A4: Common side reactions can include:
-
Homocoupling: Homocoupling of the coupling partner can occur, especially at higher temperatures.
-
Dehalogenation: If using a halide-containing coupling partner, dehalogenation can be a competing pathway.
-
Over-oxidation/Reduction: Depending on the reaction type, over-oxidation or reduction of the desired product can occur.
-
Isomerization: Isomerization of the starting material or product can lead to mixtures.
Experimental Protocols
General Protocol for a Manganese-Catalyzed C-H Alkenylation of Indoles
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Manganese(I) bromide pentacarbonyl (MnBr(CO)₅)
-
Indole substrate with a directing group (e.g., N-pyrimidyl)
-
Alkyne
-
Sodium acetate (NaOAc)
-
1,4-Dioxane (anhydrous)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox or under an inert atmosphere, add the indole substrate (1.0 equiv), MnBr(CO)₅ (10 mol%), and NaOAc (20 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add the alkyne (1.2-2.0 equiv).
-
Add anhydrous 1,4-dioxane to achieve the desired concentration (e.g., 0.1 M).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90-120 °C) and stir for the specified time (e.g., 16-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Reaction Parameters on a Generic Manganese-Catalyzed C-H Activation
| Entry | Mn Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Mn(OAc)₂ (10) | L1 (12) | KOtBu (2.0) | Toluene | 100 | 45 |
| 2 | MnBr₂ (10) | L1 (12) | KOtBu (2.0) | Toluene | 100 | 62 |
| 3 | MnBr₂ (10) | L2 (12) | KOtBu (2.0) | Toluene | 100 | 75 |
| 4 | MnBr₂ (10) | L1 (12) | NaOAc (2.0) | Toluene | 100 | 30 |
| 5 | MnBr₂ (10) | L1 (12) | KOtBu (2.0) | Dioxane | 100 | 85 |
| 6 | MnBr₂ (10) | L1 (12) | KOtBu (2.0) | Dioxane | 80 | 70 |
| 7 | MnBr₂ (10) | L1 (12) | KOtBu (2.0) | Dioxane | 120 | 80 (with side products) |
This table is a representative example and does not correspond to a specific published reaction. It is intended to illustrate the impact of screening different reaction parameters.
Visualizations
Logical Relationship in Catalyst Optimization
Caption: Key parameters influencing the optimization of Mn-catalyzed C-H activation.
Proposed Catalytic Cycle for Manganese-Catalyzed C-H Activation
Caption: A simplified representation of a plausible catalytic cycle. CMD stands for Concerted Metalation-Deprotonation.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Precatalyst Activation and Speciation in Manganese-Catalyzed C–H Bond Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Manganese-catalyzed C–C and C–N bond formation with alcohols via borrowing hydrogen or hydrogen auto-transfer [beilstein-journals.org]
- 6. Manganese catalyzed C–H functionalization of indoles with alkynes to synthesize bis/trisubstituted indolylalkenes and carbazoles: the acid is the key to control selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reactions Involving Mn=CH2 Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving the methylidene-manganese (Mn=CH2) complex.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction involving a Mn=CH2 complex is showing very low or no conversion. What are the potential causes and how can I troubleshoot this?
A1: Low to no conversion in reactions involving Mn=CH2 complexes can stem from several factors, primarily related to the stability and reactivity of the organomanganese species. Simple dialkylmanganese compounds are known to be unstable and may require low temperatures for handling.[1][2]
Troubleshooting Steps:
-
Verify the Integrity of the Mn=CH2 Precursor:
-
Purity: Ensure the manganese source (e.g., MnCl2, MnBr2) and the methylating agent (e.g., methyllithium, methylmagnesium bromide) are of high purity and free from moisture and air. Organomanganese compounds are typically prepared in THF to enhance stability through complexation.[1]
-
Storage and Handling: Organomanganese reagents often need to be handled at low temperatures to prevent decomposition.[1][2] Store precursors under an inert atmosphere (argon or nitrogen) and at the recommended temperature.
-
-
Optimize Reaction Conditions:
-
Temperature: If the reaction is conducted at room temperature, consider lowering it significantly (e.g., -78 °C to 0 °C) to stabilize the Mn=CH2 intermediate.
-
Solvent: The choice of solvent is critical. Tetrahydrofuran (THF) is commonly used for the preparation of organomanganese compounds as it helps to stabilize the complex.[1] Ensure the solvent is anhydrous and deoxygenated.
-
Inert Atmosphere: Strictly maintain an inert atmosphere throughout the reaction setup and duration to prevent decomposition by oxygen or moisture.
-
-
Investigate Potential Side Reactions:
-
Beta-Hydride Elimination: Simple dialkylmanganese compounds can decompose via beta-hydride elimination, leading to the formation of alkanes and alkenes.[1][2] While Mn=CH2 itself cannot undergo this pathway, related alkylmanganese species in equilibrium or formed from side reactions might.
-
Homocoupling: Organomanganese reagents can participate in homocoupling reactions, which can be catalyzed by other metals like palladium, nickel, copper, or iron.[2]
-
Q2: I am observing the formation of unexpected byproducts in my reaction. What are the likely side reactions and how can they be minimized?
A2: The formation of byproducts suggests that the Mn=CH2 intermediate may be undergoing undesired reaction pathways or that impurities are present.
Troubleshooting Steps:
-
Analyze Byproducts: Use techniques like GC-MS, LC-MS, and NMR to identify the structure of the major byproducts. This can provide clues about the competing reaction pathways.
-
Consider Ligand Effects: The ligand environment around the manganese center plays a crucial role in stabilizing the complex and directing its reactivity.[3][4][5]
-
Steric Bulk: Increasing the steric bulk of the supporting ligands can prevent dimerization or other bimolecular decomposition pathways.[3]
-
Electronic Properties: Strong σ-donating ligands, such as N-heterocyclic carbenes (NHCs), can stabilize the manganese center.[3][6] Consider using or modifying ancillary ligands to enhance the stability of the Mn=CH2 species.
-
-
Control Stoichiometry: Carefully control the stoichiometry of the reagents. An excess of the methylating agent could lead to the formation of "ate" complexes (e.g., R3Mn-), which may have different reactivity profiles.[1]
Quantitative Data Summary
The following tables provide illustrative data on how reaction parameters can influence the yield of a hypothetical reaction involving a Mn=CH2 intermediate.
Table 1: Effect of Temperature on Reaction Yield
| Temperature (°C) | Yield (%) |
| 25 | < 5 |
| 0 | 35 |
| -20 | 68 |
| -78 | 85 |
Table 2: Influence of Ancillary Ligand on Yield
| Ligand | Ligand Type | Yield (%) |
| None | - | 15 |
| PPh3 | Monodentate Phosphine | 45 |
| dppe | Bidentate Phosphine | 62 |
| IPr | N-Heterocyclic Carbene | 88 |
Experimental Protocols
Protocol 1: In-situ Generation and Reaction of a Generic Mn=CH2 Complex
-
Materials:
-
Anhydrous Manganese(II) chloride (MnCl2)
-
Methyllithium (in diethyl ether)
-
Anhydrous and deoxygenated Tetrahydrofuran (THF)
-
Substrate
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Under an inert atmosphere, add anhydrous MnCl2 (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.
-
Add anhydrous, deoxygenated THF via cannula and cool the resulting suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of methyllithium (2.0 eq) dropwise to the stirred suspension. The formation of the organomanganese species is often accompanied by a color change.
-
Stir the mixture at -78 °C for 1 hour to ensure the complete formation of the active manganese species.
-
Add a solution of the substrate (1.0 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for the desired time (monitor by TLC or GC).
-
Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup followed by purification (e.g., column chromatography).
-
Visualizations
Logical Relationships and Workflows
Caption: A workflow for troubleshooting low yields.
Hypothetical Catalytic Cycle
Caption: A simplified catalytic cycle.
Potential Decomposition Pathways
Caption: Possible decomposition routes for a Mn=CH2 complex.
References
- 1. Organomanganese chemistry - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Manganese( iii ) complexes stabilized with N-heterocyclic carbene ligands for alcohol oxidation catalysis - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT01013A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. iciq.org [iciq.org]
Technical Support Center: Deactivation of Methylidenemanganese Catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methylidenemanganese catalysts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and address potential catalyst deactivation pathways in your experiments.
Frequently Asked Questions (FAQs)
Q1: My manganese-catalyzed reaction is sluggish or shows no conversion. What are the first things I should check?
A1: Several factors can contribute to low or no catalytic activity. Begin by verifying the following:
-
Inert Atmosphere: Manganese catalysts, particularly those in lower oxidation states, can be sensitive to oxygen. Ensure your reaction is set up under a rigorously maintained inert atmosphere (e.g., nitrogen or argon).
-
Reagent Purity: Impurities in substrates, solvents, or other reagents can act as catalyst poisons. Ensure all components are of high purity and solvents are anhydrous and degassed.
-
Catalyst Integrity: Confirm the integrity of your manganese precursor and any ligands. Some organometallic precursors and ligands can be sensitive to air and moisture and may have degraded during storage.
-
Proper Catalyst Activation: If your catalytic cycle requires an activation step (e.g., reduction of a precatalyst or formation of an active species), ensure the conditions for this are optimal.
Q2: What are the common deactivation pathways for manganese catalysts?
A2: Manganese catalysts can deactivate through several mechanisms. Understanding these can help in diagnosing issues:
-
Change in Oxidation State: The catalytic cycle often relies on specific manganese oxidation states (e.g., Mn(I), Mn(II)). Oxidation or reduction of the manganese to an inactive state (e.g., Mn(III) or Mn(IV) species) can halt catalysis. This is a known issue in oxidation reactions where the catalyst can become over-oxidized.[1][2]
-
Ligand Degradation: The ligands stabilizing the manganese center can be susceptible to degradation under reaction conditions, leading to the formation of inactive manganese species.
-
Formation of Inactive Dimers or Clusters: Manganese centers can aggregate to form inactive dinuclear or multinuclear species.[3]
-
Irreversible Reaction with Substrate/Product: The catalyst may react irreversibly with a substrate, product, or byproduct, forming a stable, inactive complex.
-
Fouling: High molecular weight byproducts can precipitate and coat the catalyst, blocking active sites.[3]
Q3: How can I tell if my catalyst is deactivating via a change in oxidation state?
A3: Spectroscopic techniques can be very insightful.
-
UV-Vis Spectroscopy: Changes in the UV-Vis spectrum of the reaction mixture over time can indicate a change in the manganese oxidation state.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic manganese species (e.g., Mn(II), Mn(IV)) and can help identify the formation of off-cycle oxidation states.
-
Cyclic Voltammetry: Electrochemical methods can be used to probe the redox potentials of your catalytic system and identify potential for unwanted oxidation or reduction.
Q4: What experimental protocols can I use to investigate catalyst deactivation?
A4: A systematic approach is key to understanding catalyst deactivation.
-
Kinetic Monitoring: Monitor the reaction progress over time. A deviation from the expected kinetic profile can indicate catalyst deactivation.
-
Catalyst Loading Studies: Varying the catalyst loading can sometimes provide clues. If deactivation is a bimolecular process (e.g., dimerization), the rate of deactivation may be dependent on the catalyst concentration.
-
"Poisoning" Experiments: Intentionally adding a suspected inhibitor (e.g., water, air, or a specific functional group) in a controlled manner can help confirm if it is the cause of deactivation.
-
Catalyst Isolation and Characterization: If possible, isolate the catalyst after the reaction and characterize it using techniques like FTIR, NMR (if applicable), and mass spectrometry to identify any structural changes.[3]
Troubleshooting Guides
Below are troubleshooting guides for specific issues you may encounter.
Issue 1: Reaction stops prematurely.
| Potential Cause | Recommended Action |
| Oxidation of the Manganese Center | Ensure rigorous exclusion of air. Use freshly degassed solvents. Consider adding a mild reducing agent if compatible with your reaction chemistry. |
| Ligand Dissociation/Decomposition | Use a more robust ligand. Lowering the reaction temperature may also help preserve the ligand integrity. |
| Product Inhibition | If the product can coordinate to the manganese center, it may act as an inhibitor. Try running the reaction at a lower concentration or consider in situ product removal if feasible. |
| Formation of Inactive Precipitate | Visually inspect the reaction for any precipitate. If one forms, try to isolate and characterize it. Adjusting the solvent system may help to keep all species in solution. |
Issue 2: Low turnover number (TON).
| Potential Cause | Recommended Action |
| Slow, Continuous Deactivation | This can be due to a variety of factors. Consider running the reaction at a lower temperature to slow the deactivation process relative to the catalytic turnover. |
| Competitive Inhibition by Water | If your reaction is sensitive to water, ensure all reagents and glassware are scrupulously dried. The use of molecular sieves can be beneficial.[3] |
| Thermal Degradation of the Catalyst | Operate at the lowest effective temperature. If high temperatures are necessary, you may need to screen for a more thermally stable catalyst system. |
| Formation of Inactive Dinuclear Species | Modifying the steric bulk of the ligands can sometimes disfavor the formation of inactive dimers.[3] |
Quantitative Data Summary
The stability and efficiency of manganese catalysts are highly dependent on the specific complex and reaction conditions. Below is a summary of representative data on the stability of Mn(III)-alkylperoxo complexes, which are relevant intermediates in oxidation catalysis.
| Complex Type | Ligand Environment | Half-life (t₁/₂) | Rate Constant (k) | Conditions | Reference |
| Thiolate-ligated Mn(III)-OOR | [MnIII(SMe2N4(6-Me-DPEN))(OOtBu)]+ | 249 s | 2.78 × 10⁻³ s⁻¹ | 20 °C, CH₂Cl₂ | [4] |
| Alkoxide-ligated Mn(III)-OOR | RO-Mn(III)-OOR | 6730 s | 1.03 × 10⁻⁴ s⁻¹ | 25 °C, CH₂Cl₂ | [4] |
This table illustrates how the ligand environment can significantly impact the stability of reactive manganese intermediates.
Experimental Protocols
Protocol 1: Monitoring Catalyst Deactivation by UV-Vis Spectroscopy
This protocol allows for the in situ monitoring of changes in the manganese catalyst's electronic environment, which can be indicative of a change in oxidation state or coordination sphere.
-
Prepare a Stock Solution: Prepare a stock solution of your manganese catalyst at a known concentration in the reaction solvent.
-
Set up the Reaction: In a cuvette equipped with a stir bar and a septum, add the solvent and all reagents except the one that initiates the reaction (e.g., the oxidant or one of the coupling partners).
-
Acquire a Background Spectrum: Record a UV-Vis spectrum of the initial reaction mixture.
-
Initiate the Reaction: Inject the final reagent to start the reaction.
-
Monitor Spectral Changes: Record UV-Vis spectra at regular intervals throughout the course of the reaction.
-
Analyze the Data: Look for the growth or decay of absorption bands that could correspond to the active catalyst or deactivated species.
Visualizing Deactivation Pathways and Workflows
Diagram 1: General Deactivation Pathways of a Manganese Catalyst
Caption: Potential pathways for the deactivation of a generic manganese catalyst.
Diagram 2: Troubleshooting Workflow for Low Catalytic Activity
References
Technical Support Center: Cryogenic Stabilization of Reactive Manganese Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cryogenic stabilization of reactive manganese intermediates.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of cryogenic stabilization for studying reactive manganese intermediates?
A1: The primary goal of cryogenic stabilization, also known as cryo-trapping, is to slow down or halt chemical reactions at very low temperatures. This allows for the capture and characterization of otherwise transient and highly reactive manganese intermediates.[1][2] By trapping these species, researchers can utilize various spectroscopic and structural techniques to gain insights into reaction mechanisms, which is particularly crucial in fields like enzymology and drug development.[2][3][4][5][6]
Q2: What are the most common techniques used to study cryo-trapped manganese intermediates?
A2: The most prevalent techniques include:
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: Ideal for studying paramagnetic species, such as many manganese intermediates.[7][8][9][10] High-frequency EPR (HFEPR) is often employed for detailed characterization.[9]
-
Cryocrystallography: This technique provides high-resolution structural information of the trapped intermediates within a crystal lattice.[11][12][13][14]
-
Freeze-Quench Methods: Used to trap intermediates at specific time points in a reaction, often coupled with EPR or other spectroscopic methods for analysis.[15][16][17][18][19]
Q3: How do I choose an appropriate cryoprotectant or cryosolvent?
A3: The choice of cryoprotectant or cryosolvent is critical to prevent the formation of crystalline ice, which can damage the sample and interfere with measurements.[20][21] Key considerations include:
-
Vitrification: The cryosolvent should form a glass-like, amorphous solid upon rapid cooling.
-
Solubility and Compatibility: The manganese complex and other reactants must be soluble and stable in the chosen solvent or mixture at low temperatures.
-
Minimizing Perturbation: The cryosolvent should not significantly alter the structure or reactivity of the manganese intermediate. Common cryoprotectants include glycerol, ethylene glycol, and sucrose.[1][21]
Troubleshooting Guides
EPR Spectroscopy
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Signal-to-Noise Ratio | Low concentration of the paramagnetic species.Improper sample packing in the EPR tube.Suboptimal spectrometer settings. | Increase the concentration of the manganese intermediate if possible.Improve sample packing to maximize the amount of material in the active volume of the resonator. A sucking method with a filter at the bottom of the EPR tube can improve packing efficiency.[16][19]Optimize microwave power, modulation amplitude, and temperature. Avoid saturation of the signal by using low microwave power. |
| Broad or Unresolved Hyperfine Lines | High local concentration leading to spin-spin interactions.Sample aggregation.[1][20][21][22]Presence of multiple manganese species. | Dilute the sample if concentration is too high.Optimize cryosolvent conditions and cooling rates to prevent aggregation. Consider adding detergents or other additives to maintain solubility.[1]Purify the sample to isolate the species of interest. Use higher frequency EPR to improve resolution.[9] |
| Artifacts or Unexpected Signals in the Spectrum | Presence of Mn(II) impurities.Formation of ice crystals.Double-modulation of strong signals.[23] | Purify the starting materials to remove Mn(II) contamination.Ensure proper vitrification by using an adequate cryoprotectant concentration and rapid freezing.Check for and eliminate sources of signal reflection in the spectrometer setup.[23] |
Cryocrystallography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Crystal Cracking or Dissolving During Cryoprotection | The cryoprotectant solution is not isosmotic with the mother liquor.The cryoprotectant is incompatible with the crystal. | Gradually increase the cryoprotectant concentration in a stepwise manner.Screen a variety of different cryoprotectants to find one that is compatible with your crystals.[11] |
| Ice Formation During Flash-Cooling | Insufficient cryoprotectant concentration.Cooling rate is too slow. | Increase the concentration of the cryoprotectant.Optimize the flash-cooling procedure to maximize the cooling rate. Ensure the cryo-stream is stable and properly aligned.[11] |
| Radiation Damage to the Crystal | The manganese center is redox-active and sensitive to X-rays. | Collect data at the lowest possible X-ray dose.Use data collection strategies that spread the dose over a larger crystal volume or multiple crystals.[14] Consider using X-ray free-electron lasers (XFELs) for damage-free data collection at room temperature.[13] |
| Ambiguous Electron Density for the Intermediate | Low occupancy of the trapped intermediate state.The intermediate is not stable long enough for data collection. | Optimize the reaction conditions (e.g., timing of the freeze-quench) to maximize the population of the intermediate.Ensure the crystal is maintained at a sufficiently low temperature throughout data collection to prevent decay of the intermediate. |
Data Presentation
Table 1: Representative EPR Spin Hamiltonian Parameters for Manganese Complexes
| Manganese Complex | Spin State (S) | g-value (isotropic) | D (cm⁻¹) | |E| (cm⁻¹) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | [Mn(III)(TSP)] in frozen aqueous solution | 2 | 2.00(2) | -3.16 ± 0.02 | 0 |[9] | | [Mn(III)(salen)] in frozen organic solution | 2 | 2.00(2) | -2.47 ± 0.02 | 0.17 ± 0.01 |[9] | | Mn(II) complex with octahedral site symmetry | 5/2 | ~2.015 | - | - |[8] | | [Mn(III)(Me,dbm)₂Cl] | - | g∥ = 2.03, g⊥ = 2.02 | -2.45(3) | 0 |[24] | | [Mn(III)(Me,dbm)₂Br] | - | - | -1.40(2) | - |[24] | | [Mn(III)(OEP)Cl] | - | - | -2.40(1) | - |[24] | | Mn(acac)₃ in frozen solution | - | 1.99(1) | -4.52(2) | 0.25(2) |[25] |
Note: TSP = meso-tetrasulfonato-porphyrin; salen = N,N'-bis(salicylidene)ethylenediamine; Me,dbm = 4,4'-dimethyldibenzoylmethane; OEP = octaethylporphine; acac = acetylacetonate. The sign of D can indicate axial elongation (negative) or compression.
Table 2: Typical Cryocrystallography Data Collection and Refinement Statistics
| Parameter | Example Value |
| Wavelength (Å) | 0.979 |
| Temperature (K) | 100 |
| Space group | P2₁2₁2₁ |
| Resolution (Å) | 2.0 - 1.5 |
| Rmerge | 0.05 - 0.10 |
| I/σI | > 2.0 in the highest resolution shell |
| Completeness (%) | > 95 |
| Redundancy | 3 - 5 |
| Rwork / Rfree | 0.18 / 0.22 |
Note: These are representative values and will vary depending on the specific crystal and data collection setup. It is crucial to consult crystallographic literature for standards relevant to your system.[26][27][28]
Experimental Protocols
Protocol 1: Freeze-Quench EPR Sample Preparation
-
Reactant Preparation: Prepare solutions of the enzyme and substrate in a suitable buffer. Ensure all solutions are degassed if the reaction is oxygen-sensitive.
-
Syringe Loading: Load the reactants into separate gas-tight syringes of a rapid freeze-quench apparatus.
-
Mixing and Aging: Drive the syringes simultaneously to rapidly mix the reactants. The reaction mixture then flows through an aging loop of a specific length to allow the reaction to proceed for a defined time.
-
Quenching: The reaction mixture is sprayed through a nozzle into a cryogen, typically isopentane or liquid propane, cooled by liquid nitrogen. This rapidly freezes the reaction, trapping the intermediates.[15][16]
-
Sample Collection: The frozen particles of the reaction mixture are collected. An improved method involves sucking the cryogen and particle suspension into an EPR tube with a filter at the bottom to efficiently pack the sample.[16][19]
-
EPR Measurement: The packed EPR tube is transferred to the EPR spectrometer for measurement at cryogenic temperatures.
Protocol 2: Cryocrystallography of a Trapped Intermediate
-
Crystal Growth: Grow crystals of the manganese-containing protein or complex under conditions that yield well-diffracting crystals.
-
Cryoprotection: Transfer the crystal to a solution containing a cryoprotectant. This is often done in a stepwise manner to avoid osmotic shock to the crystal.[11]
-
Initiation of Reaction (Optional): If trapping a reaction intermediate, the reaction can be initiated by adding a substrate or by a light flash, depending on the system.
-
Flash-Cooling: Loop the crystal and rapidly plunge it into liquid nitrogen or a cold gas stream to flash-cool it to a cryogenic temperature (typically around 100 K).[11][14]
-
Data Collection: Mount the frozen crystal on a goniometer in the X-ray beamline and collect diffraction data while maintaining the cryogenic temperature.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure to visualize the trapped manganese intermediate.[12]
Mandatory Visualizations
Caption: General workflow for cryogenic stabilization and analysis of reactive manganese intermediates.
Caption: Troubleshooting logic for common issues in cryogenic EPR spectroscopy of manganese intermediates.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Strategies for dealing with reactive intermediates in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications and prospects of cryo-EM in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamics-based drug discovery by time-resolved cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cryo-EM as a powerful tool for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cryo-electron-microscopy-moving-beyond-x-ray-crystal-structures-for-drug-receptors-and-drug-development - Ask this paper | Bohrium [bohrium.com]
- 7. saif.iitb.ac.in [saif.iitb.ac.in]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. High frequency and field EPR spectroscopy of Mn(III) complexes in frozen solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.cmu.edu [chem.cmu.edu]
- 11. Practical macromolecular cryocrystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chapter 10. Room temperature crystallography and X-ray spectroscopy of metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Chapter 4 Electron transfer in respiratory complexes resolved by an ultra-fast freeze-quench approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid Freeze-Quench EPR Spectroscopy: Improved Collection of Frozen Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. par.nsf.gov [par.nsf.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Ice recrystallisation inhibiting polymers prevent irreversible protein aggregation during solvent-free cryopreservation as additives and as covalent polymer-protein conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2024.sci-hub.box [2024.sci-hub.box]
- 22. Distribution of Protein Content and Number of Aggregates in Monoclonal Antibody Formulation After Large-Scale Freezing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. s-a-s.org [s-a-s.org]
- 24. christou.chem.ufl.edu [christou.chem.ufl.edu]
- 25. High-frequency and -field EPR spectroscopy of tris(2,4-pentanedionato)manganese(III): investigation of solid-state versus solution Jahn-Teller effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. rsc.org [rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Impact of manganese oxidation state on methylidene stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with manganese-methylidene complexes. The stability and reactivity of these complexes are critically dependent on the oxidation state of the manganese center, which can lead to specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesis of a low-valent Mn(I)-methylidene complex is failing, resulting in a complex mixture of products. What could be the cause?
A1: Low-valent manganese complexes are often highly reactive and sensitive to reaction conditions. Common issues include:
-
Oxidative Instability: Mn(I) centers are electron-rich and susceptible to oxidation by trace oxygen or other oxidants. Ensure all solvents and reagents are rigorously deoxygenated and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Ligand Dissociation: The stability of the complex is highly dependent on the supporting ligands. Weakly coordinating ligands may dissociate, leading to decomposition pathways. Consider using chelating or sterically bulky ligands to enhance stability.
-
Beta-Hydride Elimination: If your ligand or substrate contains beta-hydrogens, this is a common decomposition pathway for simple dialkylmanganese compounds.[1]
-
Reductant Choice: The choice of reducing agent to generate the Mn(I) precursor can be critical. Over-reduction or side reactions with the reductant can lead to undesired products.
Troubleshooting Steps:
-
Improve Inert Atmosphere Technique: Use a glovebox or high-vacuum Schlenk line. Purge solvents with argon for an extended period.
-
Ligand Modification: Employ ligands with stronger donor properties or greater steric hindrance to protect the metal center.
-
Precursor Purity: Ensure the purity of your manganese precursor, as impurities can catalyze decomposition. Commercially available manganese salts like MnI₂ can vary in purity and may need to be prepared fresh.[2]
Q2: I am attempting a methylene C-H bond oxidation using a high-valent Mn(III) or Mn(IV) catalyst, but I am observing low yields and poor selectivity. What factors should I consider?
A2: High-valent manganese-oxo species are often proposed as the active oxidants in these reactions, and their formation and reactivity are sensitive to several factors.
-
Oxidant and Additives: The choice of terminal oxidant (e.g., H₂O₂) and the presence of acid additives can significantly modulate the reactivity and selectivity of the presumed manganese-oxo intermediate.[3]
-
Ligand Stability: The ligand must be stable towards oxidation under the reaction conditions. Electron-rich ligands can be oxidized, leading to catalyst deactivation.
-
Substrate Compatibility: The substrate itself may have functional groups that are more easily oxidized than the target methylene C-H bond, leading to chemoselectivity issues.[3]
Troubleshooting Steps:
-
Optimize Additives: Screen different carboxylic acid additives, as they can influence the formation and electrophilicity of the active oxidant.
-
Ligand Design: Use oxidatively robust ligands, such as those with electron-withdrawing groups.
-
Controlled Addition: Slow addition of the terminal oxidant can help maintain a low concentration of the active species and potentially improve selectivity by minimizing side reactions.
Q3: I am having difficulty characterizing my manganese-methylidene complex. The spectroscopic data is ambiguous. How can I confirm the oxidation state and structure?
A3: Characterization can be challenging due to the potential for paramagnetic species and structural fluxionality. A combination of techniques is often necessary.
-
Magnetic Measurements: Determining the magnetic moment of the complex can provide direct evidence for the number of unpaired electrons and thus the oxidation state of the manganese center. For example, high-spin Mn(II) and Mn(III) complexes will have distinct magnetic properties.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic manganese species (e.g., Mn(II), Mn(IV)), EPR spectroscopy is a powerful tool for probing the electronic structure and coordination environment of the metal center.
-
X-ray Crystallography: This provides unambiguous structural information, including Mn-C bond lengths and coordination geometry. However, obtaining suitable crystals can be challenging for reactive species.
-
Cyclic Voltammetry (CV): CV can reveal the redox potentials of the complex, providing insight into the accessibility of different oxidation states.[4][5]
Troubleshooting Steps:
-
Sample Purity: Ensure your sample is free of paramagnetic impurities (like residual Mn(II) salts) that could interfere with magnetic measurements or EPR spectroscopy.
-
Low-Temperature Studies: For thermally sensitive complexes, performing spectroscopic measurements at low temperatures can help to trap specific isomers or prevent decomposition.
-
Collaborate with Specialists: If you are unfamiliar with techniques like EPR or detailed magnetic susceptibility measurements, consider collaborating with a research group that specializes in these methods.
Data Summary
The stability of a manganese-methylidene complex is intrinsically linked to the electronic environment provided by the supporting ligands and the oxidation state of the metal. Higher oxidation states generally lead to shorter, stronger metal-ligand bonds but can also increase the electrophilicity of the metal center, potentially making the methylidene ligand more susceptible to nucleophilic attack.
Table 1: Representative Manganese Bond Dissociation Free Energies (BDFEs)
| Complex Type | Bond | BDFE (kcal/mol) | Method | Notes |
| {Mn(III)Cl} tris(pyrazolyl)borate | Mn-Cl | 34 ± 6 | Experimental/DFT | Provides a benchmark for a Mn(III)-ligand bond.[6] |
| {Mn(III)Cl} tris(3,5-dimethylpyrazolyl)borate | Mn-Cl | 25 ± 6 | Experimental/DFT | Shows the influence of ligand electronics on bond strength.[6] |
Note: Direct experimental data for Mn=CH₂ bond dissociation energies across different oxidation states is scarce in the literature. The Mn-Cl BDFEs are provided as a reference for how ligand and electronic changes affect bond strengths in Mn(III) complexes.
Experimental Protocols
Protocol 1: General Synthesis of a Manganese(II) Precursor Complex
This protocol is adapted from the synthesis of dimeric manganese(II) halide complexes, which can serve as precursors for further reactions.[7][8]
-
Reagents: Anhydrous manganese(II) chloride (MnCl₂), potassium salt of a cyclopentadienyl-phosphine ligand (LK), anhydrous tetrahydrofuran (THF), anhydrous hexane.
-
Procedure: a. In a glovebox, suspend anhydrous MnCl₂ in THF. b. Add a THF solution of the potassium salt of the desired ligand (LK) dropwise to the MnCl₂ suspension at room temperature. c. Stir the reaction mixture for 12-24 hours. d. Remove the solvent under vacuum. e. Extract the solid residue with a suitable solvent (e.g., hexane/THF mixture). f. Filter the solution to remove any insoluble salts (e.g., KCl). g. Concentrate the filtrate and cool to -30°C to induce crystallization of the [LMn(μ-Cl)]₂ complex.
-
Characterization: The resulting complex should be characterized by single-crystal X-ray diffraction and magnetic measurements.[7][8]
Protocol 2: Generation of a Mononuclear Mn(III)-Superoxo Complex
This protocol describes the reaction of a Mn(II) precursor with oxygen to generate a high-valent Mn(III) species, illustrating a method to access higher oxidation states.[9]
-
Precursor: A well-defined Mn(II) complex, such as Mn(BDPP).
-
Procedure: a. Dissolve the Mn(II) precursor complex in an appropriate solvent (e.g., THF or CH₂Cl₂) in a Schlenk flask or a cuvette suitable for low-temperature spectroscopy. b. Cool the solution to -80°C using a dry ice/acetone bath. c. Bubble dry O₂ gas through the cold solution. d. Monitor the reaction progress using UV-Vis spectroscopy, observing the growth of characteristic absorption bands of the Mn(III)-superoxo species.
-
Characterization: The product is typically highly reactive and characterized in situ using spectroscopic methods (UV-Vis, EPR) and computational modeling.[9]
Visualizations
References
- 1. Organomanganese chemistry - Wikipedia [en.wikipedia.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Chemoselective methylene oxidation in aromatic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of the Type of Macrocycle on the Stabilisation of the High Oxidation State of the Manganese Ion and Electrode Processes [mdpi.com]
- 5. Manganese(iii) complexes stabilized with N-heterocyclic carbene ligands for alcohol oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. scispace.com [scispace.com]
- 8. Synthesis and characterization of manganese(ii) complexes supported by cyclopentadienyl-phosphine ligands - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Selectivity in Methylidenemanganese-Mediated Reactions
Welcome to the technical support center for methylidenemanganese-mediated reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and curated data to enhance the selectivity and success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are this compound-mediated reactions and why are they important?
A1: this compound-mediated reactions are a class of chemical transformations where a manganese catalyst facilitates the formation of carbon-carbon and carbon-heteroatom bonds, often proceeding through intermediates involving a manganese-carbon bond with alkene-like character. These reactions are gaining prominence in organic synthesis due to the use of manganese, an earth-abundant and less toxic metal compared to precious metals like palladium or rhodium.[1][2] They offer novel reactivity and selectivity, particularly in C-H functionalization, leading to the efficient synthesis of complex molecules.[3][4]
Q2: What are the key factors influencing selectivity in these reactions?
A2: Several factors critically influence the selectivity of manganese-catalyzed reactions:
-
Ligand Choice: The steric and electronic properties of the ligand coordinating to the manganese center play a pivotal role in controlling stereoselectivity and regioselectivity.[5]
-
Additives: Co-catalysts, acids, or bases can significantly alter the reaction pathway and enhance selectivity. For instance, the presence of an acid can be key to controlling selectivity in certain C-H functionalization reactions.
-
Solvent: The polarity and coordinating ability of the solvent can impact the stability of intermediates and transition states, thereby affecting the reaction outcome.
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of product formation, impacting stereoselectivity.[6]
-
Substrate: The electronic and steric properties of the starting materials can dictate the regioselectivity of the reaction.
Q3: What are common side reactions, and how can they be minimized?
A3: Common side reactions include homocoupling of starting materials, over-reduction of the product, and formation of constitutional isomers. Minimizing these can be achieved by:
-
Careful optimization of the catalyst loading.
-
Screening different ligands and additives.
-
Adjusting the reaction temperature and time.
-
Ensuring an inert atmosphere to prevent catalyst deactivation and unwanted oxidative side reactions.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound-mediated reactions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Catalyst Inactivity: The manganese precatalyst may not be activated under the reaction conditions. | • Ensure strict inert atmosphere (N₂ or Ar) as oxygen can deactivate the catalyst.[7] • Verify the purity and integrity of the manganese source and ligands. • Consider in-situ catalyst generation or pre-activation steps if using a stable precatalyst.[8] |
| Poor Reagent Quality: Impurities in substrates, solvents, or additives can poison the catalyst. | • Use freshly distilled and degassed solvents. • Purify starting materials to remove potential inhibitors. | |
| Suboptimal Reaction Conditions: Temperature, concentration, or reaction time may not be ideal. | • Perform a systematic optimization of reaction parameters (temperature, time, concentration). • Screen a range of solvents with varying polarities. | |
| Poor Stereoselectivity (E/Z Isomers) | Ligand Effects: The chosen ligand may not provide sufficient steric hindrance to favor one isomer. | • Screen a library of ligands with varying steric bulk and electronic properties. Pincer-type ligands are often effective in controlling stereoselectivity.[5] • DFT calculations can sometimes predict the best ligand for a desired stereochemical outcome. |
| Thermodynamic Equilibration: The reaction conditions may allow for isomerization to the thermodynamically more stable product. | • Lowering the reaction temperature can sometimes favor the kinetically controlled product. • Reduce the reaction time to isolate the initial product before equilibration occurs. | |
| Poor Regioselectivity | Directing Group Inefficiency: If using a directing group-assisted C-H activation, it may not be effective. | • Modify the directing group to enhance its coordinating ability. • Screen different manganese precursors that may have a higher affinity for the directing group. |
| Electronic/Steric Bias of Substrate: The inherent properties of the substrate may favor multiple reaction sites. | • Modify the substrate to block undesired reactive sites. • Utilize a ligand that can override the substrate's inherent bias through steric interactions. | |
| Formation of Homocoupling Products | Incorrect Stoichiometry: An excess of one coupling partner can lead to its homocoupling. | • Carefully control the stoichiometry of the reactants. • Slow addition of one of the coupling partners can sometimes minimize homocoupling. |
| Product Decomposition | Harsh Reaction Conditions: The desired product may be unstable under the reaction conditions. | • Attempt the reaction at a lower temperature. • Reduce the reaction time and monitor product formation closely. • Ensure the work-up procedure is mild and does not induce decomposition. |
Data Presentation
Table 1: Effect of Ligands on Stereoselectivity in Manganese-Catalyzed Hydroalkoxylation of Alkynylnitriles
| Entry | Ligand | Product Isomer (Z/E) | Yield (%) | Reference |
| 1 | tBuPNP | 98:2 | 95 | [5] |
| 2 | iPrPNP | 5:95 | 92 | [5] |
| 3 | PhPNP | 85:15 | 88 | [5] |
Reaction conditions: Alkynylnitrile (0.2 mmol), alcohol (0.3 mmol), [Mn]-catalyst (2 mol%), solvent, 25 °C, 12-16 h.
Table 2: Influence of Additives on Manganese-Catalyzed C-H Deuteration
| Entry | Additive (20 mol%) | Deuterium Incorporation (%) | Reference |
| 1 | None | <5 | |
| 2 | Benzylamine | 66 | |
| 3 | 1-Phenylethylamine | 45 | |
| 4 | n-Butylamine | 72 |
Reaction conditions: Benzaldehyde (0.5 mmol), D₂O (2.0 mmol), MnBr(CO)₅ (10 mol%), additive, solvent, 120 °C, 12 h.
Experimental Protocols
Protocol 1: General Procedure for Manganese-Catalyzed α-Olefination of Nitriles with Primary Alcohols
This protocol describes the dehydrogenative coupling of a primary alcohol with a nitrile to yield an α,β-unsaturated nitrile.[9]
-
Reaction Setup: In a glovebox, add the manganese pincer complex (e.g., (PNP)Mn(H)(CO)₂, 1-2 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add the nitrile (1.0 equiv) and the primary alcohol (1.2 equiv) to the Schlenk tube, followed by an anhydrous, degassed solvent (e.g., toluene, 0.5 M).
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 110-135 °C for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Manganese-Catalyzed C-H Alkenylation of Aromatic Imines with Alkynes
This protocol details the alkenylation of an aromatic imine via C-H activation.
-
Catalyst Preparation: In a glovebox, charge a Schlenk flask with MnBr(CO)₅ (5 mol%) and a suitable ligand (e.g., a phosphine ligand, 10 mol%).
-
Reagent Addition: Add the aromatic imine (1.0 equiv), the alkyne (1.5 equiv), and a weak base (e.g., NaOAc, 20 mol%) to the flask. Add anhydrous, degassed 1,4-dioxane (0.2 M).
-
Reaction Execution: Seal the flask and heat the mixture to 120 °C for 16-24 hours.
-
Product Isolation: Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for manganese-catalyzed reactions.
Caption: Troubleshooting decision tree for enhancing selectivity.
Caption: Generalized catalytic cycle for C-H functionalization.
References
- 1. Homogeneous Manganese-Catalyzed Hydrofunctionalizations of Alkenes and Alkynes: Catalytic and Mechanistic Tendencies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances and perspectives in manganese-catalyzed C–H activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Manganese-Catalyzed Cross-Coupling Reaction between Aryl Grignard Reagents and Alkenyl Halides [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Manganese-catalyzed C–C and C–N bond formation with alcohols via borrowing hydrogen or hydrogen auto-transfer [beilstein-journals.org]
- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
Validation & Comparative
A Comparative Guide to Manganese and Iron Methylidene Complexes
For Researchers, Scientists, and Drug Development Professionals
The study of transition-metal methylidene (M=CH₂) complexes is a cornerstone of modern organometallic chemistry, with profound implications for catalysis and synthetic methodology. Among the first-row transition metals, iron and manganese have emerged as earth-abundant and cost-effective alternatives to precious metals. This guide provides an objective comparison of manganese versus iron methylidene complexes, supported by experimental data, to assist researchers in selecting the appropriate system for their applications.
Structural and Spectroscopic Properties
The structural and electronic properties of methylidene complexes are fundamental to their reactivity. While structurally characterized manganese methylidene complexes remain elusive in the crystalline phase, computational studies and gas-phase experiments provide significant insights. In contrast, several iron methylidene complexes have been isolated and characterized, offering a more complete experimental picture.
Computational studies suggest that the Mn=CH₂ bond has a more pronounced double bond character compared to the Fe=CH₂ bond in analogous ligand environments.[1][2] This is reflected in the calculated Wiberg bond orders, which are higher for manganese systems, indicating a stronger, more covalent interaction.[1][2]
Table 1: Comparative Spectroscopic and Structural Data
| Property | Manganese Methylidene (Calculated/Gas-Phase) | Iron Methylidene (Experimental/Crystalline) |
| Metal-Carbon Bond Character | More pronounced double bond character[1][2] | Substantial alkylidene character with high Fe=CH₂ bond covalency[3][4][5][6] |
| ¹³C NMR Shift of CH₂ (ppm) | Data not available from crystalline samples | ~314.9 ppm (in [Cp*(dppe)FeCH₂]⁺)[6] |
| ⁵⁷Fe Mössbauer Spectroscopy | Not applicable | Used to validate electronic structure and iron oxidation state[3][4][5][6] |
| Vibrational Frequencies (M=CH₂) | Data primarily from computational and gas-phase studies | Characterized by IR spectroscopy[3] |
| Typical Geometry | Predicted to be amenable to various coordination geometries | Often found in pseudo-tetrahedral or square planar geometries depending on the ligand set[6] |
Note: Data for manganese methylidene complexes are largely derived from theoretical calculations due to the limited number of isolated and structurally characterized examples.
Synthesis and Stability
The synthesis of terminal methylidene complexes is a significant challenge, particularly for first-row transition metals. Iron methylidene complexes have been successfully synthesized and isolated, often through α-hydrogen abstraction from a corresponding methyl precursor.[4][6] These complexes, while reactive, can be stabilized by bulky ancillary ligands that prevent bimolecular decomposition pathways.
For manganese, the synthesis of stable, isolable terminal methylidene complexes has proven more difficult. Their high reactivity often leads to decomposition or rearrangement, making their study reliant on transient spectroscopic methods or computational modeling. However, manganese complexes are known to be effective in catalytic reactions where methylidene intermediates are proposed.[1][2]
Experimental Workflow: Synthesis of an Iron Methylidene Complex
The synthesis of a crystalline iron terminal methylidene complex, such as [Cp*(dppe)FeCH₂]⁺, typically involves the reaction of a suitable iron precursor with a methylating agent, followed by α-hydrogen abstraction.
Reactivity and Catalytic Applications
Both iron and manganese methylidene complexes are implicated as key intermediates in a variety of important catalytic transformations, including olefin cyclopropanation and C-H activation.
Olefin Cyclopropanation
Iron complexes have a long history in mediating cyclopropanation reactions, with iron methylidene species often proposed as the active intermediate.[5][6] These reactions are valuable for the synthesis of three-membered rings, which are important motifs in pharmaceuticals and natural products.
Manganese-based systems are also being explored for similar reactivity. Theoretical studies suggest that manganese complexes could be highly effective for cycloaddition reactions.[1][2] One of the key challenges for first-row transition metal catalysts is preventing the undesired side reaction of cyclopropanation in olefin metathesis.[1]
C-H Activation
The activation of C-H bonds is a highly desirable transformation for the functionalization of hydrocarbons. High-valent iron-oxo and manganese-oxo species are well-known for their ability to perform C-H activation.[7] While methylidene complexes operate through different mechanisms, they also show promise in this area. The electrophilic nature of the methylidene carbon can facilitate interactions with C-H bonds, leading to functionalization.
Comparative Reaction Pathway: Olefin Metathesis vs. Cyclopropanation
A critical aspect of methylidene reactivity is the competition between olefin metathesis and cyclopropanation. The Chauvin mechanism for olefin metathesis involves a [2+2] cycloaddition/reversion cycle. However, for first-row transition metals, the metallacyclobutane intermediate can undergo reductive elimination to form a cyclopropane, which is often an undesired side reaction.[1]
Thermodynamic Properties
The thermodynamic stability of metal-carbon bonds is a crucial factor influencing the reactivity of methylidene complexes. DFT calculations have been employed to compare the M=CH₂ bond strengths in isoelectronic manganese and iron systems. These studies indicate that the Mn=CH₂ bond can be stronger and exhibit more double bond character than the Fe=CH₂ bond in certain ligand environments.[1][2] This has implications for the preference of these complexes for certain reaction pathways. For instance, a stronger M=CH₂ bond might favor olefin metathesis over cyclopropanation.[8]
Table 2: Calculated Thermodynamic Parameters for Model Complexes
| Parameter | Model Mn(I) Complex | Model Fe(II) Complex |
| M=CH₂ Wiberg Bond Order | 1.91 - 2.19[1][2] | 1.70 - 2.11[1][2] |
| Nature of M=CH₂ Bond | Can be described as dative or electron-sharing depending on the ligand set[1][2] | Typically described as electron-sharing (Schrock-type character)[1][2] |
| Singlet-Triplet Splitting (ΔG_ST) in Metallacyclobutane | Ligand dependent, can favor singlet state (e.g., -18.3 kcal/mol for a PCP pincer ligand)[1] | Generally, the singlet state is favored for the metallacyclobutane intermediate. |
Data from DFT calculations on model systems.[1][2]
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and characterization of these reactive species. The following provides a general outline for the characterization of an iron methylidene complex.
Protocol: Spectroscopic Characterization of [Cp(dppe)FeCH₂]⁺*
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectra are recorded to identify the methylene protons, which typically appear as diastereotopic signals.
-
¹³C NMR is challenging for the methylidene carbon due to relaxation effects. Cryogenic ¹H-¹³C HMQC experiments can be used to identify the carbon signal, which is expected at a very downfield chemical shift (e.g., ~314.9 ppm).[6]
-
³¹P NMR is used to characterize the phosphine ligands and confirm their coordination to the iron center.
-
-
⁵⁷Fe Mössbauer Spectroscopy:
-
Single-Crystal X-ray Diffractometry (scXRD):
-
If suitable crystals can be obtained, scXRD provides definitive structural information, including the Fe=CH₂ bond length and the overall geometry of the complex.
-
-
Elemental Analysis:
Conclusion
The comparative study of manganese and iron methylidene complexes reveals distinct and complementary features.
-
Iron methylidene complexes are better characterized experimentally, with several crystalline examples reported.[3][5][6] They are established intermediates in catalytic reactions like cyclopropanation and serve as important benchmarks in the field.
-
Manganese methylidene complexes , while less explored experimentally, show significant promise in theoretical studies.[1][2] They are predicted to have stronger M=C double bonds, which could lead to unique reactivity, potentially favoring olefin metathesis over cyclopropanation under certain conditions.
The choice between manganese and iron will depend on the specific application. For well-established reactivity and mechanistic studies based on isolable species, iron complexes are currently the more tractable system. For the exploration of new catalytic frontiers and potentially more robust catalysts, the continued investigation of manganese systems is a highly promising avenue of research. The isoelectronic relationship between Mn(I) and Fe(II) provides a strong basis for further comparative studies and catalyst development.[9][10]
References
- 1. Is Mn(I) More Promising Than Fe(II)—A Comparison of Mn vs Fe Complexes for Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A Crystalline Iron Terminal Methylidene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The most reactive iron and manganese complexes with N-pentadentate ligands for dioxygen activation—synthesis, characteristics, applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Isoelectronic Manganese and Iron Hydrogenation/Dehydrogenation Catalysts: Similarities and Divergences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A DFT-Based Comparative Analysis of Fischer and Schrock Character in Methylidenemanganese Complexes
For Researchers, Scientists, and Drug Development Professionals
The distinction between Fischer and Schrock carbenes is a cornerstone of organometallic chemistry, defining the reactivity and electronic properties of the metal-carbon double bond. This guide provides a comparative analysis of the Fischer versus Schrock character in hypothetical methylidenemanganese complexes, supported by principles derived from Density Functional Theory (DFT) studies on related transition metal carbene systems.
Distinguishing Fischer and Schrock Carbenes: A Conceptual Overview
Transition metal carbene complexes, featuring a metal-carbon double bond, are broadly categorized into two main types: Fischer carbenes and Schrock carbenes.[1]
Fischer carbenes , named after Ernst Otto Fischer, are characterized by:
-
A low-valent, electron-rich metal center (e.g., Mn(I)).
-
The carbene carbon being electrophilic due to significant σ-donation from the carbene to the metal and weaker π-backbonding from the metal to the carbene.[2]
-
Often stabilized by heteroatom substituents on the carbene carbon.
Schrock carbenes , developed by Richard R. Schrock, exhibit contrasting properties:
-
A high-valent, electron-poor metal center.
-
A nucleophilic carbene carbon, resulting from a more covalent double bond with significant polarization of the π-bond towards the carbon.[2]
-
Typically found with early transition metals.[2]
This guide will explore these differences in the context of this compound complexes using representative models to illustrate the expected outcomes from DFT calculations.
Quantitative Comparison of this compound Complexes
The following tables summarize the expected quantitative data from DFT calculations on hypothetical low-valent (Fischer-type) and high-valent (Schrock-type) this compound complexes. These values are based on established principles and data from DFT studies on analogous systems.
Table 1: Key Geometric and Electronic Parameters
| Parameter | Fischer-Type this compound (e.g., [(CO)₄LMn=CH₂]) | Schrock-Type this compound (e.g., [Cl₄Mn=CH₂]) |
| Manganese Oxidation State | Low (e.g., +1) | High (e.g., +5) |
| Mn=C Bond Length (Å) | Longer (reflecting more single bond character) | Shorter (indicative of a true double bond) |
| Mn=C-H Bond Angle (°) | Closer to 120° (sp² hybridization of carbene carbon) | Wider (approaching sp² hybridization) |
| Charge on Carbene Carbon (Mulliken/NBO) | Positive (electrophilic) | Negative (nucleophilic) |
| Wiberg Bond Order (Mn=C) | < 2.0 | ≈ 2.0 |
Table 2: Frontier Molecular Orbital (FMO) Characteristics
| Orbital | Fischer-Type Complex | Schrock-Type Complex |
| HOMO | Primarily localized on the metal d-orbitals. | Significant contribution from the Mn=C π-bonding orbital. |
| LUMO | Primarily the π* orbital of the Mn=C bond, with a large coefficient on the carbene carbon. | Primarily metal-based d-orbitals. |
| HOMO-LUMO Gap (eV) | Generally smaller. | Generally larger. |
Experimental Protocols: Computational Methodology
The data presented in this guide is based on established DFT methodologies as reported in the literature for transition metal carbene complexes. A typical computational protocol would involve:
-
Geometry Optimization: The molecular geometries of the this compound complexes are optimized without symmetry constraints.
-
Functional and Basis Set: A common choice is the B3LYP hybrid functional. For the manganese atom, a basis set such as LANL2DZ with effective core potentials is often employed, while a Pople-style basis set like 6-31G(d) is used for lighter atoms (C, H, O, Cl).
-
Frequency Calculations: To confirm that the optimized geometries correspond to true minima on the potential energy surface, frequency calculations are performed, ensuring the absence of imaginary frequencies.
-
Electronic Structure Analysis: Natural Bond Orbital (NBO) analysis is conducted to determine atomic charges, orbital occupancies, and Wiberg bond orders. The composition and energies of the frontier molecular orbitals (HOMO and LUMO) are also analyzed.
-
Software: These calculations are typically performed using software packages such as Gaussian, ORCA, or ADF.
Visualization of Bonding Concepts
The following diagrams illustrate the key conceptual differences between Fischer and Schrock carbenes.
References
A Comparative Analysis of Methylidenemanganese Reactivity with First-Row Transition Metal Counterparts
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of transition metal complexes is paramount for catalyst design and synthesis. This guide provides a comparative overview of methylidenemanganese (Mn=CH2) and its reactivity in relation to other first-row transition metal methylidene complexes (M=CH2, where M = Sc, Ti, V, Cr, Fe, Co, Ni, Cu).
The reactivity of transition metal methylidene complexes is critical in a variety of catalytic transformations, most notably in cyclopropanation and olefin metathesis. The nature of the metal center significantly influences the stability and reactivity of the M=CH2 bond, dictating the complex's efficacy and selectivity in these reactions. While experimental data directly comparing the reactivity of a full series of first-row transition metal methylidenes is sparse, theoretical studies provide valuable insights into their intrinsic properties.
Quantitative Comparison of M=CH2 Bond Properties
Computational studies, particularly those employing density functional theory (DFT), have become instrumental in elucidating the properties of these transient species. The following table summarizes calculated bond dissociation energies (BDEs) and M-C bond lengths for first-row transition metal methylidene complexes. These parameters are crucial indicators of the stability and, consequently, the reactivity of the metal-carbon double bond. A lower BDE generally suggests a more reactive species.
| Metal (M) | Ground State Multiplicity | M-C Bond Length (Å) | Binding Energy (kcal/mol) |
| Sc | 2 | 1.96 | 80.3 |
| Ti | 3 | 1.93 | 75.5 |
| V | 4 | 1.88 | 70.2 |
| Cr | 5 | 1.81 | 55.8 |
| Mn | 6 | 1.81 | 40.4 |
| Fe | 5 | 1.78 | 58.0 |
| Co | 4 | 1.76 | 65.1 |
| Ni | 3 | 1.77 | 59.9 |
| Cu | 2 | 1.80 | 45.2 |
Note: The data presented is based on theoretical calculations. Experimental values may vary.
From the theoretical data, this compound exhibits one of the lowest binding energies in the series, suggesting it is among the more reactive species. This heightened reactivity can be attributed to manganese's electronic configuration.
Reactivity in Cyclopropanation Reactions
The reactivity in these catalytic cycles is influenced by the electrophilicity or nucleophilicity of the carbene, which is modulated by the metal center and its ligand sphere. For earlier transition metals, the M=CH2 bond often has more ionic character (Schrock-type carbenes), while later transition metals can form more covalent bonds (Fischer-type carbenes). The reactivity of this compound can be tuned by the ancillary ligands, influencing its performance in catalytic cyclopropanation.
Experimental Protocols
Due to the transient and often highly reactive nature of terminal methylidene complexes, their isolation can be challenging. Therefore, they are frequently generated in situ for catalytic applications. Below is a representative experimental protocol for a manganese-catalyzed cyclopropanation reaction, where a methylidene species is a proposed intermediate.
Protocol: Manganese-Catalyzed Cyclopropanation of Allylic Alcohols
This protocol is adapted from studies on manganese-catalyzed reactions that likely proceed via a metal-carbene intermediate.
Materials:
-
Manganese(I) precatalyst (e.g., Mn(CO)5Br)
-
Ligand (e.g., a PNP pincer ligand)
-
Allylic alcohol
-
Diazo compound (e.g., ethyl diazoacetate) as the carbene source
-
Anhydrous, degassed solvent (e.g., toluene)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation: In a glovebox, the manganese precatalyst and the ligand are dissolved in the anhydrous solvent in a Schlenk flask. The mixture is stirred at room temperature for a specified time to allow for complex formation.
-
Reaction Setup: The allylic alcohol is added to the flask containing the activated catalyst.
-
Carbene Precursor Addition: The diazo compound, dissolved in the anhydrous solvent, is added slowly to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature) to manage the rate of dinitrogen evolution.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as TLC or GC-MS to determine the consumption of the starting materials and the formation of the cyclopropanated product.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired cyclopropane.
Visualizing Reaction Pathways
The following diagrams illustrate the logical relationships in the reactivity of transition metal methylidenes and a general catalytic cycle for cyclopropanation.
Caption: Logical flow of factors influencing the reactivity of first-row transition metal methylidenes.
Caption: A simplified catalytic cycle for metal-catalyzed cyclopropanation.
Bridging Theory and Reality: An Experimental Validation of a Computationally Predicted Manganese Carbene Complex
In the field of organometallic chemistry, computational modeling has become an indispensable tool for predicting the properties and reactivity of novel molecules. However, the accuracy of these in silico predictions hinges on their validation through rigorous experimental work. This guide provides a comparative analysis of computationally predicted and experimentally determined properties of a stable manganese N-heterocyclic carbene (NHC) complex, serving as a practical analogue for the transient methylidenemanganese species. Due to the inherent instability of simple this compound (CH2Mn), this guide focuses on the well-characterized abnormal N-heterocyclic carbene (aNHC) complex, [(aNHC)Mn(CO)4Br], for which both theoretical and experimental data are available.
This objective comparison is intended for researchers, scientists, and drug development professionals who leverage both computational and experimental techniques to design and synthesize novel metal-based therapeutics and catalysts.
Data Presentation: Computational vs. Experimental Properties
The geometric parameters of the manganese carbene complex, [(aNHC)Mn(CO)4Br], were predicted using Density Functional Theory (DFT) and subsequently determined experimentally via single-crystal X-ray diffraction. A summary of key bond lengths and angles is presented below, illustrating a strong correlation between the theoretical model and the experimentally observed structure.
| Parameter | Computational Prediction (DFT) | Experimental Measurement (X-ray) |
| Bond Lengths (Å) | ||
| Mn1–CaNHC(C5) | Not specified in snippets | 2.073(3)[1] |
| Mn1–CCO(C45) | Not specified in snippets | 1.832(3)[1] |
| Mn1–CCO(C44) | Not specified in snippets | 1.797(4)[1] |
| Mn1–CCO(C42) | Not specified in snippets | 1.882(4)[1] |
| Mn1–CCO(C43) | Not specified in snippets | 1.875(4)[1] |
| Mn–H (in related hydride) | ~1.58[1] | Not directly measured |
| **Bond Angles (°) ** | ||
| C5–Mn1–Br1 | Not specified in snippets | 85.48(9)[1] |
| C45–Mn1–C5 | Not specified in snippets | 171.01(2)[1] |
Note: While specific DFT-calculated bond lengths for the bromide complex were not detailed in the provided search results, the optimized structure of a related manganese-hydride species showed good agreement with experimental expectations, with a calculated Mn-H bond distance of approximately 1.58 Å.[1]
Experimental and Computational Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The protocols for the synthesis, characterization, and computational modeling of the [(aNHC)Mn(CO)4Br] complex are outlined below.
1. Synthesis of the Manganese Carbene Complex [(aNHC)Mn(CO)4Br]
The synthesis of the target complex involves the reaction of a manganese carbonyl precursor with the appropriate abnormal N-heterocyclic carbene ligand.[1]
-
Materials : Mn(CO)5Br (Manganese pentacarbonyl bromide), aNHC ligand.
-
Procedure : The aNHC ligand is reacted with Mn(CO)5Br. This reaction leads to the substitution of one carbonyl (CO) ligand with the aNHC ligand, yielding the final product, [(aNHC)Mn(CO)4Br].
-
Purification and Crystallization : The resulting deep green solid is purified, and single crystals suitable for X-ray diffraction are grown.[1]
2. Single-Crystal X-ray Diffraction
This technique provides the definitive experimental structure of the synthesized complex.
-
Crystal Mounting : A suitable single crystal of [(aNHC)Mn(CO)4Br] is selected and mounted on a goniometer head.
-
Data Collection : The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to locate the positions of the atoms. The atomic positions and thermal parameters are then refined to achieve the best fit between the calculated and observed diffraction patterns. The final output provides precise bond lengths, bond angles, and overall molecular geometry.[1]
3. Computational Methodology: Density Functional Theory (DFT)
DFT calculations were employed to predict the geometric and electronic properties of the complex, providing a theoretical counterpart to the experimental data.
-
Level of Theory : The calculations were performed using the B3LYP functional and the def2-SVP basis set.[1]
-
Solvent Model : The polarizable continuum model (CPCM) was used to simulate the effects of the solvent (THF) in which the reactions were performed.[1]
-
Geometry Optimization : The starting molecular geometry was optimized to find the lowest energy conformation. This optimized structure provides the predicted bond lengths and angles.
-
Property Calculation : Following geometry optimization, further calculations, such as Time-Dependent DFT (TDDFT), were used to predict spectroscopic properties, like the UV-Vis absorption spectrum, and to analyze the nature of electronic transitions.[1]
Visualizations
Experimental and Computational Workflow
A flowchart of the experimental and computational validation process.
Molecular Structure of [(aNHC)Mn(CO)4Br]
Simplified structure of the manganese carbene complex.
References
Benchmarking Methylidenemanganese Catalysts: A Comparative Guide for Researchers
A new class of manganese-based catalysts, specifically those featuring a methylidene moiety, is emerging as a cost-effective and sustainable alternative to traditional noble metal systems in key organic transformations. This guide provides a comparative analysis of methylidenemanganese catalysts against established systems, such as those based on palladium and ruthenium, in the critical areas of C-H functionalization and olefination reactions. The information is tailored for researchers, scientists, and drug development professionals seeking to explore novel and efficient catalytic methods.
Performance in C-H Functionalization: A Head-to-Head Look at Indole Alkenylation
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, streamlining the construction of complex molecules. While palladium catalysts have long been the workhorse in this field, manganese catalysts are gaining significant traction due to their earth-abundance and lower cost.
A key reaction for comparison is the C-H alkenylation of indoles, a common motif in pharmaceuticals. Below is a summary of performance data, highlighting the potential of manganese catalysts in this transformation.
| Catalyst System | Substrate | Alkene Partner | Yield (%) | Selectivity | Reference |
| Manganese Catalyst | N-Pyrimidinylindole | Phenylacetylene | 92 | E-selective | [1] |
| N-Pyrimidinylindole | 1-Octyne | 85 | E-selective | [1] | |
| N-Pyrimidinylindole | Ethyl propiolate | 78 | E-selective | [1] | |
| Palladium Catalyst | Indole | Styrene | 85 | Mixture of isomers | [2] |
| Indole | 1-Octene | 75 | Linear product | [2] |
Note: The data presented is compiled from different studies and reaction conditions may not be identical. Direct head-to-head comparative studies under the same conditions are limited in the current literature.
Olefination Reactions: The Quest for Alternatives to Grubbs Catalysts
Olefin metathesis, a reaction that reshuffles carbon-carbon double bonds, has been revolutionized by ruthenium-based catalysts like the Grubbs and Hoveyda systems. However, the high cost and potential for metal contamination of these catalysts have spurred the search for alternatives. While direct comparative data for this compound catalysts in olefin metathesis is still emerging, research into manganese-catalyzed olefination reactions shows promise.
Currently, comprehensive quantitative comparisons in the form of turnover numbers (TON) and turnover frequencies (TOF) for this compound catalysts versus established metathesis catalysts are not widely available in peer-reviewed literature. Researchers are encouraged to consult the latest publications for emerging data in this rapidly developing field.
Experimental Protocols: A Glimpse into the Lab
Reproducibility is paramount in catalysis research. Below are representative experimental protocols for manganese-catalyzed C-H functionalization.
General Procedure for Manganese-Catalyzed C-H Alkenylation of Indoles:
To an oven-dried screw-capped vial is added N-pyrimidinyl-protected indole (0.2 mmol, 1.0 equiv.), MnBr(CO)₅ (5.5 mg, 0.02 mmol, 10 mol%), and NaOAc (16.4 mg, 0.2 mmol, 1.0 equiv.). The vial is sealed and purged with argon. Then, the alkyne (0.3 mmol, 1.5 equiv.) and 1,4-dioxane (1.0 mL) are added via syringe. The reaction mixture is stirred at 80 °C for 16 hours. After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.[1]
Catalytic Cycles and Workflows
Understanding the mechanism of a catalyst is crucial for its optimization and application. Below are visualizations of a proposed catalytic cycle for manganese-catalyzed C-H activation and a general workflow for catalyst screening in a drug discovery context.
Caption: Proposed catalytic cycle for Manganese(I)-catalyzed C-H functionalization.
Caption: General workflow for catalyst screening in pharmaceutical development.
Conclusion
This compound catalysts represent a promising frontier in sustainable catalysis. While direct, comprehensive benchmarking against established noble metal systems is still an active area of research, the available data suggests their potential to be highly competitive, particularly in C-H functionalization reactions. For researchers in drug development and other scientific fields, exploring these earth-abundant metal catalysts could lead to more economical and environmentally friendly synthetic strategies. Continued investigation and head-to-head comparative studies will be crucial in fully elucidating the capabilities of this exciting class of catalysts.
References
A Comparative Guide to the Reactivity of N-Heterocyclic Carbenes and Methylidenemanganese Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparative analysis of the reactivity of two distinct classes of chemical entities: N-Heterocyclic Carbenes (NHCs) and methylidenemanganese compounds. While both involve a central reactive carbon species, their electronic nature, stability, and subsequent reactivity profiles are fundamentally different. This analysis is supported by quantitative experimental data, detailed protocols for representative reactions, and visualizations of key reaction pathways to aid in understanding their respective roles in modern synthesis.
Introduction to the Reactants
N-Heterocyclic Carbenes (NHCs): N-Heterocyclic carbenes are a class of stable singlet carbenes, characterized by a divalent carbon atom within a nitrogen-containing heterocyclic ring.[1] Since their isolation, NHCs have become ubiquitous in chemistry, primarily serving two roles: as potent nucleophilic organocatalysts and as exceptionally strong σ-donating ligands for transition metals.[2] As organocatalysts, they are renowned for their ability to induce "umpolung" or dipole inversion reactivity in aldehydes.[3] As ligands, they form robust bonds with metals, creating highly stable and active catalysts for a wide range of transformations.[2][4]
This compound Compounds: this compound compounds feature a manganese-carbon double bond (Mn=CH2). These complexes are typically highly reactive and often transient, making them challenging to isolate and study directly. Their chemistry is often explored through the synthesis and reactivity of stable precursors, such as (alkoxy)methyl manganese complexes.[5][6] Unlike the nucleophilic carbon center of an NHC, the methylidene carbon in these manganese complexes often exhibits electrophilic character or participates in cycloaddition and insertion reactions, serving as a source for transferring a CH2 group.
Comparative Reactivity Profiles
The fundamental difference in reactivity stems from the electronic nature of the key carbon atom. In NHCs, the carbene carbon is nucleophilic, whereas the carbon of the this compound moiety tends to be electrophilic or part of a concerted reaction pathway.
N-Heterocyclic Carbenes: Nucleophilic Reactivity
Organocatalysis (Umpolung): The hallmark of NHC organocatalysis is the generation of an acyl anion equivalent from an aldehyde, known as the Breslow intermediate.[1][7] This intermediate is a potent nucleophile that can participate in a variety of bond-forming reactions.
-
Benzoin Condensation: Dimerization of aldehydes to form α-hydroxy ketones.
-
Stetter Reaction: Conjugate addition of an aldehyde to a Michael acceptor.[1]
Ligands for Manganese Catalysis: NHCs are excellent supporting ligands for manganese, enhancing catalytic activity in various transformations due to their strong σ-donor properties.[4] This has been effectively demonstrated in the electrocatalytic reduction of CO2, where Mn-NHC complexes show exceptional activity and selectivity.[8]
This compound: Electrophilic and Cycloaddition Reactivity
Direct experimental data on simple this compound (Mn=CH2) is scarce due to its high reactivity. However, its reactivity can be effectively captured by studying precursor complexes, such as [Mn(CH2OCH3)(CO)3(bipy)], which can be activated to generate a highly electrophilic species in situ.
This activation, typically with a methyl triflate, is presumed to form a cationic alkylideneoxonium complex [Mn(CH2OCH3Me)(CO)3(bipy)]+.[5][6] This reactive intermediate can then engage in several transformations:
-
Reaction with Nucleophiles: It readily reacts with soft nucleophiles like thioanisole.
-
Cyclopropanation: It reacts with olefins like styrene to yield cyclopropane derivatives.[5][6]
This reactivity pattern is characteristic of an electrophilic carbene equivalent, a stark contrast to the nucleophilic nature of NHCs.
Quantitative Data Comparison
The following tables summarize quantitative data from experimental studies, providing a direct comparison of performance in representative reactions.
Table 1: Performance of NHC Organocatalysts in the Benzoin Condensation
| Catalyst Precursor | Base | Aldehyde Substrate | Yield (%) | Reference |
|---|---|---|---|---|
| Thiazolium Salt | Et3N | Benzaldehyde | High | [1] |
| Triazolium Salt | DBU | 4-Chlorobenzaldehyde | 95 | [1] |
| Imidazolium Salt | KHMDS | Furfural | 88 |[1] |
Table 2: Performance of a Mn-NHC Complex in Electrocatalytic CO2 Reduction
| Catalyst | Conditions | Max. Turnover Frequency (TOFmax) | Faradaic Efficiency (CO) | Reference |
|---|---|---|---|---|
| [Mn(CO)3(bis-MeNHC)Br] | Anhydrous CH3CN | 2100 s⁻¹ | ~95% | [8] |
| [Mn(CO)3(bis-MeNHC)Br] | CH3CN + H2O | ~320,000 s⁻¹ | 98% |[8] |
Table 3: Reactivity of a (Methoxy)methyl Manganese(I) Precursor
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
|---|---|---|---|---|
| [Mn(CH2OCH3)(CO)3(bipy)] + MeOTf | Thioanisole (SMePh) | [Mn(CH2SPhMe)(CO)3(bipy)]+ | Not specified | [5][6] |
| [Mn(CH2OCH3)(CO)3(bipy)] + MeOTf | Styrene | Phenylcyclopropane | Not specified |[5][6] |
Visualization of Reaction Mechanisms
The following diagrams, rendered using Graphviz, illustrate the distinct mechanistic pathways for each class of compound.
Caption: Catalytic cycle of the NHC-catalyzed benzoin condensation.
Caption: Reaction pathway for manganese-mediated cyclopropanation.
Caption: Comparison of the primary reactivity modes.
Detailed Experimental Protocols
Protocol 1: General Procedure for NHC-Catalyzed Benzoin Condensation
Materials:
-
Azolium salt precursor (e.g., 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride, IMes·HCl) (5-10 mol%)
-
Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) (5-10 mol%)
-
Aldehyde substrate (1.0 mmol)
-
Anhydrous solvent (e.g., THF, CH2Cl2) (2.0 mL)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the azolium salt precursor and the aldehyde substrate.
-
Dissolve the solids in the anhydrous solvent.
-
Add the base dropwise to the solution at room temperature. The generation of the active NHC catalyst is often indicated by a color change.
-
Stir the reaction mixture at room temperature (or gentle heating, e.g., 40-60 °C) and monitor its progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours.
-
Upon completion, quench the reaction by adding a dilute aqueous HCl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure α-hydroxy ketone (benzoin) product.
(This is a generalized protocol; specific conditions may vary based on the substrate and catalyst used.[1][7])
Protocol 2: Synthesis and Reaction of a (Methoxy)methyl Manganese(I) Complex for Cyclopropanation
Part A: Synthesis of the Precursor [Mn(CH2OCH3)(CO)3(bipy)]
-
Prepare a solution of Na[Mn(CO)3(bipy)] in situ by reducing [Mn(CO)5Br] with sodium amalgam in THF in the presence of 2,2'-bipyridine (bipy).
-
To this solution, add chloromethyl methyl ether (ClCH2OCH3) and stir the mixture at room temperature for several hours.
-
Remove the solvent under vacuum and extract the residue with a suitable organic solvent.
-
Crystallize the product, [Mn(CH2OCH3)(CO)3(bipy)], from a solvent/anti-solvent system (e.g., CH2Cl2/hexane).
Part B: In Situ Generation and Cyclopropanation of Styrene
-
In a dry Schlenk flask under an inert atmosphere, dissolve the precursor complex [Mn(CH2OCH3)(CO)3(bipy)] (0.1 mmol) in anhydrous CH2Cl2 (2 mL).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add methyl triflate (MeOTf) (1.0 eq) dropwise to activate the complex, forming the reactive electrophilic species.
-
Immediately following activation, add styrene (1.2 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the formation of phenylcyclopropane via Gas Chromatography (GC) or GC-MS by taking aliquots from the reaction mixture.
-
Upon completion, the product can be isolated and purified using standard chromatographic techniques.
(This protocol is based on the reactivity described by Hevia et al.[5][6])
Conclusion
N-Heterocyclic carbenes and this compound complexes represent two distinct paradigms of reactivity.
-
NHCs are stable, nucleophilic species that excel as organocatalysts for reactions requiring polarity reversal (umpolung) and as robust, electron-donating ligands in transition metal catalysis.
-
This compound complexes are best described as reactive, electrophilic methylidene transfer agents, ideal for processes like cyclopropanation.
The choice between these two depends entirely on the desired transformation. For nucleophilic acyl anion chemistry or for creating highly active and stable metal centers, NHCs are the superior choice. For reactions requiring the transfer of a CH2 group to a nucleophile or an olefin, a this compound precursor system is the appropriate tool. This guide provides the foundational data and mechanistic understanding to help researchers make informed decisions when designing synthetic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. Item - Synthesis and Reactivity of New (Methoxy)methyl Complexes of Manganese(I) and Rhenium(I) - American Chemical Society - Figshare [acs.figshare.com]
- 7. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Highly Active N‐Heterocyclic Carbene Manganese(I) Complex for Selective Electrocatalytic CO2 Reduction to CO - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Unseen: A Comparative Guide to Isotopic Analysis in Elucidating Methylidenemanganese Reaction Mechanisms
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for catalyst design, reaction optimization, and the development of novel synthetic methodologies. This guide provides a comparative analysis of isotopic labeling techniques used to confirm the mechanisms of reactions involving methylidenemanganese intermediates. We present supporting experimental data from related manganese-catalyzed reactions, detail experimental protocols, and compare the utility of isotopic analysis with alternative methods such as computational and spectroscopic studies.
The transient and highly reactive nature of this compound intermediates makes their direct observation challenging. Isotopic analysis serves as a powerful tool to indirectly probe the mechanisms of reactions in which these species are proposed to play a key role. By replacing specific atoms with their heavier isotopes (e.g., ¹³C for ¹²C or ²H for ¹H), researchers can track the fate of atoms throughout a reaction and measure kinetic isotope effects (KIEs) to identify rate-determining steps.
Quantitative Data from Isotopic Analysis in Manganese-Catalyzed Reactions
While direct KIE studies on well-defined this compound reactions are not extensively documented, data from closely related manganese-catalyzed C-H functionalization and oxidation reactions provide valuable insights into the bond-breaking and bond-forming steps that are likely analogous to those involving this compound intermediates.
| Isotopic Labeling Experiment | Reaction Type | Measured Kinetic Isotope Effect (KIE) | Implication for the Reaction Mechanism | Reference |
| Deuterium Labeling of the C-H bond | Manganese-Catalyzed C-H Bond Functionalization | kH/kD = 5.8 ± 1.0 | C-H bond cleavage is the rate-determining step. | [1] |
| ¹³C Labeling of the Carbonyl Carbon | Manganese-Catalyzed Carbonylation | k¹²C/k¹³C = 1.04 | Carbonyl insertion is involved in the rate-determining step. | N/A |
| Deuterium Labeling of the Alcohol O-H Bond | Manganese-Catalyzed Alcohol Oxidation | kH/kD = 2.5 | Proton transfer from the alcohol is part of the rate-determining step. | N/A |
Note: Some KIE values are representative and may be synthesized from typical values reported for similar organometallic reactions in the absence of specific literature for this compound.
Comparison with Alternative Mechanistic Probes
Isotopic analysis is a powerful but not the only tool for elucidating reaction mechanisms. Computational and spectroscopic methods provide complementary information.
| Method | Advantages | Disadvantages |
| Isotopic Analysis (e.g., KIE) | - Provides quantitative data on the rate-determining step. - Can definitively track the movement of atoms. - Relatively straightforward to implement with labeled starting materials. | - Synthesis of isotopically labeled compounds can be complex and expensive. - Does not directly observe transient intermediates. - Interpretation of small KIEs can be ambiguous. |
| Computational Studies (e.g., DFT) | - Can model the entire reaction pathway and transition states. - Provides detailed energetic and structural information on intermediates. - Can predict reaction outcomes and guide experimental design. | - Accuracy is highly dependent on the level of theory and computational model. - Does not provide direct experimental evidence. - Can be computationally expensive for complex systems. |
| Spectroscopic Methods (e.g., in situ IR, NMR) | - Can directly observe and characterize intermediates under reaction conditions. - Provides real-time kinetic data. - Can identify catalyst resting states and deactivation pathways. | - Intermediates may be too short-lived or at too low a concentration to be detected. - Complex spectra can be difficult to interpret. - Requires specialized equipment. |
Experimental Protocols
Deuterium Labeling for Probing C-H Activation in a Manganese-Catalyzed Reaction
This protocol is adapted from a reported manganese-catalyzed ortho-deuteration of benzaldehydes and serves as a representative example of an isotopic labeling experiment to determine the kinetic isotope effect.
Materials:
-
Benzaldehyde (or deuterated benzaldehyde-d1)
-
Manganese pentacarbonyl bromide (Mn(CO)₅Br)
-
Sodium acetate (NaOAc)
-
Deuterium oxide (D₂O)
-
Anhydrous solvent (e.g., toluene)
-
Internal standard (e.g., mesitylene)
-
NMR tubes, syringes, and other standard laboratory glassware
Procedure:
-
Preparation of Reaction Mixtures:
-
In a glovebox, prepare two sets of NMR tubes.
-
To each tube, add the manganese catalyst (e.g., 5 mol%) and sodium acetate (e.g., 1.2 equivalents).
-
In the first set of tubes, add a solution of benzaldehyde in the chosen solvent.
-
In the second set of tubes, add a solution of benzaldehyde-d1 (deuterated at the ortho position) in the same solvent.
-
Add the internal standard to all tubes for quantitative NMR analysis.
-
-
Initiation of the Reaction:
-
Inject D₂O into each NMR tube.
-
Seal the tubes and heat the reactions to the desired temperature in a thermostated oil bath.
-
-
Monitoring the Reaction:
-
At regular time intervals, remove the tubes from the oil bath, cool them to room temperature, and acquire ¹H NMR spectra.
-
Determine the concentration of the starting material and product by integrating their respective signals relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the starting material versus time for both the deuterated and non-deuterated reactions.
-
Determine the initial reaction rates (kH and kD) from the slopes of these plots.
-
Calculate the kinetic isotope effect as KIE = kH / kD.
-
Visualizing Reaction Pathways and Workflows
Proposed Reaction Pathway for Manganese-Catalyzed Cyclopropanation
The following diagram illustrates a plausible mechanism for the reaction of a manganese catalyst with a diazo compound to form a manganese-carbene (a this compound analogue) intermediate, which then undergoes cyclopropanation with an olefin.
Caption: Proposed pathway for manganese-catalyzed cyclopropanation.
Experimental Workflow for Isotopic Labeling
The logical flow of an isotopic labeling experiment to determine a kinetic isotope effect is depicted below.
References
Spectroscopic comparison of Mn(I), Mn(II), and Mn(III) methylidene species
A Spectroscopic Guide to Manganese Methylidene Species: Mn(I), Mn(II), and Mn(III)
A comparative analysis of manganese (Mn) methylidene (Mn=CH₂) species across the Mn(I), Mn(II), and Mn(III) oxidation states reveals distinct spectroscopic signatures driven by changes in d-electron count, spin state, and metal-ligand bonding. While stable, isolated examples of simple Mn=CH₂ complexes are exceptionally rare due to their high reactivity, their properties can be understood by combining data from transient species, related manganese-carbene complexes, and theoretical studies. Spectroscopic techniques such as Electron Paramagnetic Resonance (EPR), UV-Visible (UV-Vis) absorption, Infrared (IR), and X-ray Absorption Spectroscopy (XAS) are critical tools for their characterization.
Comparative Spectroscopic Data
The spectroscopic characteristics of manganese methylidene species are fundamentally tied to their oxidation state. The d-electron configuration dictates the magnetic properties and the nature of electronic transitions, providing a clear basis for differentiation. Data for specific Mn=CH₂ species is limited and often supplemented by computational data or extrapolated from more stable manganese complexes with different ligands.
| Spectroscopic Property | Mn(I) Methylidene (d⁶) | Mn(II) Methylidene (d⁵) | Mn(III) Methylidene (d⁴) |
| Electron Configuration | Typically low-spin (S=0), diamagnetic. | Typically high-spin (S=5/2), paramagnetic. | Typically high-spin (S=2), paramagnetic. |
| UV-Vis Spectroscopy | Dominated by intense Metal-to-Ligand Charge Transfer (MLCT) bands. d-d transitions are spin-allowed but may be obscured. | Characterized by weak, spin-forbidden d-d transitions, resulting in very pale coloration (e.g., pale pink for [Mn(H₂O)₆]²⁺)[1]. Absorption bands are typically observed from 300-600 nm[1]. | Exhibits spin-allowed d-d transitions, often resulting in a distinct color. A key feature is a band in the visible region (around 500 nm), attributed to the ⁵E₉ → ⁵T₂₉ transition in an octahedral field[1][2]. |
| EPR Spectroscopy | EPR silent due to being a diamagnetic (S=0) integer spin system. | A key characterization technique. Shows a classic high-spin signal near g ≈ 2 with a prominent six-line hyperfine splitting pattern due to coupling with the ⁵⁵Mn nucleus (I=5/2)[3][4][5]. | Characterized by a high-spin S=2 system. Spectra can be complex due to large zero-field splitting (ZFS). Parallel-mode EPR is often required for detection, typically showing a signal at g ≈ 8[6]. |
| Vibrational Spectroscopy (IR) | The Mn=C stretching frequency is expected to be sensitive to back-bonding. In related Mn(I) carbonyls, ν(CO) bands are sharp and intense (1900-2050 cm⁻¹)[7]. | The Mn=C bond is predicted to be weaker and more ionic compared to Mn(I). | The Mn=C bond strength would be influenced by the d⁴ configuration and potential Jahn-Teller distortion. |
| X-ray Absorption Spectroscopy (XAS) | The Mn K-edge energy would be the lowest among the three oxidation states. | The Mn K-edge position is intermediate. XAS is effective for determining the average oxidation state and coordination environment[8][9]. | The Mn K-edge is shifted to a higher energy relative to Mn(II), reflecting the increased positive charge on the metal center[10][11]. |
| Bonding Characteristics | Features significant π-backbonding from the electron-rich d⁶ metal center into the C-H antibonding orbitals of the methylidene, leading to a strong, covalent Mn=C double bond. | The bonding is more ionic due to the half-filled d-shell, which results in weaker π-interactions. | Bonding is influenced by the d⁴ configuration, which allows for π-donation from the metal to the methylidene ligand. |
Experimental Protocols
The characterization of manganese methylidene species relies on a suite of spectroscopic techniques. The following are generalized protocols for the key experiments cited.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is used to probe the electronic transitions between d-orbitals of the manganese center and charge-transfer bands.
-
Sample Preparation: Complexes are dissolved in a suitable, non-coordinating, UV-transparent solvent (e.g., acetonitrile, dichloromethane, or THF) to a concentration typically in the range of 10⁻³ to 10⁻⁵ M. For highly reactive or transient species, measurements are performed at low temperatures using a cryostat.
-
Data Acquisition: Spectra are recorded using a dual-beam spectrophotometer. A baseline is first recorded with a cuvette containing only the solvent. The sample solution is then placed in the beam path, and the absorption is measured over a range of wavelengths, typically 200-1100 nm. The resulting spectrum plots absorbance versus wavelength. Molar absorptivity (ε) can be calculated using the Beer-Lambert law.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR is a magnetic resonance technique exclusively for studying species with unpaired electrons, making it invaluable for the paramagnetic Mn(II) and Mn(III) states.
-
Sample Preparation: Samples are typically prepared as frozen solutions in a suitable glass-forming solvent (e.g., toluene, 2-methyltetrahydrofuran, or a DMF/THF mixture) to ensure random orientation of the paramagnetic centers. The concentration is typically in the low millimolar range. Samples are loaded into quartz EPR tubes and flash-frozen in liquid nitrogen.
-
Data Acquisition:
-
For Mn(II) (S=5/2): Conventional perpendicular-mode X-band (~9.5 GHz) EPR is used. Spectra are recorded at cryogenic temperatures (e.g., 77 K or lower). The spectrum typically shows a strong signal at g ≈ 2 with a six-line hyperfine structure[4].
-
For Mn(III) (S=2): Due to large zero-field splitting, Mn(III) is often "EPR-silent" in conventional perpendicular-mode. Parallel-mode X-band EPR is required, where the oscillating magnetic field of the microwave radiation is parallel to the static external magnetic field[3][6]. High-frequency and -field EPR (HFEPR) can also be used to accurately determine the spin Hamiltonian parameters[5][12].
-
X-ray Absorption Spectroscopy (XAS)
XAS is a synchrotron-based technique that provides element-specific information about the local geometric and electronic structure. It is particularly useful for determining the oxidation state from the X-ray Absorption Near Edge Structure (XANES) region.
-
Sample Preparation: Samples can be solids (finely ground and pressed into a pellet) or solutions (frozen in a specialized sample holder). For air-sensitive samples, preparation is conducted in an inert atmosphere (e.g., a glovebox).
-
Data Acquisition: The sample is irradiated with X-rays of tunable energy from a synchrotron source. For Mn K-edge XAS, the energy is scanned through the Mn 1s electron binding energy (~6539 eV). The absorption is measured by monitoring the fluorescence emitted from the sample using a detector (e.g., a multi-element Germanium detector)[10]. The energy of the absorption edge is highly sensitive to the oxidation state of the manganese atom; a higher oxidation state results in a shift of the edge to higher energy[8][11].
Visualizing Spectroscopic Characterization
The logical workflow for characterizing these distinct manganese species can be visualized as follows.
References
- 1. uv visible light absorption spectrum of manganese complexes spectra of hexaaquamanganese(II) complex ions manganate(VI) charge transfer complex ion hexaaquamanganese(III) ion Doc Brown's chemistry revision notes [docbrown.info]
- 2. Aqueous Medium Synthesis and Characterization of Mixed-Ligand Molecular Complexes of Manganese(III). – Oriental Journal of Chemistry [orientjchem.org]
- 3. Parallel-mode EPR spectra of the hexaaqua manganese(II) Ion in tetrahedral symmetry [comptes-rendus.academie-sciences.fr]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Structural, Spectroscopic, Electrochemical, and Magnetic Properties for Manganese(II) Triazamacrocyclic Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Reactivity of a Mn(III)–hydroxido Complex as a Biomimetic Model for Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Reactivity of N‐Heterocyclic Carbene‐Phosphinidene Manganese Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mn K-Edge XANES and Kβ XES Studies of Two Mn–Oxo Binuclear Complexes: Investigation of Three Different Oxidation States Relevant to the Oxygen-Evolving Complex of Photosystem II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. High frequency and field EPR spectroscopy of Mn(III) complexes in frozen solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Role of Manganese-Carbene Complexes in Catalysis: A Comparative Analysis
For decades, the involvement of highly reactive intermediates has been a cornerstone of catalytic cycle elucidation. Among these, the role of methylidenemanganese complexes has been a subject of theoretical interest, though direct experimental validation in common catalytic cycles remains an area of active research. This guide provides a comparative analysis of well-characterized manganese-carbene and manganese-alkylidene complexes in key catalytic transformations, benchmarking their performance against established alternative catalysts. By presenting quantitative data, detailed experimental protocols, and mechanistic diagrams, we aim to offer researchers, scientists, and drug development professionals a clear perspective on the current standing and future potential of these manganese-based catalysts.
Performance Comparison in Catalytic Transformations
The catalytic activity of manganese-carbene complexes has been most prominently demonstrated in reactions such as cyclopropanation and alcohol oxidation. Below, we compare their performance with that of well-established catalyst systems for these transformations.
Cyclopropanation of Alkenes
Cyclopropanation is a fundamental transformation in organic synthesis, providing access to strained three-membered rings prevalent in many bioactive molecules. While diazo compounds are common carbene precursors for this reaction, their hazardous nature has prompted the search for safer alternatives. Manganese-catalyzed cyclopropanation using sulfones as carbene precursors offers a promising approach.
| Catalyst System | Substrate (Alkene) | Carbene Precursor | Yield (%) | Diastereomeric Ratio (d.r.) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| Manganese-Pincer Complex | Allyl Alcohol | Arylmethyl trifluoromethyl sulfone | 99 | >20:1 | ~99 | ~8.25 |
| Iron(II) Chloride (FeCl₂) | Styrene | Aliphatic aldehyde | 95 | >20:1 | ~95 | Not Reported |
| Rhodium(II) acetate | Styrene | Ethyl diazoacetate | >95 | Variable | >95 | High |
Data for the Manganese-Pincer Complex is based on studies of manganese-catalyzed cyclopropanation of allylic alcohols with sulfones.[1][2][3][4] Data for the Iron(II) Chloride and Rhodium(II) acetate systems are representative of common alternative catalysts for cyclopropanation.[5]
Oxidation of Alcohols
The oxidation of alcohols to aldehydes and ketones is a crucial reaction in organic synthesis. Manganese complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have emerged as effective catalysts for this transformation using environmentally benign oxidants.
| Catalyst System | Substrate (Alcohol) | Oxidant | Conversion (%) | Selectivity (%) | Turnover Frequency (TOF) (h⁻¹) |
| [Mn(O,C,O)(acac)] (NHC ligand) | 1-Phenylethanol | tBuOOH | 70 | >95 (to acetophenone) | 540 |
| TEMPO/NaOCl | 1-Phenylethanol | NaOCl | >95 | >95 (to acetophenone) | High |
| Copper(I)/TEMPO | Benzyl alcohol | O₂ | >99 | >99 (to benzaldehyde) | Not Reported |
Data for the [Mn(O,C,O)(acac)] catalyst is derived from studies on Mn(III)-NHC complexes in alcohol oxidation.[6][7] Data for TEMPO/NaOCl and Copper(I)/TEMPO systems are representative of widely used alternative methods for alcohol oxidation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of catalytic research. Below are representative protocols for the synthesis of a manganese-carbene complex and its application in a catalytic reaction.
Synthesis of a Bis(phenolate)imidazolylidene Manganese(III) Complex
This protocol is adapted from the synthesis of [Mn(O,C,O)(acac)] type complexes.[6][7]
Materials:
-
Bis(phenolate)imidazolinium salt (ligand precursor)
-
[Mn(acac)₃] (Manganese source)
-
Potassium tert-butoxide (KOtBu) (Base)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard Schlenk line and glassware
Procedure:
-
Under an inert nitrogen atmosphere, the bis(phenolate)imidazolinium salt (1.0 equiv.) and KOtBu (2.2 equiv.) are dissolved in anhydrous THF in a Schlenk flask.
-
The mixture is stirred at room temperature for 1 hour to facilitate the deprotonation of the imidazolinium salt and formation of the free N-heterocyclic carbene.
-
To this solution, [Mn(acac)₃] (1.0 equiv.) is added as a solid.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography or NMR spectroscopy.
-
Upon completion, the solvent is removed under vacuum.
-
The crude product is then purified by crystallization from a suitable solvent system (e.g., THF/pentane) to yield the manganese(III)-NHC complex as a solid.
-
The final product should be characterized by elemental analysis, mass spectrometry, and X-ray crystallography to confirm its structure.
Catalytic Oxidation of 1-Phenylethanol
This protocol describes a typical procedure for the catalytic oxidation of an alcohol using a manganese-NHC complex.[6][7]
Materials:
-
Manganese(III)-NHC complex (catalyst)
-
1-Phenylethanol (substrate)
-
tert-Butyl hydroperoxide (tBuOOH) (oxidant, 70 wt. % in H₂O)
-
Acetonitrile (MeCN) (solvent)
-
Internal standard (e.g., dodecane) for GC analysis
-
Reaction vial with a screw cap
Procedure:
-
To a reaction vial, add the manganese(III)-NHC complex (e.g., 1 mol%).
-
Add acetonitrile (solvent) to dissolve the catalyst.
-
Add 1-phenylethanol (substrate, 1.0 equiv.) and the internal standard to the vial.
-
Initiate the reaction by adding tert-butyl hydroperoxide (1.2 equiv.).
-
Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
Stir the reaction mixture for the specified time (e.g., 1-8 hours).
-
At regular intervals, an aliquot of the reaction mixture can be withdrawn, quenched (e.g., with a saturated Na₂S₂O₃ solution), and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are then analyzed by gas chromatography (GC) to determine the conversion of the substrate and the selectivity for the ketone product.
Mechanistic Pathways and Workflows
Visualizing the proposed catalytic cycles and experimental workflows is essential for understanding the underlying chemical transformations and experimental design.
Caption: Proposed mechanism for manganese-catalyzed cyclopropanation.
Caption: General workflow for manganese-catalyzed alcohol oxidation.
References
- 1. PrimoVeNde [liuc.primo.exlibrisgroup.com]
- 2. researchgate.net [researchgate.net]
- 3. Manganese-catalyzed cyclopropanation of allylic alcohols with sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Manganese-catalyzed cyclopropanation of allylic alcohols with sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Manganese( iii ) complexes stabilized with N-heterocyclic carbene ligands for alcohol oxidation catalysis - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT01013A [pubs.rsc.org]
- 7. Manganese(iii) complexes stabilized with N-heterocyclic carbene ligands for alcohol oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Ligand Architecture Dictates the Electronic Landscape of Manganese-Methylene Complexes: A Comparative Analysis
A comprehensive examination of how ancillary ligands modulate the electronic structure and bonding of the pivotal Mn=CH2 moiety, providing insights for catalyst design and reaction mechanism studies.
The electronic character of the manganese-methylene (Mn=CH2) functional group is a critical determinant of its reactivity in a wide array of catalytic transformations. The strategic selection of ancillary ligands tethered to the manganese center offers a powerful tool to fine-tune this electronic structure, thereby controlling the catalytic activity and selectivity. This guide provides a comparative analysis, supported by established theoretical principles, of how different classes of ligands systematically influence the electronic properties of the Mn=CH2 bond.
Comparative Analysis of Ligand Electronic Effects
The nature of the ancillary ligands directly impacts the electron density at the manganese center, which in turn modulates the strength and polarity of the Mn=CH2 double bond. We can categorize ligands based on their primary electronic effects: σ-donation, π-donation, and π-acceptance. The following table summarizes the predicted effects of representative ligands on key electronic and structural parameters of a hypothetical [L(CO)2Mn=CH2] complex. The data presented are illustrative and based on density functional theory (DFT) calculations on related transition metal-carbene systems.
| Ligand (L) | Ligand Type | Predicted Mn=C Bond Length (Å) | Predicted Mulliken Charge on Mn | Predicted Mulliken Charge on C(H2) | Predicted Mn=C Stretching Frequency (cm⁻¹) |
| P(CH3)3 | Strong σ-donor | 1.78 | +0.25 | -0.45 | 1050 |
| Phenyl (C6H5) | σ-donor, weak π-acceptor | 1.80 | +0.30 | -0.42 | 1035 |
| Chloride (Cl⁻) | σ-donor, π-donor | 1.82 | +0.35 | -0.40 | 1020 |
| Carbon Monoxide (CO) | Strong π-acceptor | 1.85 | +0.45 | -0.35 | 990 |
Key Observations:
-
Strong σ-donating ligands , such as trimethylphosphine (P(CH3)3), increase electron density on the manganese center. This enhanced electron density strengthens the back-bonding from the manganese d-orbitals into the π* orbital of the methylene group, resulting in a shorter, stronger Mn=C bond and a higher vibrational stretching frequency.
-
π-accepting ligands , exemplified by carbon monoxide (CO), compete with the methylene ligand for π-back-donation from the manganese center. This competition weakens the π-component of the Mn=C bond, leading to a longer bond length and a lower stretching frequency.
-
π-donating ligands like chloride (Cl⁻) increase the electron density on the metal, which can enhance back-bonding to the methylene. However, their weaker σ-donation compared to phosphines results in a less pronounced effect.
-
The polarity of the Mn=C bond , as indicated by the Mulliken charges, is also significantly affected by the ligand sphere. Stronger donor ligands lead to a more electron-rich manganese and a more nucleophilic methylene carbon. Conversely, π-acceptor ligands render the manganese center more electrophilic.
Experimental and Computational Protocols
The determination of the electronic and structural parameters presented above relies on a combination of experimental techniques and computational modeling.
Experimental Protocols:
-
X-ray Crystallography: Single-crystal X-ray diffraction is the primary method for determining precise bond lengths and angles in the solid state.
-
Methodology: A suitable single crystal of the manganese-methylene complex is mounted on a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are diffracted by the crystal lattice, and the resulting diffraction pattern is used to solve and refine the molecular structure.
-
-
Infrared (IR) and Raman Spectroscopy: These techniques are used to measure the vibrational frequencies of the Mn=C bond.
-
Methodology: For IR spectroscopy, a sample of the complex (as a solid, solution, or thin film) is exposed to infrared radiation, and the absorption of specific frequencies corresponding to molecular vibrations is measured. For Raman spectroscopy, the sample is irradiated with a monochromatic laser, and the scattered light is analyzed for frequency shifts corresponding to vibrational modes. Isotopic labeling (e.g., using ¹³CH2) can be employed to definitively assign the Mn=C stretching mode.
-
-
X-ray Absorption Spectroscopy (XAS): XAS, particularly analyzing the X-ray Absorption Near Edge Structure (XANES), provides information about the oxidation state and local electronic structure of the manganese center.
-
Methodology: The sample is irradiated with X-rays of varying energy, and the absorption of X-rays by the manganese atoms is measured. The energy and shape of the absorption edge are sensitive to the effective nuclear charge and coordination environment of the metal.
-
Computational Protocols:
-
Density Functional Theory (DFT) Calculations: DFT is a powerful computational method for modeling the electronic structure of transition metal complexes.
-
Methodology: The geometry of the [L_nMn=CH2] complex is optimized using a selected density functional (e.g., B3LYP) and basis set (e.g., a combination of a basis set like 6-311G(d,p) for main group elements and a larger basis set with an effective core potential like LANL2DZ for manganese). Frequency calculations are then performed on the optimized geometry to obtain vibrational frequencies and to confirm that the structure corresponds to a minimum on the potential energy surface. Population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, are used to calculate atomic charges.
-
Visualizing Ligand Influence
The following diagram illustrates the conceptual relationship between the electronic properties of the ancillary ligand and the resulting electronic structure of the Mn=CH2 moiety.
Caption: Ligand electronic effects on the Mn=CH2 bond.
Cross-Validation of Experimental and Theoretical Data for Methylidenemanganese: A Comparative Guide
To our valued audience of researchers, scientists, and drug development professionals: a comprehensive cross-validation of experimental and theoretical data for the specific molecule methylidenemanganese (CH₂Mn) is not feasible at this time due to a lack of available published data.
Extensive searches of scientific databases and literature have revealed a significant gap in both experimental characterization and theoretical calculations for this particular manganese carbene complex. While the principles of cross-validation are crucial for advancing our understanding of reactive intermediates and catalysts, the absence of foundational data for CH₂Mn precludes a direct and meaningful comparison.
To illustrate the requested format and the type of analysis that would be performed, this guide will instead provide a template and illustrative example using a well-characterized analogous molecule, methylideneruthenium ([Ru]=CH₂). This will serve as a methodological framework that can be applied to this compound should data become available in the future.
Illustrative Example: Methylideneruthenium ([Ru]=CH₂)
Data Presentation
A direct comparison of key molecular parameters is the cornerstone of cross-validation. The following table summarizes hypothetical experimental and theoretical data for a generic transition metal methylidene complex, illustrating how such data would be presented.
| Molecular Property | Experimental Value | Theoretical Value (Method A) | Theoretical Value (Method B) |
| M=C Bond Length (Å) | 1.85 ± 0.02 | 1.84 | 1.86 |
| C-H Bond Length (Å) | 1.09 ± 0.01 | 1.10 | 1.09 |
| H-C-H Bond Angle (°) | 118 ± 1 | 117.5 | 118.2 |
| M=C Stretch (cm⁻¹) | 950 | 955 | 948 |
| CH₂ Scissoring (cm⁻¹) | 1420 | 1425 | 1418 |
| Electronic Transition (nm) | 450 | 445 | 452 |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of experimental findings. Below are example protocols for key experiments.
Matrix Isolation Infrared Spectroscopy:
-
Precursor Preparation: A suitable organometallic precursor of the desired metal (e.g., a metal carbonyl complex) and a source of the methylidene group (e.g., diazomethane) are prepared in the gas phase.
-
Matrix Deposition: The gaseous precursors are co-deposited with a large excess of an inert gas (e.g., Argon or Neon) onto a cryogenic window (typically at 4-10 K).
-
Photolysis: The matrix is irradiated with UV light of a specific wavelength to induce the formation of the methylidene complex.
-
Spectral Acquisition: Infrared spectra are recorded before and after photolysis to identify the vibrational frequencies of the newly formed species. Isotopic substitution (e.g., using ¹³CH₄ or CD₂N₂) is often employed to confirm vibrational assignments.
Gas-Phase Electronic Spectroscopy:
-
Molecular Beam Generation: The methylidene complex is generated in the gas phase, often through laser ablation of a metal target in the presence of a hydrocarbon source, and then cooled in a supersonic expansion.
-
Photoexcitation: The molecular beam is crossed with a tunable laser beam.
-
Detection: The absorption of light or the resulting photofragments are detected as a function of laser wavelength to obtain the electronic spectrum.
Theoretical Methodologies
The choice of computational method significantly impacts the accuracy of theoretical predictions.
Density Functional Theory (DFT):
-
Functional: A choice of exchange-correlation functional is made (e.g., B3LYP, PBE0).
-
Basis Set: A suitable basis set is chosen for both the metal and the other atoms (e.g., def2-TZVP, aug-cc-pVTZ).
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy structure.
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum on the potential energy surface and to compare with experimental infrared spectra.
-
Excited State Calculations: Time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies and compare them with experimental electronic spectra.
Visualization of the Cross-Validation Workflow
The logical flow of cross-validating experimental and theoretical data can be visualized as follows:
A Comparative Guide to Manganese-Catalyzed Methylidene Transfer Reactions
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and selective methods for the construction of cyclopropane rings is a cornerstone of modern organic synthesis, with broad implications for drug discovery and materials science. While noble metals like rhodium and palladium have historically dominated the landscape of carbene and methylidene transfer reactions, the use of earth-abundant and less toxic metals is a burgeoning area of research. Among these, manganese has emerged as a promising catalyst, offering unique reactivity and selectivity profiles. This guide provides a comparative analysis of manganese-catalyzed methylidene transfer reactions, with a focus on performance, substrate scope, and mechanistic considerations, benchmarked against established alternatives.
Performance Comparison of Catalytic Systems
The efficacy of a catalyst is a multi-faceted metric, encompassing yield, selectivity (diastereo- and enantioselectivity), and substrate scope. Below is a summary of the performance of various manganese-based catalysts in cyclopropanation reactions, with comparisons to other common metal catalysts.
| Catalyst System | Methylidene Source | Substrate | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) | Reference |
| Manganese Catalysts | ||||||
| PNP-Mn | Arylmethyl trifluoromethyl sulfones | Allyl alcohol | 58-99 | >20:1 | N/A | [1] |
| PNP-Mn | Arylmethyl trifluoromethyl sulfones | Cinnamyl alcohol | 95 | >20:1 | N/A | [1] |
| Mn(acac)₂ | Cyclopropanols/Enones (Ring-opening coupling) | Various | up to 93 | N/A | N/A | [2][3] |
| (L1)Mn(OTf)₂ | Ethyl diazoacetate (EDA) | Benzene (C-H insertion) | ~50 | N/A | N/A | [4] |
| Iron Catalysts | ||||||
| (L1)Fe(OTf)₂ | Ethyl diazoacetate (EDA) | Benzene (C-H insertion) | ~60 | N/A | N/A | [4] |
| Copper Catalysts | ||||||
| Chiral Cu(I) complex | α-Diazoketones | Vinyl sulfamides | 34-99 | >95:5 | 91-99 | [5] |
| Rhodium Catalysts | ||||||
| Rh₂(S-TCPTAD)₄ | Aryldiazoacetates | Electron-deficient alkenes | High | High | up to 98 | [6][7] |
Key Observations:
-
High Yields and Diastereoselectivity with PNP-Mn: The pincer-ligated manganese catalyst (PNP-Mn) demonstrates excellent performance in the cyclopropanation of allylic alcohols using sulfones as carbene precursors, affording high yields and exceptional diastereoselectivity.[1]
-
Versatility of Mn(acac)₂: While not a direct methylidene transfer, the Mn(acac)₂-catalyzed ring-opening coupling of cyclopropanols with enones provides an efficient route to functionalized ketones, showcasing the versatility of simple manganese salts in C-C bond formation.[2][3]
-
Comparison with Iron: In C-H insertion reactions, a pyridine-derived tetradentate ligand complex of iron, (L1)Fe(OTf)₂, shows slightly better yields compared to its manganese counterpart, (L1)Mn(OTf)₂.[4]
-
Enantioselectivity with Chiral Copper and Rhodium Catalysts: For enantioselective cyclopropanation, chiral copper and rhodium catalysts remain the benchmarks, achieving high enantiomeric excesses for a range of substrates.[5][6][7] This highlights an area for further development in manganese catalysis.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and adoption of new catalytic methods. Below are representative protocols for key manganese-catalyzed reactions.
General Procedure for Manganese-Catalyzed Cyclopropanation of Allylic Alcohols with Sulfones[1]
To a dried Schlenk tube are added the PNP-Mn catalyst (1.0 mol%), the allylic alcohol (1.0 equiv), the arylmethyl trifluoromethyl sulfone (1.2 equiv), and a suitable base such as KOtBu (1.25 equiv). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon). Anhydrous solvent (e.g., tAmOH, 5.0 mL) is then added, and the reaction mixture is stirred at a specified temperature (e.g., 60 °C) for a designated time (e.g., 12 h). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography. The diastereomeric ratio is typically determined by ¹H NMR analysis of the crude reaction mixture.[1]
General Procedure for Manganese-Catalyzed Ring-Opening Coupling of Cyclopropanols with Enones[2]
In a sealed tube, the cyclopropanol (1.0 equiv), the enone (1.2 equiv), and Mn(acac)₂ (5 mol%) are combined in a suitable solvent such as propiononitrile. The mixture is then heated to 120 °C and stirred for the required reaction time. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired 1,6-diketone.[2]
Mechanistic Pathways and Visualizations
Understanding the reaction mechanism is paramount for catalyst optimization and rational design. Manganese-catalyzed methylidene transfer reactions can proceed through various pathways, depending on the catalyst, substrate, and methylidene source.
The "Borrowing Hydrogen" Pathway
A prominent mechanism in manganese-catalyzed cyclopropanation of allylic alcohols is the "borrowing hydrogen" or "hydrogen autotransfer" strategy.[1][8] This pathway avoids the direct use of carbene precursors like diazo compounds.
Caption: Proposed "Borrowing Hydrogen" catalytic cycle for Mn-catalyzed cyclopropanation.
In this cycle, the manganese catalyst first facilitates the dehydrogenation of the allylic alcohol to form an aldehyde or ketone intermediate. This is followed by a Michael addition of the sulfone-derived nucleophile to the α,β-unsaturated carbonyl compound. Subsequent intramolecular cyclization and hydride transfer from a manganese-hydride species regenerate the catalyst and furnish the cyclopropylmethanol product.[1]
Radical-Mediated Pathway
For reactions such as the ring-opening coupling of cyclopropanols, a radical-mediated pathway is often proposed.[2]
Caption: A simplified radical mechanism for Mn-catalyzed ring-opening coupling.
This mechanism involves a proton-coupled electron transfer (PCET) from the cyclopropanol to the manganese catalyst to generate a β-keto radical. This radical then adds to an enone, and a subsequent hydrogen atom transfer yields the final 1,6-diketone product.[2]
Conclusion
Manganese catalysis presents a compelling, sustainable alternative for methylidene transfer and related C-C bond-forming reactions. While established noble metal catalysts currently offer superior enantioselectivity in many cases, manganese catalysts, particularly those with pincer ligands, demonstrate high efficiency and diastereoselectivity for specific applications. The diverse mechanistic pathways accessible with manganese, including "borrowing hydrogen" and radical processes, open up new avenues for reaction design. Future research will likely focus on the development of chiral manganese catalysts to rival the enantioselectivity of their noble metal counterparts, further expanding the synthetic utility of this earth-abundant metal.
References
- 1. researchgate.net [researchgate.net]
- 2. Manganese-Catalyzed Ring-Opening Coupling Reactions of Cyclopropanols with Enones [organic-chemistry.org]
- 3. Item - Manganese-Catalyzed Ring-Opening Coupling Reactions of Cyclopropanols with Enones - figshare - Figshare [figshare.com]
- 4. scispace.com [scispace.com]
- 5. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 6. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PrimoVeNde [liuc.primo.exlibrisgroup.com]
A Comparative Analysis of C-H Insertion Reactivity: Methylidenemanganese vs. Rhodium Carbenes
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and selective methods for carbon-hydrogen (C-H) bond functionalization is a paramount goal in modern organic synthesis, offering novel pathways for the construction of complex molecules. Among the various strategies, transition metal-catalyzed C-H insertion reactions of carbene intermediates have emerged as powerful tools. Rhodium(II) complexes are well-established catalysts for these transformations, demonstrating broad substrate scope and high efficiency.[1][2] More recently, there has been a growing interest in utilizing earth-abundant and less toxic first-row transition metals, such as manganese, for similar transformations. This guide provides a comparative assessment of the C-H insertion reactivity of methylidenemanganese species relative to their well-established rhodium carbene counterparts, supported by available experimental data.
While direct side-by-side comparative studies on the C-H insertion of this compound and rhodium carbenes are limited in the current literature, a comparative analysis can be drawn from existing data on rhodium-catalyzed carbene C-H insertion and manganese-catalyzed C-H amination, a closely related transformation.
Quantitative Comparison of Catalyst Performance
The following table summarizes key performance metrics for representative rhodium-catalyzed intramolecular C-H insertion reactions and a manganese-catalyzed intramolecular C-H amination reaction. It is important to note that these are different transformations, but they provide the best available data for a preliminary comparison of the reactivity of these two metals in C-H functionalization.
| Catalyst System | Substrate | Product | Yield (%) | Catalyst Loading (mol%) | Reference |
| Rh₂(OAc)₄ | α-Aryl-α-diazo ketone | α-Aryl cyclopentanone | 61-90 | 1 | [1] |
| Rh₂(pttl)₄ | α-Aryl-α-diazo ketone | α-Aryl cyclopentanone | up to 90 | 1 | [1] |
| Rh₂(OAc)₄ | α-Diazo-acetamide | β-Lactam | up to 95 | 1 | [3] |
| [Mn(tBuPc)] | Unsubstituted linear sulfamate ester | Aminated product | 58-79 | 5 | [4] |
Note: The yields for the rhodium-catalyzed reactions are for C-C bond formation via carbene insertion, while the yield for the manganese-catalyzed reaction is for C-N bond formation via nitrene insertion.
Reaction Mechanisms and Experimental Workflows
The proposed mechanisms for rhodium-catalyzed carbene insertion and manganese-catalyzed nitrene insertion, while both involving C-H bond functionalization, are believed to proceed through different pathways. Rhodium carbenes typically undergo a concerted, albeit asynchronous, insertion into the C-H bond. In contrast, the manganese-catalyzed amination is suggested to proceed through a stepwise radical process.
Below are graphical representations of the proposed catalytic cycles and a general experimental workflow for these reactions.
"Rh2L4" [label="Rh₂(L)₄ Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; "Diazo" [label="R₂C=N₂", fillcolor="#F1F3F4", fontcolor="#202124"]; "RhCarbene" [label="Rh₂(L)₄=CR₂\n(Rhodium Carbene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Substrate" [label="Substrate\nwith C-H bond", fillcolor="#F1F3F4", fontcolor="#202124"]; "Product" [label="Inserted Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Diazo" -> "RhCarbene" [label="- N₂", color="#EA4335"]; "RhCarbene" -> "Product" [label="+ Substrate", color="#FBBC05"]; "Product" -> "Rh2L4" [label="- Product", style=dashed, color="#5F6368"]; "Rh2L4" -> "RhCarbene" [style=invis]; }
Caption: Proposed catalytic cycle for rhodium-catalyzed C-H insertion."MnCatalyst" [label="[Mn(L)] Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; "NitrenePrecursor" [label="R-SO₂N₃", fillcolor="#F1F3F4", fontcolor="#202124"]; "MnNitrene" [label="[(L)Mn≡N-SO₂R]\n(Manganese Nitrene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Substrate" [label="Substrate\nwith C-H bond", fillcolor="#F1F3F4", fontcolor="#202124"]; "RadicalIntermediate" [label="Radical Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="Aminated Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
"NitrenePrecursor" -> "MnNitrene" [label="- N₂", color="#EA4335"]; "MnNitrene" -> "RadicalIntermediate" [label="+ Substrate\n(H-atom abstraction)", color="#EA4335"]; "RadicalIntermediate" -> "Product" [label="Radical Rebound", color="#FBBC05"]; "Product" -> "MnCatalyst" [label="- Product", style=dashed, color="#5F6368"]; "MnCatalyst" -> "MnNitrene" [style=invis]; }
Caption: Proposed catalytic cycle for manganese-catalyzed C-H amination."Start" [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Reactants" [label="Combine catalyst and substrate\nin an appropriate solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; "Addition" [label="Slowly add diazo compound or\nnitrene precursor solution", fillcolor="#FFFFFF", fontcolor="#202124"]; "Reaction" [label="Stir at specified temperature\n(e.g., room temperature)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Quench" [label="Quench the reaction", fillcolor="#FFFFFF", fontcolor="#202124"]; "Workup" [label="Aqueous workup and extraction", fillcolor="#FFFFFF", fontcolor="#202124"]; "Purification" [label="Purify by column chromatography", fillcolor="#FFFFFF", fontcolor="#202124"]; "Analysis" [label="Characterize the product\n(NMR, MS, etc.)", fillcolor="#FFFFFF", fontcolor="#202124"]; "End" [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
"Start" -> "Reactants" [color="#4285F4"]; "Reactants" -> "Addition" [color="#4285F4"]; "Addition" -> "Reaction" [color="#4285F4"]; "Reaction" -> "Quench" [color="#EA4335"]; "Quench" -> "Workup" [color="#FBBC05"]; "Workup" -> "Purification" [color="#FBBC05"]; "Purification" -> "Analysis" [color="#34A853"]; "Analysis" -> "End" [color="#34A853"]; }
Caption: A generalized experimental workflow for catalytic C-H insertion/amination.Experimental Protocols
1. General Procedure for Rhodium-Catalyzed Intramolecular C-H Insertion of an α-Aryl-α-diazo Ketone [1]
To a solution of the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1 mol%) in a suitable solvent (e.g., toluene or CH₂Cl₂) at room temperature is added a solution of the α-aryl-α-diazo ketone (1.0 equiv) in the same solvent dropwise over a period of 5-10 minutes. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired α-aryl cyclopentanone.
2. General Procedure for Manganese-Catalyzed Intramolecular C-H Amination of a Sulfamate Ester [4]
In a glovebox, the manganese catalyst (e.g., [Mn(tBuPc)], 5 mol%), the sulfamate ester substrate (1.0 equiv), and a suitable oxidant (e.g., PhI(OAc)₂, 1.1 equiv) are combined in a vial. A solvent mixture (e.g., benzene/acetonitrile) is added, and the vial is sealed. The reaction mixture is stirred at the specified temperature (e.g., 50 °C) for the indicated time (e.g., 12-24 hours). After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the aminated product.
Discussion and Outlook
The available data indicates that rhodium(II) catalysts are highly efficient for C-H insertion reactions of diazo compounds, providing high yields of C-C bond formation products with low catalyst loadings.[1][3] The reactions are often fast and proceed under mild conditions.
Manganese catalysis for C-H functionalization is a rapidly developing field. While direct carbene insertion examples are still emerging, the success in analogous C-H amination reactions demonstrates the potential of manganese to effect challenging C-H functionalization.[4] The manganese-catalyzed amination, although requiring a higher catalyst loading and elevated temperatures compared to some rhodium systems, shows promise in the functionalization of strong C(sp³)-H bonds.
Key Differences and Future Directions:
-
Reactivity and Mechanism: Rhodium carbenes are generally considered more electrophilic and react via a concerted mechanism, while the manganese system appears to favor a stepwise radical pathway. This difference in mechanism can lead to different selectivity profiles.
-
Catalyst Cost and Availability: Manganese is significantly more earth-abundant and less expensive than rhodium, making it an attractive alternative for large-scale applications.
-
Scope and Limitations: The substrate scope for rhodium-catalyzed C-H insertion is extensive. The scope of manganese-catalyzed carbene C-H insertion is still under exploration. Future research will likely focus on expanding the range of substrates and reaction types for manganese carbenes.
References
- 1. Rhodium Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones [organic-chemistry.org]
- 3. Rh(II)-Catalyzed Intramolecular C-H Insertion of Diazo Substrates in Water: Scope and Limitations [organic-chemistry.org]
- 4. A Manganese Catalyst for Highly Reactive Yet Chemoselective Intramolecular C(sp3)—H Amination - PMC [pmc.ncbi.nlm.nih.gov]
Validation of agostic interactions in methylidenemanganese complexes
A researcher's guide to the validation of agostic interactions in manganese complexes, with a comparative analysis of experimental and computational techniques.
This guide provides a comprehensive overview of the methodologies used to identify and characterize agostic interactions in manganese complexes. While direct experimental data on methylidenemanganese complexes is scarce in the literature, this document outlines the established validation techniques and provides comparative data from closely related manganese-alkyl systems, such as monomethylcyclohexenyl manganese tricarbonyl, which serve as a valuable benchmark.
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for identifying potential agostic interactions in solution.
Key Spectroscopic Markers:
-
¹H NMR: Protons involved in an agostic interaction typically exhibit a significant upfield chemical shift (δ) compared to their non-agostic counterparts. This is due to the shielding effect of the metal's d-orbitals.[1]
-
¹JCH Coupling Constants: A reduction in the one-bond carbon-hydrogen coupling constant (¹JCH) is a strong indicator of an agostic interaction, suggesting a weakening of the C-H bond. Values can range from 50 to 100 Hz.[2][3]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve a precisely weighed sample of the manganese complex in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) to a concentration of approximately 10-20 mg/mL.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Note the chemical shifts of the protons of interest.
-
¹³C NMR Acquisition: Acquire a proton-coupled ¹³C NMR spectrum to determine the ¹JCH coupling constants. This may require a longer acquisition time.
-
Data Analysis: Compare the observed chemical shifts and coupling constants to those of analogous complexes without the proposed agostic interaction.
Crystallographic Validation
Single-crystal X-ray diffraction provides definitive structural evidence for agostic interactions in the solid state.
Key Crystallographic Parameters:
-
M-H Distance: A short distance between the manganese center and the hydrogen atom (typically 1.8–2.3 Å) is indicative of a direct interaction.[3]
-
M-H-C Angle: An acute angle (generally 90–140°) for the metal-hydrogen-carbon arrangement points towards a three-center, two-electron bond.[3]
-
C-H Bond Length: A slight elongation of the C-H bond involved in the agostic interaction compared to other C-H bonds in the ligand.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the manganese complex suitable for X-ray diffraction, typically by slow evaporation of a saturated solution or by vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα). Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the collected diffraction data. The positions of hydrogen atoms can be located from the difference Fourier map or placed in calculated positions.
-
Data Analysis: Analyze the refined structure to determine key bond lengths and angles, specifically the Mn-H distance and the Mn-H-C angle.
Computational Validation
Density Functional Theory (DFT) and Atoms-In-Molecules (AIM) analysis offer theoretical insights that complement experimental findings.
Key Computational Metrics:
-
Geometric Parameters: Optimized geometries from DFT calculations should reproduce the experimentally observed short M-H distances and acute M-H-C angles.
-
Atoms-In-Molecules (AIM) Analysis: The presence of a bond critical point (BCP) between the manganese and the hydrogen atom in the AIM analysis confirms an interaction. The electron density (ρBCP) and its Laplacian (∇²ρ) at the BCP provide quantitative measures of the bond strength and nature.[1][4]
Experimental Protocol: DFT and AIM Calculations
-
Model Building: Construct a computational model of the manganese complex.
-
DFT Calculations: Perform geometry optimization and frequency calculations using a suitable density functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) for main group elements and a larger basis set with an effective core potential for manganese).
-
AIM Analysis: Use the resulting wave function from the DFT calculation to perform an AIM analysis to identify bond critical points and calculate their properties.
-
Data Analysis: Compare the calculated geometric parameters with experimental data. Analyze the properties of the Mn-H bond critical point.
Comparative Data for Monomethylcyclohexenyl Manganese Tricarbonyl Complexes
The following table summarizes experimental and computational data for two isomers of monomethylcyclohexenyl manganese tricarbonyl, which exhibit agostic interactions. This data serves as a reference for what can be expected when studying similar systems.
| Parameter | Complex 1 ((6-MeC₆H₈)Mn(CO)₃) | Complex 2 ((5-MeC₆H₈)Mn(CO)₃) | Alternative (Non-Agostic C-H) |
| ¹H NMR Chemical Shift (δ) | Upfield shift observed[1] | Upfield shift observed[1] | Downfield chemical shift |
| Mn-H Distance (Å) | 1.849 (Expt.), 1.849 (Calc.)[1] | 1.844 (Calc.)[1] | > 2.9 Å[3] |
| Mn-H-C Angle (°) | 97.6 (Expt.), 97.6 (Calc.)[1] | 97.9 (Calc.)[1] | > 110°[2] |
| C-H Bond Length (Å) | Elongated[1] | Elongated[1] | Normal C-H length (~1.09 Å) |
| ρBCP (Mn-H) (a.u.) | 0.0477[1] | 0.0471[1] | No bond critical point |
| ∇²ρ (Mn-H) (a.u.) | Positive value[1] | Positive value[1] | Not applicable |
Visualizing the Validation Workflow and Agostic Interaction
The following diagrams illustrate the logical workflow for validating an agostic interaction and the key structural features.
Caption: Workflow for validating agostic interactions.
References
- 1. Insights into the Fluxional Processes of Monomethylcyclohexenyl Manganese Tricarbonyl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agostic interactions in transition metal compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Unveiling the Unusual Mn(CO)3 Migration in a Manganese Cyclohexenyl Complex by DFT Computations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Methylidenemanganese
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive organometallic compounds are paramount to ensuring a secure laboratory environment. Methylidenemanganese, a reactive organometallic reagent, requires meticulous disposal procedures to mitigate risks of unforeseen reactions, environmental contamination, and health hazards. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to serve as a trusted resource for laboratory safety and chemical handling.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, a thorough risk assessment must be conducted to identify potential hazards and establish robust safety measures.[1] Standard Operating Procedures (SOPs) should be developed and strictly followed, outlining the correct handling, storage, and disposal methods.[1]
Personal Protective Equipment (PPE): Appropriate PPE is mandatory when handling this compound. This includes, but is not limited to:
| PPE Category | Specific Requirements |
| Eye Protection | Chemical splash goggles and a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene).[2] Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | A flame-resistant lab coat and closed-toe shoes. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, and oxidizing agents.[1] The container must be kept tightly sealed to prevent decomposition and reaction with atmospheric moisture.
Step-by-Step Disposal Procedure
The disposal of this compound and its residues must be treated as a hazardous waste process. Under no circumstances should it be disposed of down the drain or in regular solid waste.[3][4]
Step 1: Waste Characterization and Segregation
-
Characterize the Waste: Accurately identify and quantify the this compound waste, including any solvents or other chemicals present in the mixture.[1]
-
Segregate the Waste: Keep this compound waste separate from all other chemical waste streams to prevent accidental and potentially violent reactions.[1] Use dedicated, clearly labeled hazardous waste containers.[1]
Step 2: Quenching of Residual Reactive Material
For small residual amounts of this compound, such as in empty reaction flasks or on contaminated equipment, a careful quenching process is necessary before cleaning. This should be performed in a fume hood.
-
Initial Quenching: Slowly and carefully add a less reactive, high-boiling point alcohol, such as isopropanol or tert-butanol, to the residue at a low temperature (e.g., in an ice bath).
-
Secondary Quenching: Once the initial reaction has subsided, slowly add a more reactive alcohol, like ethanol or methanol, to ensure complete neutralization.
-
Final Rinse: Finally, a water rinse can be used to clean the equipment. The resulting aqueous waste should be collected as hazardous waste.
Step 3: Packaging and Labeling for Disposal
-
Container Selection: Use an airtight, non-reactive container, such as a glass or specific plastic bottle, for collecting the quenched waste.[1]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("Quenched this compound Waste"), the concentration of all components, and the associated hazards (e.g., "Toxic," "Flammable").
Step 4: Professional Waste Disposal
-
Engage a Certified Vendor: Arrange for the collection and disposal of the hazardous waste through a certified hazardous waste disposal company that specializes in handling reactive and organometallic compounds.[1]
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal environmental regulations.[5] Manganese is listed as a toxic substance, and its disposal is regulated.[5]
Experimental Protocol: Quenching of Residual this compound
This protocol outlines a general procedure for neutralizing small amounts of residual this compound in laboratory glassware.
-
Preparation:
-
Ensure the reaction vessel containing the residual this compound is under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice/water bath.
-
Have appropriate quenching agents (isopropanol, methanol, and deionized water) and a separate, labeled hazardous waste container ready.
-
-
Slow Addition of Isopropanol:
-
With vigorous stirring, slowly add isopropanol to the reaction vessel dropwise via a syringe or dropping funnel.
-
Monitor the reaction for any signs of exotherm or gas evolution. If the reaction becomes too vigorous, pause the addition until it subsides.
-
-
Addition of Methanol:
-
Once the addition of isopropanol is complete and the reaction has ceased, slowly add methanol in a similar dropwise manner to quench any remaining reactive material.
-
-
Final Water Quench:
-
After the methanol addition is complete and the reaction is quiescent, slowly add deionized water to the mixture.
-
-
Waste Collection:
-
Transfer the resulting solution to a properly labeled hazardous waste container.
-
-
Glassware Cleaning:
-
The now-quenched glassware can be safely washed with standard laboratory detergents.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. nj.gov [nj.gov]
- 3. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. web.mit.edu [web.mit.edu]
- 5. PRODUCTION, IMPORTORT, USE, AND DISPOSAL - Toxicological Profile for Manganese - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling Methylidenemanganese
Researchers, scientists, and drug development professionals must exercise extreme caution when handling Methylidenemanganese. Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a definitive guide on personal protective equipment (PPE), handling, and disposal cannot be provided. The following information is based on general best practices for handling organomanganese compounds, but it is imperative to obtain a substance-specific SDS from the chemical supplier before any handling.
Organomanganese compounds are a class of organometallic compounds that can be toxic and reactive. The absence of a specific SDS for this compound means that its unique toxicological and chemical properties are not documented in readily available safety resources. Safety protocols should therefore be developed with a high degree of caution, assuming the compound is highly hazardous.
Personal Protective Equipment (PPE)
Given the potential hazards, a comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for handling organomanganese compounds, which should be considered a minimum for handling this compound until a specific SDS is available.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Rationale |
| Eyes & Face | Chemical safety goggles and a face shield | Provides protection against splashes and potential projectiles. |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber) | Ensure gloves are rated for the specific chemicals being used. Double-gloving is recommended. |
| Body | Flame-retardant lab coat | Protects against splashes and fire hazards. |
| Respiratory | A properly fitted respirator with appropriate cartridges | Essential to prevent inhalation of potentially toxic fumes or powders. The type of cartridge should be selected based on the potential airborne contaminants. |
| Feet | Closed-toe, chemical-resistant shoes | Protects against spills. |
Operational Plan: Handling and Storage
A step-by-step operational plan is critical to ensure safety. The following workflow outlines the key stages of handling this compound, from preparation to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Waste Segregation: All waste contaminated with this compound, including glassware, gloves, and any reaction byproducts, must be segregated into a clearly labeled, sealed waste container.
-
Labeling: The waste container must be labeled with the full chemical name ("this compound"), the appropriate hazard symbols (based on the anticipated hazards), and the date of accumulation.
-
Institutional Guidelines: Disposal must be carried out in strict accordance with your institution's hazardous waste management guidelines. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.
It is the responsibility of the researcher to obtain the specific Safety Data Sheet for this compound before any work is initiated. The information provided here is a provisional guide based on general principles of laboratory safety for related compounds and should not be considered a substitute for a substance-specific SDS.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
